molecular formula C16H26O3 B10767745 tetranor-12(R)-HETE

tetranor-12(R)-HETE

Cat. No.: B10767745
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-VGHFITEPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid is a structurally distinct, oxygenated polyunsaturated fatty acid (PUFA) of significant interest in lipidomics and biochemical research. This compound features a unique trienoic conjugated system and a chiral hydroxy group at the 8-position, which confers specific stereochemical and bioactive properties. Its primary research value lies in its role as a potential signaling mediator and metabolic intermediate in the complex oxidative pathways of fatty acids, including those derived from linoleic acid. Researchers utilize this compound to investigate the mechanisms of lipid peroxidation, the biological activity of oxidized lipids in cell signaling, and their implications in inflammatory processes and cellular stress responses. As a well-characterized analytical standard, it is essential for the accurate identification and quantification of lipid species in mass spectrometry-based lipidomic studies, enabling a deeper understanding of lipid metabolism and oxidative stress biomarkers. This reagent is presented as a high-purity, well-characterized material to ensure reliability and reproducibility in your experimental workflows, strictly for investigational purposes.

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6+,13-10+/t15-/m1/s1

InChI Key

KBOVKDIBOBQLRS-VGHFITEPSA-N

Isomeric SMILES

CCCCC/C=C/C[C@H](/C=C/C=C/CCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Function of Tetranor-12(R)-HETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-HETE (systematic name: 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a C16 polyunsaturated fatty acid and a principal metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via peroxisomal β-oxidation. While direct research on the specific biological functions of this compound is limited, its metabolic origin from the potent bioactive lipid 12(R)-HETE suggests its involvement in similar physiological and pathophysiological pathways. This technical guide synthesizes the current understanding of this compound, drawing inferences from its parent compound, and provides a framework for its further investigation. Key areas of interest include its potential roles in inflammation, cardiovascular regulation, and ocular physiology, particularly in the cornea where its formation has been noted.

Introduction

Eicosanoids and other lipid mediators are critical signaling molecules in a vast array of biological processes. 12(R)-HETE, a product of arachidonic acid metabolism by 12R-lipoxygenase and cytochrome P450 enzymes, is known to exert significant biological effects. The metabolic fate of 12(R)-HETE is crucial for terminating or modifying its signaling. One major metabolic pathway is β-oxidation, leading to the formation of this compound. Understanding the biological activity of this metabolite is essential for a complete picture of 12(R)-HETE signaling and for the development of therapeutics targeting this pathway.

Metabolic Pathway of this compound

The biosynthesis of this compound is a two-step process initiated from the enzymatic oxygenation of arachidonic acid.

2.1. Formation of 12(R)-HETE from Arachidonic Acid

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by the action of 12R-lipoxygenase (ALOX12B) or certain cytochrome P450 (CYP) enzymes. 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by peroxidases.

2.2. β-Oxidation to this compound

12(R)-HETE undergoes two cycles of β-oxidation, a catabolic process that shortens the fatty acid chain by two carbons in each cycle. This conversion results in the formation of the 16-carbon metabolite, this compound. This process is believed to occur primarily in peroxisomes.

G Arachidonic_Acid Arachidonic Acid (C20) _12R_HETE 12(R)-HETE (C20) Arachidonic_Acid->_12R_HETE 12R-Lipoxygenase / CYP Tetranor_12R_HETE This compound (C16) _12R_HETE->Tetranor_12R_HETE β-Oxidation (2 cycles)

Biosynthetic pathway of this compound.

Potential Biological Functions and Signaling Pathways

The biological activities of this compound are largely unexplored. However, based on the well-documented functions of its precursor, 12(R)-HETE, several potential roles and signaling pathways can be postulated.

3.1. Ocular Physiology

12(R)-HETE is an endogenous metabolite in the corneal epithelium and is a potent inhibitor of Na+/K+-ATPase. This inhibition is thought to play a role in regulating intraocular pressure. Studies have shown that both 12(R)-HETE and its metabolite, which is consistent with the structure of this compound, can diffuse through the corneal stroma. This suggests that this compound may also contribute to the regulation of corneal ion transport and intraocular pressure.

3.2. Inflammation and Immunology

Both 12(S)-HETE and 12(R)-HETE can interact with the leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for LTB4, to mediate inflammatory responses. While the S-enantiomer of tetranor-HETE has been suggested to have a role in controlling inflammation in injured corneas, the direct effects of this compound on inflammatory cells and processes are yet to be determined.

3.3. Cardiovascular System

12(R)-HETE is a competitive antagonist of the thromboxane (B8750289) A2 (TP) receptor, leading to vasorelaxation and inhibition of platelet aggregation. It is plausible that this compound retains some affinity for the TP receptor and may act as a modulator of vascular tone and hemostasis.

Quantitative Data

Direct quantitative data for the biological activity of this compound is not currently available in the public domain. The following table summarizes key quantitative parameters for its parent compound, 12(R)-HETE, which can serve as a valuable reference for future investigations.

TargetLigandAssay TypeCell/TissueQuantitative Value (IC50)
Na+/K+-ATPase12(R)-HETEEnzyme InhibitionBovine Corneal Epithelium~1 µM
Thromboxane (TP) Receptor12(R)-HETERadioligand BindingWashed Human Platelets0.734 µM

Experimental Protocols

The study of this compound requires robust methodologies for its synthesis, purification, and biological characterization.

5.1. Synthesis and Purification

As commercial availability may be limited, de novo synthesis is often required.

  • Biotransformation: Incubation of synthetic 12(R)-HETE with isolated rat liver peroxisomes or specific cell lines known for high β-oxidation activity can be employed to generate this compound.

  • Chemical Synthesis: Multi-step organic synthesis provides a more controlled route to obtain pure this compound and allows for the introduction of isotopic labels for use as internal standards in quantitative analyses.

  • Purification: Following synthesis or extraction from biological matrices, purification is typically achieved using high-performance liquid chromatography (HPLC), often with a C18 reverse-phase column.

G Start Biological Sample or Synthetic Mixture SPE Solid-Phase Extraction (C18 Cartridge) Start->SPE HPLC Reverse-Phase HPLC (C18 Column, UV detection at 235 nm) SPE->HPLC Analysis LC-MS/MS Analysis HPLC->Analysis

General workflow for purification and analysis.

5.2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.

  • Sample Preparation: Lipid extraction from biological samples is typically performed using a solid-phase extraction (SPE) protocol with a C18 cartridge.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution, for example, using a water/acetonitrile mobile phase containing a small percentage of formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. A stable isotope-labeled internal standard is crucial for accurate quantification.

5.3. Biological Activity Assays

To elucidate the biological function of this compound, a variety of in vitro assays can be employed.

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound to candidate receptors like BLT2 and the TP receptor.

    • Method: Competitive radioligand binding assays using membranes from cells overexpressing the receptor of interest and a known radiolabeled ligand.

  • Functional Receptor Assays:

    • Objective: To assess the functional activity (agonist or antagonist) of this compound at its target receptors.

    • Methods: Measurement of second messenger mobilization, such as intracellular calcium flux (for Gq-coupled receptors like TP) or cAMP levels (for Gi-coupled receptors), in response to ligand application.

  • Enzyme Inhibition Assays:

    • Objective: To evaluate the inhibitory potential of this compound on Na+/K+-ATPase activity.

    • Method: An in vitro assay measuring the enzymatic activity of purified Na+/K+-ATPase in the presence of varying concentrations of this compound.

G cluster_0 In Vitro Characterization Binding Receptor Binding Assays (BLT2, TP Receptor) Functional Functional Receptor Assays (Ca2+ mobilization, cAMP) Enzyme Enzyme Inhibition Assays (Na+/K+-ATPase) Tetranor Purified this compound Tetranor->Binding Tetranor->Functional Tetranor->Enzyme

Experimental approach for functional characterization.

Future Directions and Conclusion

The biological significance of this compound remains an open area of investigation. Future research should focus on definitively identifying its molecular targets and elucidating its functional effects in relevant physiological systems, particularly in the eye and the cardiovascular system. The development of specific pharmacological tools and the use of advanced analytical techniques will be paramount in unraveling the precise role of this 12(R)-HETE metabolite. A thorough understanding of the bioactivity of this compound will not only enhance our knowledge of lipid signaling but may also unveil new therapeutic opportunities for a range of inflammatory and metabolic diseases.

An In-Depth Technical Guide on the Endogenous Synthesis of Tetranor-12(R)-HETE in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a peroxisomal β-oxidation metabolite of 12(R)-HETE, in mammals. It details the enzymatic pathways, cellular localization, and key intermediates involved in its biosynthesis, from the initial oxygenation of arachidonic acid to the final chain-shortened product. This document also collates available quantitative data on the levels of its precursor, 12(R)-HETE, and provides detailed experimental protocols for the extraction and chiral analysis of these eicosanoids. Furthermore, it explores the known signaling pathways and biological activities of 12(R)-HETE, which provide a foundation for understanding the potential physiological and pathological roles of this compound.

Introduction

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Among these, the hydroxyeicosatetraenoic acids (HETEs) represent a significant class of bioactive lipids. This guide focuses on the endogenous synthesis of a specific HETE metabolite, this compound. This molecule is the product of two sequential metabolic pathways: the initial formation of 12(R)-HETE from arachidonic acid and its subsequent peroxisomal β-oxidation. Understanding the intricate details of its synthesis is paramount for elucidating its biological functions and its potential as a biomarker or therapeutic target.

Biosynthesis of the Precursor: 12(R)-HETE

The synthesis of this compound begins with the formation of its precursor, 12(R)-HETE, from arachidonic acid. This initial step can be catalyzed by two distinct enzyme systems: 12R-lipoxygenase and cytochrome P450 monooxygenases.

12R-Lipoxygenase (ALOX12B) Pathway

The primary and most stereospecific route for 12(R)-HETE synthesis is catalyzed by 12R-lipoxygenase (ALOX12B). This enzyme introduces a hydroperoxy group at the C12 position of arachidonic acid with an R configuration, forming 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1] This intermediate is then rapidly reduced to 12(R)-HETE by ubiquitous cellular glutathione (B108866) peroxidases (GPX1, GPX2, and GPX4).

  • Cellular and Tissue Distribution: The expression of ALOX12B is tissue-specific, with high levels found in the skin, particularly in keratinocytes.[1] It is also present in the corneal epithelium and squamous epithelial cells of human tonsils.[2]

Cytochrome P450 (CYP) Pathway

Certain isoforms of cytochrome P450 enzymes can also metabolize arachidonic acid to 12(R)-HETE.[2][3] Unlike the lipoxygenase pathway, CYP-mediated hydroxylation often produces a racemic mixture of 12(R)-HETE and 12(S)-HETE, although the R-enantiomer may predominate.[2] This pathway is particularly relevant in tissues where ALOX12B is not highly expressed.

  • Cellular and Tissue Distribution: Cytochrome P450 enzymes are abundant in the liver and are also found in other tissues, including the corneal epithelium.[2]

digraph "Biosynthesis_of_12R-HETE" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ALOX12B [label="12R-Lipoxygenase\n(ALOX12B)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HpETE [label="12(R)-HpETE", fillcolor="#FBBC05", fontcolor="#202124"]; HETE [label="12(R)-HETE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPX [label="Glutathione\nPeroxidases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

AA -> ALOX12B [arrowhead=none]; ALOX12B -> HpETE [label=" Oxygenation"]; AA -> CYP450 [arrowhead=none]; CYP450 -> HETE [label=" Hydroxylation"]; HpETE -> GPX [arrowhead=none]; GPX -> HETE [label=" Reduction"]; }

Figure 2: Peroxisomal β-oxidation of 12(R)-HETE.

Quantitative Data

Precise quantification of this compound in biological samples is challenging due to its low endogenous concentrations and the presence of structurally similar isomers. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for accurate and sensitive measurement.

While specific reference ranges for this compound in healthy individuals are not well-established, studies have reported its levels in certain pathological conditions. For instance, plasma levels of tetranor-12-HETE were found to be significantly elevated in patients with non-alcoholic fatty liver disease (NAFLD) compared to healthy controls.[4] Further research is needed to establish baseline levels in various tissues and biofluids in both healthy and diseased states.

Table 1: Quantitative Levels of 12(R)-HETE and this compound in Biological Samples

AnalyteSpeciesSample TypeConditionConcentrationReference
12(R)-HETEHumanSerumHealthy11.16 ± 2 ng/mL[5]
12(S)-HETEHumanSerumHealthy1849 ± 308 ng/mL[5]
12(R)-HETEMouseSkinAtopic DermatitisSignificantly increased vs. control[6]
12(S)-HETEMouseSkinAtopic DermatitisSignificantly increased vs. control[6]
12(S)-HETERatLens (4-day-old)HealthyHighest levels, decline with age[7]
Tetranor-12-HETEHumanPlasmaNAFLDSignificantly elevated vs. healthy[4]

Experimental Protocols

Extraction of this compound from Biological Samples

A robust extraction method is critical for the accurate quantification of this compound. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed, with SPE generally providing cleaner extracts.

5.1.1. Solid-Phase Extraction (SPE) Protocol for Plasma/Serum

This protocol is a general guideline and should be optimized for specific sample types and analytical instrumentation.

  • Sample Pre-treatment:

    • Thaw frozen plasma or serum samples at room temperature.

    • To 1 mL of plasma/serum, add an appropriate internal standard (e.g., deuterated this compound).

    • Acidify the sample to pH 3-4 with a dilute acid (e.g., 0.1 M HCl or formic acid) to protonate the carboxylic acid group of the analyte.

    • Centrifuge the sample at >3000 x g for 10 minutes at 4°C to pellet proteins.

  • SPE Cartridge Conditioning:

    • Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of water through the sorbent. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2-3 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

```dot digraph "SPE_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Plasma/Serum Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="Pre-treatment\n(Acidification, Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; Condition [label="SPE Cartridge Conditioning\n(Methanol, Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Sample Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Washing\n(Water, low % Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elution\n(Methanol/Acetonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Drying and Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Analysis by LC-MS/MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Pretreat; Pretreat -> Load; Condition -> Load [style=dashed]; Load -> Wash; Wash -> Elute; Elute -> Dry; Dry -> End; }

Figure 4: Known and potential signaling pathways of 12(R)-HETE.

Conclusion

The endogenous synthesis of this compound in mammals is a multi-step process involving the initial formation of 12(R)-HETE from arachidonic acid by 12R-lipoxygenase or cytochrome P450 enzymes, followed by peroxisomal β-oxidation. While the biosynthetic pathway is becoming clearer, significant gaps remain in our understanding of the quantitative levels of this metabolite in various tissues and its specific biological functions and signaling pathways. The detailed experimental protocols and information presented in this guide provide a solid foundation for researchers to further investigate the role of this compound in health and disease, which may ultimately lead to the development of new diagnostic markers and therapeutic strategies.

References

The Tetranor-12(R)-HETE Signaling Pathway in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a principal metabolite of the pro-inflammatory lipid mediator 12(R)-HETE, generated through the process of β-oxidation.[1] While direct research on the specific signaling pathways of this compound in immune cells is limited, its role can be inferred from the well-documented activities of its precursor, 12(R)-HETE. This technical guide synthesizes the current understanding of 12(R)-HETE signaling in immune cells, presenting a putative signaling pathway for this compound. This document provides a framework for future research and drug development targeting inflammation and immune responses modulated by this class of lipid mediators.

Introduction

Eicosanoids, derived from the oxidation of arachidonic acid, are critical signaling molecules in the inflammatory cascade. Among these, 12-hydroxyeicosatetraenoic acids (HETEs) exist as two primary stereoisomers, 12(S)-HETE and 12(R)-HETE, each with distinct biological activities. 12(R)-HETE is a recognized chemoattractant for neutrophils, playing a role in the infiltration of these immune cells into inflamed tissues.[2] The metabolic fate of 12(R)-HETE leads to the formation of this compound, a shorter-chain fatty acid. While the biological functions of many eicosanoid metabolites are well-characterized, the specific signaling functions of this compound in immune cells remain an area of active investigation. This guide will focus on the known signaling of the parent compound, 12(R)-HETE, to build a hypothetical model for its tetranor derivative.

Biosynthesis of this compound

The synthesis of this compound is a two-step process initiated from arachidonic acid:

  • Formation of 12(R)-HETE: Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 enzymes.[3] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by cellular peroxidases.

  • β-Oxidation to this compound: 12(R)-HETE undergoes peroxisomal β-oxidation, a process that shortens the carboxylic acid chain, to yield this compound.[1]

Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12R-LOX / CYP450 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE Peroxidases Tetranor_12R_HETE This compound 12R_HETE->Tetranor_12R_HETE β-Oxidation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tetranor_HETE This compound Receptor GPCR (e.g., BLT2) Tetranor_HETE->Receptor G_Protein Gα(i/q)βγ Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activation Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release, etc.) MAPK->Cellular_Response Leads to cluster_setup Experimental Setup cluster_process Process cluster_analysis Analysis Upper_Chamber Upper Chamber (Immune Cells) Porous_Membrane Porous Membrane Upper_Chamber->Porous_Membrane Lower_Chamber Lower Chamber (this compound) Porous_Membrane->Lower_Chamber Migration Cell Migration (Incubation) Staining Fixing and Staining of Membrane Migration->Staining Quantification Microscopic Quantification of Migrated Cells Staining->Quantification

References

An In-depth Technical Guide to Tetranor-12(R)-HETE: Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a significant metabolite of the bioactive lipid 12(R)-HETE. This document details its discovery, physicochemical properties, metabolic pathways, and analytical methodologies, and discusses its potential biological relevance.

Introduction and Discovery

This compound, also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, is a C16 polyunsaturated fatty acid derived from the C20 arachidonic acid metabolite, 12(R)-HETE.[1] Its discovery is rooted in the study of 12(R)-HETE metabolism, particularly within corneal tissues. Early research demonstrated that corneal tissues metabolize 12(R)-HETE through β-oxidation, resulting in the loss of four carbon atoms from the carboxylic acid end to form this tetranor metabolite.[2][3] This metabolic process is primarily carried out by peroxisomes.[4][5][6]

Physicochemical Properties and Quantitative Data

The chemical and physical properties of this compound are summarized in the table below. To date, quantitative data on the endogenous levels of this compound in various biological matrices are limited. However, studies have indicated its elevated presence in certain pathological conditions.

PropertyValueReference
Chemical Formula C₁₆H₂₆O₃[1]
Molecular Weight 266.38 g/mol [1]
IUPAC Name (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid[1]
CAS Number 135271-51-1[2]
Appearance Solution in ethanol[2]
λmax 234 nm[2]
Solubility DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.50 mg/ml[2]

Table 1: Physicochemical Properties of this compound

Biological MatrixConditionConcentrationReference
Human PlasmaNonalcoholic Fatty Liver Disease (NAFLD)Significantly elevated compared to healthy controls[7]
Human PlasmaNonalcoholic Steatohepatitis (NASH) with liver fibrosisSignificantly associated[7]

Table 2: Reported Quantitative Levels of Tetranor-12-HETE in Human Plasma

Biosynthesis and Metabolism

This compound is a product of the peroxisomal β-oxidation of 12(R)-HETE. This metabolic pathway involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. The initial substrate, 12(R)-HETE, is formed from arachidonic acid primarily by the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes.[8]

Arachidonic_Acid Arachidonic Acid 12R_HETE 12(R)-HETE Arachidonic_Acid->12R_HETE 12R-LOX / CYP450 Tetranor_12R_HETE This compound 12R_HETE->Tetranor_12R_HETE Peroxisomal β-Oxidation 12R_LOX 12R-Lipoxygenase CYP450 Cytochrome P450 Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Biological_Sample->Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE Concentration Drying and Reconstitution SPE->Concentration UPLC UPLC Separation Concentration->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Data Analysis and Quantification MSMS->Quantification cluster_receptors G-Protein Coupled Receptors cluster_intracellular Intracellular Signaling cluster_cellular_responses Cellular Responses 12R_HETE 12(R)-HETE BLT1 BLT1 12R_HETE->BLT1 BLT2 BLT2 12R_HETE->BLT2 TP TP Receptor 12R_HETE->TP AHR AHR Activation 12R_HETE->AHR indirect Calcium Ca²⁺ Mobilization BLT1->Calcium Chemotaxis Neutrophil Chemotaxis Calcium->Chemotaxis NFkB NF-κB Activation Gene_Expression Gene Expression NFkB->Gene_Expression AHR->Gene_Expression

References

Tetranor-12(R)-HETE: A Potential Biomarker for Inflammatory and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a metabolic byproduct of 12(R)-HETE, formed through the process of β-oxidation. As a member of the eicosanoid family, which comprises a group of signaling molecules derived from polyunsaturated fatty acids, this compound is emerging as a potential biomarker for a range of pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its biochemical origins, association with disease, and the methodologies for its detection and quantification.

Biochemical Pathway and Metabolism

This compound originates from the metabolism of arachidonic acid. The initial step involves the action of lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes on arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This intermediate is then rapidly reduced to 12(R)-HETE. Subsequently, 12(R)-HETE undergoes β-oxidation, a process that shortens its carbon chain, leading to the formation of this compound. This metabolic cascade is a crucial component of the complex network of inflammatory and signaling pathways.

This compound Biosynthesis Biosynthesis of this compound Arachidonic_Acid Arachidonic Acid 12(R)-HpETE 12(R)-HpETE Arachidonic_Acid->12(R)-HpETE LOX / CYP 12(R)-HETE 12(R)-HETE 12(R)-HpETE->12(R)-HETE Peroxidase This compound This compound 12(R)-HETE->this compound β-oxidation

Figure 1: Biosynthesis of this compound.

Association with Disease

Elevated levels of this compound and its precursors have been implicated in several diseases, suggesting its potential as a diagnostic or prognostic biomarker.

Nonalcoholic Fatty Liver Disease (NAFLD)

Research has indicated a significant elevation in plasma levels of Tetranor-12-HETE in patients with NAFLD when compared to healthy individuals.[1] While the precise role of this compound in the pathogenesis of NAFLD is yet to be fully elucidated, its increased presence points to alterations in lipid metabolism and inflammatory processes characteristic of the disease.

Churg-Strauss Syndrome (Eosinophilic Granulomatosis with Polyangiitis)

Studies have identified a marked increase of 12-tetranor HETE in the bronchoalveolar lavage fluid (BALF) of patients with Churg-Strauss syndrome, a rare systemic vasculitis.[2] This finding suggests a potential role for this metabolite in the localized inflammatory environment of the lungs in this disease.

Other Potential Associations

Given that the precursor, 12-HETE, is linked to a variety of conditions including cardiovascular diseases, cancer, and diabetes, it is plausible that its metabolite, this compound, may also serve as a biomarker in these contexts. However, further research is required to establish these direct correlations.

Quantitative Data Summary

The following table summarizes the key findings from studies investigating the association between this compound and disease. It is important to note that the specific quantitative data from the primary research articles were not available in the publicly accessible abstracts.

Disease StateBiological MatrixFindingReference
Nonalcoholic Fatty Liver Disease (NAFLD)PlasmaSignificantly elevated levels in NAFLD patients compared to healthy controls.[1]
Churg-Strauss SyndromeBronchoalveolar Lavage Fluid (BALF)Significantly elevated levels in patients with Churg-Strauss syndrome compared to asthmatic controls.[2]

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. The gold standard for this is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma
  • Sample Acidification: Acidify plasma samples to a pH of approximately 3.5 with a suitable acid (e.g., 2M hydrochloric acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with ethanol (B145695) followed by deionized water.

  • Sample Loading: Apply the acidified plasma sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence includes water, a low-concentration organic solvent wash (e.g., 15% ethanol in water), and a non-polar solvent wash (e.g., hexane).

  • Elution: Elute the retained eicosanoids, including this compound, with an appropriate organic solvent such as ethyl acetate (B1210297) or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

SPE_Workflow Solid-Phase Extraction Workflow for this compound start Start: Plasma Sample acidify Acidify to pH 3.5 start->acidify condition Condition C18 SPE Cartridge acidify->condition load Load Sample condition->load wash1 Wash with Water load->wash1 wash2 Wash with 15% Ethanol wash1->wash2 wash3 Wash with Hexane wash2->wash3 elute Elute with Ethyl Acetate/Methanol wash3->elute dry Dry Down Under Nitrogen elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze by UPLC-MS/MS reconstitute->end

Figure 2: SPE Workflow for Plasma Samples.
UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition for Tetranor-12-HETE: The specific precursor and product ions for Tetranor-12-HETE would be determined by direct infusion of a standard.

Signaling Pathways

The direct signaling pathways and receptors for this compound are not yet well-established. However, significant research has been conducted on its precursor, 12(S)-HETE, which is known to interact with the G-protein coupled receptor GPR31.

Activation of GPR31 by 12(S)-HETE initiates a signaling cascade involving Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. Downstream effects include the activation of the MAPK/ERK and NF-κB pathways, which are critically involved in cell proliferation, migration, and inflammation. It is hypothesized that this compound may have its own distinct biological activities or modulate the signaling of its precursor, but this remains an active area of investigation.

GPR31_Signaling Signaling Pathway of 12(S)-HETE via GPR31 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 G_protein Gαi/o GPR31->G_protein AC Adenylyl Cyclase G_protein->AC inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK activates NFkB NF-κB Pathway G_protein->NFkB activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits Cellular_Response Cell Proliferation, Migration, Inflammation MAPK_ERK->Cellular_Response NFkB->Cellular_Response

Figure 3: 12(S)-HETE Signaling via GPR31.

Future Directions and Conclusion

This compound is a promising biomarker that warrants further investigation. Future research should focus on:

  • Quantitative studies: Establishing precise concentration ranges of this compound in larger patient cohorts for various diseases.

  • Mechanistic studies: Elucidating the specific biological functions and signaling pathways of this compound to understand its role in disease pathogenesis.

  • Development of standardized assays: Creating and validating robust and reproducible analytical methods for the routine clinical measurement of this compound.

References

Biosynthesis of tetranor-12(R)-HETE from 12(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) from its precursor, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). 12(R)-HETE, a product of arachidonic acid metabolism primarily through the 12R-lipoxygenase (12R-LOX) and cytochrome P450 (CYP) pathways, undergoes peroxisomal β-oxidation to yield its chain-shortened metabolite, this compound. This document details the enzymatic cascade responsible for this conversion, presents quantitative data from key studies, outlines detailed experimental protocols for investigating this metabolic pathway, and provides visual representations of the core processes to facilitate a deeper understanding for researchers in lipid biochemistry, pharmacology, and drug development.

Introduction

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereoisomer of the more extensively studied 12(S)-HETE and is generated from arachidonic acid via the action of 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes.[1] While both isomers have distinct biological activities, 12(R)-HETE has been implicated in various physiological and pathological processes, including inflammation and cell proliferation. The metabolic fate of 12(R)-HETE is crucial for understanding its local concentrations and biological effects. One of the key metabolic pathways for 12(R)-HETE is its conversion to this compound through β-oxidation. Evidence strongly suggests that this process occurs within peroxisomes, similar to the metabolism of other fatty acids and eicosanoids.[2] This guide will provide an in-depth exploration of this biosynthetic pathway.

The Biosynthetic Pathway: Peroxisomal β-Oxidation of 12(R)-HETE

The conversion of 12(R)-HETE to this compound is a multi-step enzymatic process that takes place in the peroxisome. This pathway involves a series of reactions that sequentially shorten the fatty acid chain by two carbons. The key enzymes involved are analogous to those in the general peroxisomal β-oxidation of fatty acids.

The proposed enzymatic steps are as follows:

  • Activation: 12(R)-HETE is first activated to its coenzyme A (CoA) thioester, 12(R)-HETE-CoA, by a peroxisomal acyl-CoA synthetase.

  • Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the introduction of a double bond between the α and β carbons of 12(R)-HETE-CoA, yielding 2-trans-enoyl-12(R)-HETE-CoA.

  • Hydration: A bifunctional enzyme (either L-bifunctional protein or D-bifunctional protein) adds a hydroxyl group to the double bond, forming 3-hydroxy-12(R)-HETE-CoA.

  • Dehydrogenation: The same bifunctional enzyme oxidizes the hydroxyl group to a keto group, resulting in the formation of 3-keto-12(R)-HETE-CoA.

  • Thiolytic Cleavage: 3-ketoacyl-CoA thiolase cleaves 3-keto-12(R)-HETE-CoA, releasing acetyl-CoA and a two-carbon shorter acyl-CoA, which in this case is the precursor to this compound.

Two cycles of β-oxidation are required to convert the 20-carbon 12(R)-HETE into the 16-carbon this compound.

Biosynthesis_of_Tetranor_12R_HETE cluster_peroxisome Peroxisome 12R_HETE 12(R)-HETE 12R_HETE_CoA 12(R)-HETE-CoA 12R_HETE->12R_HETE_CoA Acyl-CoA Synthetase Enoyl_CoA 2-trans-Enoyl-12(R)-HETE-CoA 12R_HETE_CoA->Enoyl_CoA Acyl-CoA Oxidase 1 (ACOX1) Hydroxyacyl_CoA 3-Hydroxy-12(R)-HETE-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme (Hydratase) Ketoacyl_CoA 3-Keto-12(R)-HETE-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme (Dehydrogenase) Tetranor_12R_HETE_CoA_precursor Acyl-CoA (C18) Ketoacyl_CoA->Tetranor_12R_HETE_CoA_precursor 3-Ketoacyl-CoA Thiolase Tetranor_12R_HETE This compound Tetranor_12R_HETE_CoA_precursor->Tetranor_12R_HETE 2nd cycle of β-oxidation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->12R_HETE 12R-Lipoxygenase (ALOX12B) / CYP450

Biosynthesis of this compound from 12(R)-HETE.

Quantitative Data on 12(R)-HETE Metabolism

Quantitative analysis of 12(R)-HETE metabolism has been performed in various tissues, with corneal tissue being a notable model. The following table summarizes data from a study investigating the metabolism of [3H]-12(R)-HETE in intact rabbit corneas.

MetaboliteRetention Time (min)% of Total Radioactivity in Perfusate
12(R)-HETE 22.565%
This compound (8(R)-HHDTrE) 14.225%
Other Polar Metabolites< 1010%
Data adapted from Hurst, J. S., & Balazy, M. (1991). Corneal diffusion and metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)HETE). Current eye research, 10(2), 117-123.[3]

Experimental Protocols

In Vitro Peroxisomal β-Oxidation Assay for 12(R)-HETE

This protocol is adapted from general methods for assaying fatty acid β-oxidation and is tailored for studying the conversion of 12(R)-HETE to its metabolites.

Objective: To measure the in vitro conversion of 12(R)-HETE to this compound by isolated peroxisomes.

Materials:

  • Isolated peroxisomes (from rat liver or other relevant tissue)

  • 12(R)-HETE substrate

  • Radiolabeled [3H]-12(R)-HETE (for tracking)

  • ATP, CoA, NAD+, FAD

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM KCl, 5 mM MgCl2, and 0.1% Triton X-100)

  • Quenching solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Scintillation counter

Procedure:

  • Peroxisome Isolation: Isolate peroxisomes from the tissue of interest using differential centrifugation and a Percoll or sucrose (B13894) density gradient. Assess the purity of the fraction using marker enzyme assays (e.g., catalase).

  • Reaction Setup: In a microcentrifuge tube, combine the isolated peroxisomes (e.g., 50-100 µg of protein) with the reaction buffer.

  • Substrate Addition: Add 12(R)-HETE and a tracer amount of [3H]-12(R)-HETE to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding ATP, CoA, NAD+, and FAD.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the lipids from the reaction mixture using an organic solvent.

  • Analysis: Separate the substrate and metabolites by HPLC. Collect fractions and quantify the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of 12(R)-HETE converted to this compound and other metabolites.

In_Vitro_Beta_Oxidation_Workflow Start Start Peroxisome_Isolation Isolate Peroxisomes Start->Peroxisome_Isolation Reaction_Setup Set up Reaction Mixture (Peroxisomes, Buffer) Peroxisome_Isolation->Reaction_Setup Substrate_Addition Add 12(R)-HETE and [3H]-12(R)-HETE Reaction_Setup->Substrate_Addition Reaction_Initiation Initiate with ATP, CoA, NAD+, FAD Substrate_Addition->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (Quenching Solution) Incubation->Reaction_Termination Lipid_Extraction Extract Lipids Reaction_Termination->Lipid_Extraction HPLC_Analysis Separate Metabolites by HPLC Lipid_Extraction->HPLC_Analysis Quantification Quantify Radioactivity HPLC_Analysis->Quantification Data_Analysis Analyze Data and Calculate Conversion Rate Quantification->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro β-oxidation assay.
LC-MS/MS for Quantification of 12(R)-HETE and this compound

Objective: To separate and quantify 12(R)-HETE and this compound in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Chiralpak AD-RH) for separation of R and S isomers

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., solid-phase extraction).

  • Chromatographic Separation:

    • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).

    • Flow Rate: 300 µL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • 12(R)-HETE: m/z 319 -> 179.[4][5]

      • This compound: m/z 265 -> 165 (example transition, may need optimization).

    • Internal Standard: Use a deuterated internal standard (e.g., 12(S)-HETE-d8) for accurate quantification.[5]

  • Quantification: Generate a standard curve using known concentrations of 12(R)-HETE and this compound to quantify the analytes in the samples.

Conclusion

The biosynthesis of this compound from 12(R)-HETE via peroxisomal β-oxidation represents a key metabolic pathway for this lipid mediator. Understanding the enzymes and cellular machinery involved is critical for elucidating the biological roles of 12(R)-HETE and its metabolites. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway in various biological systems. Further research, including the determination of kinetic parameters for the involved enzymes and the exploration of this pathway in different disease models, will be essential for advancing our knowledge in this area and for the potential development of therapeutic interventions targeting 12(R)-HETE metabolism.

References

Role of tetranor-12(R)-HETE in diabetic nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of the 12/15-Lipoxygenase Pathway and its Metabolites in Diabetic Nephropathy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidney's microvasculature.[1][2][3] The pathogenesis is complex, involving a confluence of hemodynamic and metabolic factors.[3] Among the metabolic drivers, lipid mediators derived from the arachidonic acid cascade have emerged as critical players. This guide focuses on the 12/15-lipoxygenase (12/15-LOX) pathway and its primary metabolite, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a precursor to tetranor-12(R)-HETE. Mounting evidence implicates the activation of this pathway in the key pathological processes of DN, including inflammation, oxidative stress, renal fibrosis, and podocyte injury.[4][5] Understanding the intricate role of 12(S)-HETE and its metabolites is crucial for developing novel therapeutic strategies to combat this debilitating complication of diabetes.

The 12/15-Lipoxygenase Pathway in Diabetic Nephropathy

The 12/15-LOX enzyme catalyzes the oxygenation of arachidonic acid to produce 12(S)-HETE.[6] In diabetic conditions, this pathway is significantly upregulated. Studies using streptozotocin (B1681764) (STZ)-induced diabetic animal models show increased 12/15-LOX activity and elevated production of 12-HETE in the kidneys.[7][8] This enzymatic activation is not merely a biomarker but an active contributor to renal damage. The fibrotic actions of key pathological mediators like angiotensin II are often mediated indirectly through an increase in 12(S)-HETE synthesis.[5]

The role of the 12/15-LOX pathway has been validated through both genetic deletion and pharmacological inhibition. Diabetic mice deficient in 12/15-LOX or treated with inhibitors of the enzyme exhibit significant protection against renal injury, showing reduced albuminuria, oxidative stress, inflammation, and collagen deposition.[7]

Signaling Pathways and Pathophysiological Roles

12(S)-HETE exerts its detrimental effects on the kidney through a complex network of signaling pathways, creating a vicious cycle of inflammation and fibrosis.

  • Reciprocal Crosstalk with Angiotensin II and TGF-β: 12(S)-HETE amplifies the pro-fibrotic effects of the renin-angiotensin system by upregulating the expression of Angiotensin II Type 1 (AT1) receptors on glomeruli, mesangial cells, and podocytes.[5][8] Conversely, Angiotensin II stimulates the synthesis of 12(S)-HETE.[5] A similar reciprocal relationship exists with Transforming Growth Factor-β (TGF-β), a master regulator of fibrosis, where each mediator enhances the other's pro-fibrotic activity.[5][9]

  • Activation of Pro-Inflammatory and Pro-Fibrotic Kinases: 12(S)-HETE triggers several downstream signaling cascades implicated in renal damage. This includes the activation of p38 mitogen-activated protein kinase (p38MAPK) and ERK/MAPK, which are central to inflammatory and fibrotic responses.[5][8][10]

  • Induction of Oxidative Stress: The pathway is closely linked to oxidative stress. Direct addition of 12(S)-HETE can induce the expression of NADPH oxidase-1 (NOX-1), a major source of reactive oxygen species (ROS) in cells, contributing to the low-grade inflammation characteristic of DN.[10][11]

  • Podocyte Injury: Podocytes are critical components of the glomerular filtration barrier, and their injury is a hallmark of DN.[12] 12(S)-HETE contributes to podocyte dysfunction and apoptosis, leading to proteinuria.[5][12] This may involve the activation of TRPC6 channels, leading to abnormal calcium influx and subsequent activation of the RhoA/ROCK1 pathway, which disrupts the podocyte actin cytoskeleton.[13][14]

The following diagram illustrates the central role of 12(S)-HETE in mediating diabetic kidney damage.

12S-HETE_Signaling_Pathway Diabetes Diabetes (High Glucose) LOX 12/15-Lipoxygenase (12/15-LOX) Diabetes->LOX Activates AA Arachidonic Acid AA->LOX HETE 12(S)-HETE LOX->HETE Produces AT1R AT1 Receptor Upregulation HETE->AT1R TGFb TGF-β HETE->TGFb Reciprocal Activation MAPK p38 MAPK / ERK Activation HETE->MAPK ROS Oxidative Stress (ROS Production) HETE->ROS Podocyte Podocyte Injury HETE->Podocyte AngII Angiotensin II AngII->HETE Reciprocal Activation Fibrosis Renal Fibrosis (ECM Deposition) AT1R->Fibrosis TGFb->Fibrosis MAPK->Fibrosis Inflammation Inflammation MAPK->Inflammation ROS->Inflammation DN Diabetic Nephropathy Progression Podocyte->DN Contributes to Fibrosis->DN Contributes to Inflammation->DN Contributes to

12(S)-HETE signaling in diabetic nephropathy.

Data Presentation: Quantitative Findings

Quantitative analysis from clinical and preclinical studies underscores the correlation between the 12/15-LOX pathway and the severity of diabetic nephropathy.

Table 1: 12-HETE Levels in Human Diabetic Nephropathy

Parameter Control Group Diabetic Group (Normal Renal Function) Diabetic Group (Microalbuminuria) Diabetic Group (Macroalbuminuria) p-value Reference
Urinary 12-HETE (ng/g creatinine) 69 ± 18 250 ± 62 226 ± 60 404 ± 131 < 0.01 [15]
Serum 12(S)-HETE (pg/mL, median) 17.77 - Increased vs. Control Increased vs. Microalbuminuria < 0.0001 [16]

| Plasma 12(S)-HETE (ng/mL) | 92.5 ± 15.5 | 361.3 ± 49.1 | - | - | - |[17] |

Table 2: Effects of 12/15-LOX Inhibition in Experimental Diabetic Nephropathy

Model / Treatment Duration Outcome Measure Untreated Diabetic Treated Diabetic % Change / p-value Reference
STZ Mice / Baicalein 10 weeks Renal 12-HETE Production Elevated Prevented Elevation p < 0.05 [7]
Proteinuria Elevated Decreased p < 0.05 [7]
Renal Collagen Deposition Elevated Decreased p < 0.05 [7]
STZ Rats / BHPP 1 week Urinary 12-HETE/Creatinine Elevated Decreased 30-50% Reduction [18]
STZ Mice / 12/15-LO siRNA 7 weeks Albuminuria Increased Significantly Reduced - [19]
Mesangial Matrix Expansion Increased Significantly Reduced - [19]
Renal TGF-β Levels Increased Lowered - [19]

| | | Renal Collagen IV Levels | Increased | Lowered | - |[19] |

Experimental Protocols

The investigation of the 12/15-LOX pathway in DN relies on established animal and cellular models, coupled with precise analytical techniques.

1. Animal Models of Diabetic Nephropathy

  • Induction: Type 1 diabetes is most commonly induced in rodents using intraperitoneal or intravenous injections of streptozotocin (STZ), a toxin that destroys pancreatic β-cells.[1][7][20] The dose and susceptibility vary by species and strain (e.g., DBA/2J mice are more susceptible than C57BL/6).[1] Type 2 diabetes models, such as the db/db mouse or rats fed a high-fat diet followed by low-dose STZ, are also used.[2][8]

  • Duration: Studies typically last from 8 to 24 weeks to allow for the development of early to moderate features of DN, such as persistent albuminuria, glomerular hypertrophy, and mesangial matrix expansion.[7][8][21]

  • Phenotyping: Key parameters for assessing DN include:

    • Albuminuria: Measured as the urinary albumin-to-creatinine ratio (UACR).[18][21]

    • Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial matrix expansion and glomerulosclerosis.[19]

    • Gene/Protein Expression: Renal tissues are analyzed via qRT-PCR or Western blot for markers of fibrosis (e.g., TGF-β, CTGF, Collagen IV, Fibronectin) and inflammation (e.g., MCP-1, IL-6).[7][19]

2. In Vitro Models

  • Cell Types: Primary or immortalized renal cells, such as glomerular mesangial cells, podocytes, or proximal tubular epithelial cells, are frequently used.[8][22][23]

  • Experimental Conditions: Cells are cultured in high glucose (e.g., 25-30 mM) to mimic the hyperglycemic state of diabetes.[22][23] Normal glucose (5 mM) and mannitol (B672) (as an osmotic control) are used for comparison.[22]

  • Analysis: Cultured cells are used to dissect specific signaling pathways. For instance, cells can be treated with 12(S)-HETE directly or with 12/15-LOX inhibitors to observe downstream effects on protein phosphorylation (e.g., p38 MAPK), gene expression, or cellular processes like apoptosis and ROS production.[10][24]

3. Measurement of 12-HETE and its Metabolites

  • Sample Collection: Samples include urine, plasma, serum, and kidney tissue homogenates.[7][16][18]

  • Analytical Methods:

    • ELISA: Enzyme-linked immunosorbent assays are commercially available and commonly used for quantifying 12(S)-HETE in serum and other biological fluids.[16]

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for identifying and quantifying a broad range of eicosanoids, including 12-HETE and its metabolites like tetranor-12-HETE, in urine and plasma.[25][26]

The diagram below outlines a typical experimental workflow for studying the effect of a 12/15-LOX inhibitor in a diabetic mouse model.

Experimental_Workflow start Start: Select Mouse Strain (e.g., DBA/2J) induce Induce Diabetes (STZ Injection) start->induce group Group Allocation 1. Control 2. Diabetic + Vehicle 3. Diabetic + Inhibitor induce->group treat Chronic Treatment (e.g., 8-12 weeks) group->treat monitor In-life Monitoring (Blood Glucose, Body Weight, Urine Collection for Albuminuria) treat->monitor endpoint Endpoint: Sacrifice & Tissue Collection monitor->endpoint analysis Analysis endpoint->analysis histology Kidney Histology (PAS Staining) analysis->histology biochem Biochemical Analysis (Urinary 12-HETE via LC-MS) analysis->biochem molecular Molecular Analysis (qRT-PCR/Western Blot for Fibrotic & Inflammatory Markers) analysis->molecular

Workflow for testing a 12/15-LOX inhibitor.

Conclusion and Future Directions

The 12/15-lipoxygenase pathway and its principal metabolite, 12(S)-HETE, are pivotal mediators in the pathogenesis of diabetic nephropathy. They drive renal injury by fostering a pro-inflammatory, pro-oxidative, and pro-fibrotic environment, largely through intricate signaling crosstalk with the renin-angiotensin and TGF-β systems. The consistent renoprotective effects observed with genetic or pharmacological inhibition of 12/15-LOX in preclinical models strongly validate this pathway as a promising therapeutic target.

Future research should focus on several key areas. First, the development of highly selective and potent small-molecule inhibitors of 12/15-LOX suitable for clinical trials is a priority. Second, further investigation is needed to clarify the specific role and utility of downstream metabolites, such as this compound, as potential noninvasive biomarkers for diagnosing and monitoring the progression of DN. Finally, exploring combination therapies that target both the 12/15-LOX pathway and established pathways like the renin-angiotensin system could offer a synergistic approach to more effectively halt the progression of diabetic kidney disease.

References

Cellular Sources and Biosynthesis of Endogenous Tetranor-12(R)-HETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. As a downstream metabolite of 12(R)-HETE, its cellular origins and biosynthetic pathways are of significant interest in understanding its physiological and pathological roles. This technical guide provides a comprehensive overview of the primary cellular sources of this compound, the enzymatic pathways governing its formation, and detailed methodologies for its quantification.

Cellular Sources of the Precursor 12(R)-HETE

The direct cellular production of this compound is intrinsically linked to the synthesis of its precursor, 12(R)-HETE. The primary cellular sources known to produce 12(R)-HETE are epithelial cells, particularly those of the skin and cornea.

Table 1: Primary Cellular Sources of 12(R)-HETE

Cell TypeKey Enzyme(s)LocationEvidence
Keratinocytes 12R-Lipoxygenase (12R-LOX), Cytochrome P450 (CYP)Epidermis of the skinDemonstrated production of 12(R)-HETE. 12R-LOX mRNA and protein have been identified in human keratinocytes.
Corneal Epithelial Cells 12R-Lipoxygenase (12R-LOX), Cytochrome P450 (CYP)Cornea of the eyeStudies have shown the synthesis of 12(R)-HETE by corneal epithelial cells.
Platelets 12-Lipoxygenase (platelet-type, 12-LOX)BloodWhile platelets are a major source of 12(S)-HETE, some studies suggest the potential for 12(R)-HETE production, although this is less predominant.[1]

While direct quantitative comparisons of this compound production by these cell types are limited in the current literature, the abundance of the precursor 12(R)-HETE in keratinocytes and corneal epithelial cells suggests these are the principal sources of endogenous this compound.

Biosynthesis of this compound

The formation of this compound is a multi-step process involving the liberation of arachidonic acid from the cell membrane, its oxygenation to 12(R)-HETE, and subsequent metabolism via peroxisomal β-oxidation.

Signaling Pathway

The biosynthetic pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Subsequently, two primary enzymatic pathways can convert arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE):

  • 12R-Lipoxygenase (12R-LOX) Pathway: This is a direct and stereospecific pathway.

  • Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also produce 12(R)-HpETE.

The unstable 12(R)-HpETE is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases. Finally, 12(R)-HETE undergoes two cycles of β-oxidation within the peroxisomes to yield this compound.

G Biosynthesis of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_peroxisome Peroxisome Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 12(R)-HpETE 12(R)-HpETE Arachidonic Acid->12(R)-HpETE 12R-LOX / CYP Enzymes 12R-LOX 12R-LOX CYP Enzymes CYP Enzymes 12(R)-HETE_cytosol 12(R)-HETE 12(R)-HpETE->12(R)-HETE_cytosol Peroxidases Peroxidases Peroxidases 12(R)-HETE_peroxisome 12(R)-HETE 12(R)-HETE_cytosol->12(R)-HETE_peroxisome Transport This compound This compound 12(R)-HETE_peroxisome->this compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Accurate identification and quantification of this compound are crucial for studying its biological functions. The following section outlines key experimental methodologies.

Cell Culture and Stimulation
  • Keratinocyte Culture: Primary human epidermal keratinocytes can be cultured in serum-free keratinocyte growth medium. To stimulate 12(R)-HETE production, cells can be treated with calcium ionophores (e.g., A23187) or other relevant stimuli.

  • Corneal Epithelial Cell Culture: Primary or immortalized human corneal epithelial cells can be cultured in appropriate media. Stimulation with growth factors or inflammatory mediators can be used to induce arachidonic acid metabolism.

  • Platelet Isolation and Stimulation: Platelets can be isolated from whole blood by centrifugation. Stimulation with agonists such as thrombin or collagen will induce the release of arachidonic acid metabolites.

Sample Preparation for LC-MS/MS Analysis

The following is a general protocol for the extraction of HETE metabolites from cell culture supernatants.

  • Internal Standard Spiking: To each sample of cell culture supernatant, add an appropriate internal standard (e.g., deuterated this compound) to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Add two volumes of ice-cold acetonitrile (B52724) to the supernatant to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid metabolites.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the gold-standard technique for the sensitive and specific quantification of this compound.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is commonly employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Table 2: Example LC-MS/MS Parameters for this compound

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30-95% B over 10 min
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative
MRM Transition (example) m/z 265.2 -> 115.1

Note: Specific MRM transitions should be optimized for the instrument being used.

Experimental Workflow

The overall workflow for the identification and quantification of cellular this compound is depicted below.

G Experimental Workflow for this compound Analysis Cell Culture Cell Culture Stimulation Stimulation Cell Culture->Stimulation Supernatant Collection Supernatant Collection Stimulation->Supernatant Collection Internal Standard Spiking Internal Standard Spiking Supernatant Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Solvent Evaporation Solvent Evaporation Supernatant Transfer->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Investigating the Receptor Binding Profile of Tetranor-12(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation. While the biological activities of its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been the subject of considerable research, the specific receptor binding profile and signaling pathways of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's potential receptor interactions, drawing inferences from the established pharmacology of 12(R)-HETE. Furthermore, this document outlines detailed experimental protocols essential for the elucidation of this compound's receptor binding affinity, functional activity, and downstream signaling cascades. This guide is intended to serve as a foundational resource for researchers aiming to unravel the functional significance of this lipid metabolite.

Introduction

12-Hydroxyeicosatetraenoic acids (12-HETEs) are bioactive eicosanoids derived from arachidonic acid via the action of 12-lipoxygenase enzymes. The stereoisomers, 12(S)-HETE and 12(R)-HETE, exhibit distinct biological activities and receptor interactions. This compound is a chain-shortened metabolite of 12(R)-HETE, and understanding its receptor binding profile is crucial for a complete picture of 12-HETE metabolism and function. To date, no direct receptor binding assays have been published for this compound. Consequently, its receptor targets and associated signaling pathways are yet to be definitively identified.

Based on the known interactions of its parent compound, 12(R)-HETE, potential, yet unconfirmed, receptor targets for this compound may include the thromboxane (B8750289) A2 (TP) receptor and the leukotriene B4 receptor 2 (BLT2). It is also conceivable that this compound interacts with other, currently unidentified, G-protein coupled receptors (GPCRs) or nuclear receptors.

Potential Receptor Targets and Inferred Signaling Pathways

Given the absence of direct binding data for this compound, we extrapolate from the known pharmacology of 12(R)-HETE to propose potential avenues for investigation.

Thromboxane A2 (TP) Receptor

12(R)-HETE has been shown to act as a competitive antagonist at the TP receptor. It is plausible that this compound may retain some affinity for this receptor.

Hypothesized Signaling Pathway:

TP_receptor_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound TP_Receptor TP_Receptor This compound->TP_Receptor Antagonism? Gq_protein Gq_protein TP_Receptor->Gq_protein Inhibition? PLC Phospholipase C Gq_protein->PLC Inhibition? IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular_Response PKC->Cellular_Response Ca_release->Cellular_Response

Figure 1: Hypothesized antagonistic signaling of this compound at the TP receptor.
Leukotriene B4 Receptor 2 (BLT2)

12(R)-HETE is known to bind to the BLT2 receptor. This interaction could also be a property of its tetranor metabolite.

Hypothesized Signaling Pathway:

BLT2_receptor_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound BLT2_Receptor BLT2_Receptor This compound->BLT2_Receptor Agonism? Gi_protein Gi_protein BLT2_Receptor->Gi_protein Activation? AC Adenylyl Cyclase Gi_protein->AC Inhibition? cAMP cAMP AC->cAMP Reduced production PKA Protein Kinase A cAMP->PKA Reduced activation Cellular_Response Cellular_Response PKA->Cellular_Response

Figure 2: Hypothesized signaling of this compound at the BLT2 receptor.

Quantitative Data Summary (Inferred from 12(R)-HETE)

The following table summarizes the available quantitative data for the parent compound, 12(R)-HETE. It is critical to note that these values are not directly applicable to this compound and experimental validation is required.

LigandReceptorAssay TypeCell/Tissue TypeParameterValueReference
12(R)-HETEThromboxane A2 (TP)Competitive BindingHuman PlateletsIC₅₀~10 µM(Mais et al., 1985)
12(R)-HETELeukotriene B4 2 (BLT2)Competitive BindingCHO cells expressing human BLT2% Inhibition @ 1 µM~50%(Okuno et al., 2008)

Recommended Experimental Protocols

To definitively determine the receptor binding profile of this compound, a series of well-established assays should be employed.

Radioligand Binding Assays

This is the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for candidate receptors (e.g., TP, BLT2).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Membrane_Prep Prepare Membranes with Receptor of Interest Start->Membrane_Prep Incubation Incubate with Radioligand and increasing [this compound] Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Figure 3: Workflow for a competitive radioligand binding assay.
GTPγS Binding Assay

This functional assay determines whether a ligand acts as an agonist or antagonist at a G-protein coupled receptor.

Objective: To assess the ability of this compound to activate G-proteins via a specific GPCR.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the receptor of interest.

  • Incubation: Incubate the membranes with GDP and increasing concentrations of this compound in the presence of [³⁵S]GTPγS.

  • Separation: Separate bound and free [³⁵S]GTPγS by filtration.

  • Quantification: Measure the radioactivity of the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to determine the EC₅₀ and maximal effect (Emax).

Second Messenger Assays

These assays measure the downstream effects of receptor activation.

Objective: To quantify the functional consequence of this compound binding to a receptor.

Methodology (example for a Gq-coupled receptor):

  • Cell Culture: Use whole cells expressing the receptor of interest.

  • Stimulation: Treat the cells with increasing concentrations of this compound.

  • Measurement of Inositol Phosphates (IPs): Lyse the cells and measure the accumulation of IPs using a commercially available kit.

  • Data Analysis: Plot the IP accumulation against the log concentration of this compound to determine the EC₅₀.

Methodology (example for a Gi-coupled receptor):

  • Cell Culture: Use whole cells expressing the receptor of interest.

  • Stimulation: Treat the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of this compound.

  • Measurement of cAMP: Lyse the cells and measure the levels of cyclic AMP (cAMP) using a commercially available kit (e.g., ELISA).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC₅₀.

Conclusion

The receptor binding profile of this compound represents a significant knowledge gap in the field of eicosanoid research. While inferences can be drawn from its parent compound, 12(R)-HETE, dedicated experimental investigation is imperative. The protocols outlined in this guide provide a clear roadmap for researchers to characterize the binding affinities and functional activities of this compound at various potential receptors. Elucidating these interactions will be instrumental in understanding the full biological significance of the 12-lipoxygenase pathway and may reveal novel therapeutic targets for a range of physiological and pathological processes.

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of tetranor-12(R)-HETE in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tetranor-12(R)-HETE, a key metabolite of 12(R)-HETE. Eicosanoids and their metabolites are critical lipid mediators in various physiological and pathological processes, including inflammation and cancer.[1] Accurate quantification of these low-abundance analytes is essential for understanding their biological roles. The described protocol employs solid-phase extraction (SPE) for sample cleanup and chiral liquid chromatography for the specific separation of the 12(R)-HETE enantiomer metabolite, coupled with tandem mass spectrometry for sensitive detection. This method provides the robustness and precision required for biomarker research and clinical studies.

Biological Pathway of this compound Formation

This compound is a product of arachidonic acid (AA) metabolism. AA is first converted to 12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) through the action of cytochrome P450 (CYP450) or 12R-lipoxygenase (12R-LOX) enzymes.[2][3] Subsequently, 12(R)-HETE undergoes peroxisomal β-oxidation, which shortens the carbon chain to form this compound.[4] This metabolic pathway is a crucial route for the catabolism of HETE isomers.

Tetranor_12R_HETE_Pathway AA Arachidonic Acid HETE_12R 12(R)-HETE AA->HETE_12R  CYP450 / 12R-LOX Tetranor_HETE This compound HETE_12R->Tetranor_HETE  β-oxidation

Caption: Biosynthetic pathway of this compound from Arachidonic Acid.

Experimental Protocols

This section provides a detailed methodology for sample preparation and analysis.

Materials and Reagents
  • Standards: this compound and deuterated internal standard (e.g., 12(S)-HETE-d8).

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, water, ethyl acetate (B1210297), hexane, and acetic acid.

  • SPE Cartridges: C18 or polymeric reverse-phase SPE cartridges (e.g., Oasis HLB).[5]

  • Collection Tubes: Polypropylene tubes.

  • Biological Matrix: Human plasma, urine, or cell culture media.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte.[1][6] Solid-phase extraction is a widely used and effective technique for eicosanoid analysis.[1]

  • Acidification: Acidify 1 mL of the biological sample (e.g., plasma, urine) to a pH of ~3.5 with 2M hydrochloric acid or 20 µl of acetic acid.[5][7]

  • Internal Standard: Spike the sample with the deuterated internal standard (e.g., 1.5 ng of D8-12(S)-HETE) to correct for extraction loss and matrix effects.[5]

  • SPE Column Conditioning: Condition the SPE cartridge by washing sequentially with 3-5 mL of methanol followed by 3-5 mL of water.[5][8]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 0.5-1 mL/minute.[7]

  • Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 3-5 mL of water, followed by 3 mL of 10-25% methanol in water.[5][8]

  • Elution: Elute the analyte from the cartridge with 2-4 mL of methanol or ethyl acetate into a clean collection tube.[5][7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5:0.1 methanol:water:acetic acid).[5][9]

SPE_Workflow start Start: Biological Sample acidify 1. Acidify Sample & Spike with Internal Standard start->acidify condition 2. Condition SPE Cartridge (Methanol & Water) acidify->condition load 3. Load Sample condition->load wash 4. Wash Cartridge (Aqueous Methanol) load->wash elute 5. Elute Analyte (Methanol or Ethyl Acetate) wash->elute dry 6. Dry Eluate elute->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Conditions

Chiral chromatography is necessary to separate the 12(R)-HETE and 12(S)-HETE enantiomers and their metabolites.[10][11]

  • LC System: UPLC or HPLC system.

  • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar chiral column.[11]

  • Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[11]

  • Flow Rate: 0.3-0.5 mL/min.[8][11]

  • Column Temperature: 40 °C.[11][12]

  • Injection Volume: 10-40 µL.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[11]

  • MRM Transitions: The deprotonated molecule [M-H]⁻ is used as the precursor ion. Product ions are generated through collision-induced dissociation. Specific transitions should be optimized by infusing the analytical standard.

    • This compound: Precursor ion (m/z) 265.2 → Product ions (to be determined by direct infusion, but based on HETE fragmentation, likely involve cleavage near the hydroxyl group and loss of water/CO2).

    • 12(R)-HETE (for reference): m/z 319 → m/z 179 (cleavage between C-11 and C-12).[11]

    • Internal Standard (12(S)-HETE-d8): m/z 327 → Product ions.[11]

Quantitative Data and Method Performance

The method should be validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for eicosanoid quantification methods.

Parameter Typical Value Description
Linearity (r²) > 0.99The correlation coefficient for the calibration curve over the defined range.[13]
Lower Limit of Quantification (LLOQ) 0.01 - 1.0 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 100 - 1000 ng/mLThe highest concentration of the analyte that can be quantitatively determined.
Intra-day Precision (%CV) < 15%The coefficient of variation for replicate measurements within the same day.[13]
Inter-day Precision (%CV) < 15%The coefficient of variation for replicate measurements on different days.[13]
Accuracy (% Error) Within ±15%The closeness of the measured value to the true value.[13]
Recovery 70 - 115%The efficiency of the extraction process, determined by comparing pre- and post-extraction spiked samples.[13]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of this compound in biological samples. The combination of a robust solid-phase extraction cleanup, specific chiral chromatographic separation, and sensitive tandem mass spectrometry detection allows for accurate measurement, making it a valuable tool for research in inflammation, cardiovascular disease, and oncology where eicosanoid signaling plays a critical role.

References

Protocol for the Extraction of Tetranor-12(R)-HETE from Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12

This application note provides a detailed protocol for the solid-phase extraction (SPE) of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a key β-oxidation product of 12(R)-HETE, from human plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of this lipid mediator for various research applications. Subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a metabolite of 12(R)-HETE, an eicosanoid produced via the 12-lipoxygenase pathway. As a major metabolite, its quantification in plasma can provide valuable insights into the activity of this pathway in various physiological and pathological states. Accurate measurement requires efficient extraction from the complex plasma matrix to remove interfering substances like proteins and phospholipids. This protocol details a robust solid-phase extraction method optimized for recovery and reproducibility.

Pre-Analytical Considerations

To ensure the integrity of the analytical results, strict adherence to pre-analytical procedures is critical. Eicosanoids are susceptible to in vitro formation and degradation.

  • Anticoagulant: Use of ethylenediaminetetraacetic acid (EDTA)-stabilized tubes is recommended for plasma collection.

  • Sample Handling: After collection, plasma should be separated from blood cells by centrifugation at low temperatures (e.g., 800-1000 x g for 10 minutes at 4°C) as soon as possible.

  • Storage: Plasma samples should be immediately frozen and stored at -80°C until analysis. Long-term storage at -20°C can lead to an increase in eicosanoid levels.[1][2]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the formation of eicosanoids, with increases of up to 63% observed after more than one cycle.[1][2]

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of HETEs and other eicosanoids from plasma. It utilizes a C18 reversed-phase SPE cartridge.

Materials and Reagents
  • Human plasma (collected in EDTA tubes)

  • This compound analytical standard

  • Deuterated internal standard (e.g., tetranor-12(S)-HETE-d8 or 12(S)-HETE-d8)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • C18 SPE Cartridges (e.g., 200 mg, 3 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.

  • Spike the plasma sample with an appropriate amount of deuterated internal standard (e.g., 10 µL of a 100 ng/mL solution of tetranor-12(S)-HETE-d8 in ethanol). The use of a deuterated analog as an internal standard is crucial for accurate quantification in mass spectrometry-based methods.

  • Acidify the plasma to a pH of approximately 3.5-4.0 by adding 10 µL of 10% formic acid. This step is crucial for the protonation of the carboxylic acid group of the analyte, which enhances its retention on the reversed-phase sorbent.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.

Solid-Phase Extraction Procedure
  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent, followed by 3 mL of ultrapure water. Do not allow the cartridge to dry out between these steps.

  • Sample Loading:

    • Load the supernatant from the prepared plasma sample onto the conditioned C18 cartridge.

    • Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar impurities.

    • Follow with a wash of 3 mL of 15% methanol in water to remove more polar interferences.

    • Perform a final wash with 3 mL of hexane to elute highly nonpolar compounds, such as triglycerides.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of ethyl acetate into a clean collection tube.

Solvent Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of eicosanoids from plasma using SPE-LC-MS/MS methods. Specific values for this compound should be determined during in-house method validation.

ParameterTypical ValueReference CompoundsSource
Recovery 85 - 105%PGE₂, LTB₄[3]
Limit of Detection (LOD) 0.5 ng/mLPGE₂, LTB₄[3]
Limit of Quantification (LOQ) 1.0 ng/mLPGE₂, LTB₄[3]
Intra-day Precision (%RSD) < 10%Thiorphan
Inter-day Precision (%RSD) < 10%Thiorphan

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and analysis of this compound from plasma.

Tetranor_12_HETE_Extraction_Workflow cluster_PreAnalytics Pre-Analytical Steps cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_PostSPE Post-Extraction cluster_Analysis Analysis SampleCollection 1. Plasma Collection (EDTA Tube) Centrifugation 2. Centrifugation (4°C) SampleCollection->Centrifugation Storage 3. Storage (-80°C) Centrifugation->Storage Thawing 4. Thaw Sample (on ice) Storage->Thawing Spiking 5. Spike with Internal Standard Thawing->Spiking Acidification 6. Acidification (pH 3.5-4.0) Spiking->Acidification Conditioning 7. Condition C18 Cartridge (Methanol, Water) Acidification->Conditioning Loading 8. Load Sample Conditioning->Loading Wash1 9. Wash 1 (Water) Loading->Wash1 Wash2 10. Wash 2 (15% Methanol) Wash1->Wash2 Wash3 11. Wash 3 (Hexane) Wash2->Wash3 Elution 12. Elute Analyte (Ethyl Acetate) Wash3->Elution Evaporation 13. Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution 14. Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS 15. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound extraction from plasma.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for Tetranor-12(R)-HETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, an endogenous fatty acid metabolite produced via the 12R-lipoxygenase or cytochrome P450 pathways from arachidonic acid.[1][2] 12(R)-HETE is known to be involved in various physiological and pathological processes. While the specific biological functions of this compound are not yet well-defined, its structural similarity to 12(R)-HETE suggests potential activity at the same receptors.[1][3] The primary known receptors for 12(R)-HETE are the G protein-coupled receptors (GPCRs) BLT2 (low-affinity leukotriene B4 receptor 2) and GPR31.[4][5][6]

These application notes provide detailed protocols for in vitro cell-based assays to investigate the potential biological activity of this compound by examining its effects on the known signaling pathways of its parent compound, 12(R)-HETE. The primary assays described are intracellular calcium mobilization for the Gq-coupled BLT2 receptor and cAMP accumulation for the Gi-coupled GPR31 receptor.

Potential Signaling Pathways of this compound

Based on the known signaling of 12(R)-HETE, this compound may activate downstream signaling cascades upon binding to BLT2 or GPR31.

  • BLT2 Receptor Activation: The BLT2 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[7] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • GPR31 Receptor Activation: GPR31 is coupled to the Gi alpha subunit of the heterotrimeric G protein.[8] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors.[6]

Tetranor_12R_HETE_Signaling_Pathways cluster_BLT2 BLT2 Receptor Pathway (Gq-coupled) cluster_GPR31 GPR31 Receptor Pathway (Gi-coupled) tetranor_hete1 This compound blt2 BLT2 Receptor tetranor_hete1->blt2 gq Gq blt2->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release tetranor_hete2 This compound gpr31 GPR31 tetranor_hete2->gpr31 gi Gi gpr31->gi ac Adenylyl Cyclase gi->ac atp ATP ac->atp camp cAMP atp->camp pka PKA camp->pka

Caption: Potential signaling pathways for this compound.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the specific activity of this compound at the BLT2 and GPR31 receptors. The following table provides reference data for the parent compound, 12(R)-HETE, and other known ligands for these receptors to serve as a benchmark for experimental design and data interpretation.

CompoundReceptorAssay TypeCell LineParameterValueReference
12(R)-HETETP ReceptorPlatelet Aggregation InhibitionHuman PlateletsIC503.6 µM[2]
12(R)-HETEBLT2 ReceptorRadioligand BindingCHO cellsBindingSelective binding at 5 µM[2]
LTB4BLT2 ReceptorRadioligand BindingHEK293 cellsKd22.7 nM[9]
Irbesartan derivative (8f)BLT2 ReceptorIP-One Assay-EC5067.6 nM[7]
12(S)-HETEGPR31--Kd~4 nM[10]

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing the activity of this compound involves cell line selection and culture, followed by the specific assay protocol (intracellular calcium mobilization or cAMP measurement), data acquisition, and analysis.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture (e.g., HEK293, CHO expressing BLT2 or GPR31) start->cell_culture assay_prep Assay Preparation (Seeding, Dye Loading, etc.) cell_culture->assay_prep compound_treatment Treatment with This compound assay_prep->compound_treatment data_acquisition Data Acquisition (Fluorescence or Luminescence Plate Reader) compound_treatment->data_acquisition data_analysis Data Analysis (Dose-Response Curves, EC50/IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow.
Protocol 1: Intracellular Calcium Mobilization Assay for BLT2 Receptor Activation

This protocol is designed to measure changes in intracellular calcium levels in response to potential BLT2 receptor activation by this compound.

Materials:

  • Cell Line: HEK293 or CHO cells stably or transiently expressing the human BLT2 receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage).

  • This compound stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Positive Control: LTB4 or a known BLT2 agonist.

  • Negative Control: Vehicle control.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Seeding:

    • Seed the BLT2-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 2-5 µM is typical. Mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in assay buffer to aid in dispersion. Probenecid can be included at 2.5 mM.

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Aspirate the loading buffer and wash the cells gently two times with 200 µL of assay buffer to remove extracellular dye.

    • After the final wash, add 100 µL of assay buffer to each well.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in assay buffer at 2x the final desired concentration. Also, prepare 2x solutions of the positive and negative controls.

  • Data Acquisition:

    • Place the microplate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence intensity over time (e.g., for Fluo-4, excitation at ~494 nm and emission at ~516 nm).

    • Establish a stable baseline reading for each well for 15-30 seconds.

    • Inject 100 µL of the 2x compound solutions into the corresponding wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve.

Protocol 2: cAMP Accumulation Assay for GPR31 Receptor Activation

This protocol is designed to measure changes in intracellular cAMP levels to assess the potential inhibitory effect of this compound on adenylyl cyclase through GPR31 activation.

Materials:

  • Cell Line: HEK293 or CHO cells stably or transiently expressing the human GPR31 receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable).

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • cAMP Assay Kit: A commercial kit based on principles such as HTRF, FRET, or ELISA.

  • This compound stock solution in a suitable solvent.

  • Positive Control: A known GPR31 agonist (if available) or a known Gi-coupled receptor agonist for the cell line.

  • Negative Control: Vehicle control.

  • 384-well or 96-well white, opaque microplates.

  • Luminescence or fluorescence plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding:

    • Seed the GPR31-expressing cells into a suitable microplate at a density appropriate for the chosen assay kit.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.

  • Compound and Forskolin Treatment:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (to allow for the detection of inhibition). This concentration needs to be determined empirically but is often in the range of 1-10 µM.

    • Aspirate the culture medium and replace it with the appropriate volume of the this compound dilutions.

    • Immediately add the forskolin solution to all wells except for the basal control wells.

    • Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the commercial assay kit. This typically involves adding a lysis reagent followed by detection reagents that generate a luminescent or fluorescent signal proportional to the amount of cAMP.

  • Data Acquisition:

    • Read the plate on a luminometer or fluorescence plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data. A common method is to set the signal from cells treated with forskolin alone as 100% and the basal signal (no forskolin) as 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve.

Disclaimer

These protocols provide a general framework for assessing the in vitro activity of this compound. Optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. As there is limited information on the biological activity of this compound, it is possible that it does not interact with the BLT2 or GPR31 receptors, or that it may have other, as-yet-unidentified molecular targets.

References

Application Notes and Protocols for Studying Tetranor-12(R)-HETE Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through the process of β-oxidation. While research has extensively focused on its precursor, 12(R)-HETE, and the more common stereoisomer 12(S)-HETE, emerging evidence suggests that this compound may play a significant role in various physiological and pathological processes. Notably, elevated plasma levels of tetranor-12-HETE have been observed in patients with nonalcoholic fatty liver disease (NAFLD), indicating its potential as a biomarker and therapeutic target in liver pathologies.[1] This document provides a comprehensive guide to utilizing animal models for the investigation of this compound function, including detailed experimental protocols and data presentation formats.

Animal Models for Studying this compound Function

Direct animal model studies specifically investigating the function of this compound are currently limited in published literature. However, based on the known biological activities of its precursor, 12(R)-HETE, and the clinical association of this compound with liver disease, several animal models can be proposed and adapted.

1. Murine Models of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

Given the clinical association of elevated tetranor-12-HETE with NAFLD, mouse models of this disease are highly relevant.[1] These models can be used to investigate the role of this compound in the progression of liver injury, inflammation, and fibrosis.

  • Diet-Induced Models:

    • High-Fat Diet (HFD): C57BL/6J mice fed a diet high in fat develop obesity, insulin (B600854) resistance, and hepatic steatosis.

    • Western Diet (WD): A diet high in fat and sucrose/fructose can induce features of NASH, including inflammation and fibrosis.

    • Methionine and Choline-Deficient (MCD) Diet: This diet rapidly induces steatohepatitis and fibrosis, although it is not associated with obesity or insulin resistance.

2. Rabbit Models of Ocular Inflammation and Intraocular Pressure

Topical application of 12(R)-HETE has been shown to lower intraocular pressure in rabbits, suggesting a role in ocular physiology.[2] Investigating the effects of this compound in this model could reveal its potential as a therapeutic agent for glaucoma.

  • Normotensive Rabbit Model: New Zealand white rabbits are commonly used to study the effects of compounds on intraocular pressure.

3. Rodent and Canine Models of Inflammation and Chemotaxis

12(R)-HETE is a known chemoattractant for neutrophils.[3] Animal models of inflammation can be employed to determine if this compound shares these pro-inflammatory properties.

  • Dermal Inflammation Model: Intradermal injection of the compound of interest into the skin of mice, rats, rabbits, or dogs can be used to assess neutrophil infiltration by measuring myeloperoxidase (MPO) activity.[3]

  • Peritonitis Model: Intraperitoneal injection of an inflammatory stimulus (e.g., zymosan or thioglycollate) in mice can be used to study the recruitment of leukocytes into the peritoneal cavity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the proposed animal models to facilitate comparison.

Animal ModelInterventionParameter MeasuredExpected Outcome with this compound AdministrationReference Protocol
Murine NAFLD Model (HFD) Chronic administration of this compoundLiver Triglyceride LevelsIncrease/DecreaseProtocol 2
Plasma ALT/AST LevelsIncrease/DecreaseProtocol 2
Histological Scoring (Steatosis, Inflammation, Fibrosis)Worsening/AmeliorationProtocol 2
Rabbit Ocular Model Topical application of this compoundIntraocular Pressure (IOP)DecreaseProtocol 3
Murine Dermal Inflammation Model Intradermal injection of this compoundMyeloperoxidase (MPO) Activity in Skin BiopsyIncreaseProtocol 4
Neutrophil Infiltration (Histology)IncreaseProtocol 4

Experimental Protocols

Protocol 1: General Lipid Extraction from Animal Tissues for this compound Analysis

This protocol is a generalized method for the extraction of lipids from various animal tissues for subsequent analysis by LC-MS/MS.

Materials:

  • Glass tubes with Teflon-lined screw caps

  • Chloroform (B151607) (with 0.01% BHT for polyunsaturated samples)

  • Methanol

  • Water (deionized)

  • 1 M KCl solution

  • Nitrogen gas or speedvac

  • Tissue homogenizer (e.g., Dounce or Potter-Elvehejem)

  • Centrifuge

Procedure:

  • Tissue Homogenization: Homogenize a known weight of frozen tissue (approximately 0.8 parts) in an aqueous solution. Perform homogenization on ice to minimize enzymatic degradation. For hard tissues, pulverize under liquid nitrogen using a mortar and pestle before homogenization.

  • Lipid Extraction:

    • To the homogenized tissue, add 1 part chloroform and 2 parts methanol.

    • Shake the mixture vigorously.

    • Add 1 part chloroform and 1 part water.

    • Shake again and centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

  • Collection of Lipid Phase:

    • Carefully collect the lower organic layer (which contains the lipids) using a glass pipette and transfer to a new glass tube.

    • To the remaining aqueous phase, add 1 part chloroform, shake, centrifuge, and collect the lower layer. Repeat this step one more time.

  • Washing the Lipid Extract:

    • Combine all the collected lower layers.

    • Wash the combined extract once with a small volume of 1 M KCl solution. Mix, centrifuge, and discard the upper aqueous layer.

    • Wash the extract once with a small volume of water. Mix, centrifuge, and carefully remove the final upper aqueous layer.

  • Drying and Storage:

    • Dry the final lipid extract under a stream of nitrogen gas or using a speedvac.

    • For storage, redissolve the dried lipids in a small volume of chloroform, blanket with nitrogen, cap tightly, and store at -80°C.

  • Sample Preparation for LC-MS/MS:

    • Before analysis, evaporate the solvent from the stored samples under nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase of the LC-MS/MS system.

Protocol 2: Induction of NAFLD in Mice and Administration of this compound

Animal Model:

  • Male C57BL/6J mice, 8 weeks old.

Procedure:

  • NAFLD Induction:

    • Feed mice a high-fat diet (60% kcal from fat) for 12-16 weeks to induce hepatic steatosis and insulin resistance.

  • This compound Administration:

    • During the last 4 weeks of the diet, administer this compound or vehicle control to the mice.

    • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.

    • Dosage: A dose-response study should be performed. A starting point could be 1-10 mg/kg body weight, administered daily. The compound should be formulated in a suitable vehicle (e.g., saline with a small amount of ethanol (B145695) and a surfactant like Tween 80).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

    • Blood Analysis: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

    • Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for fibrosis.

    • Liver Lipid Content: Homogenize a portion of the liver and measure triglyceride content using a commercial kit.

    • Lipidomics: Extract lipids from a portion of the liver and plasma using Protocol 1 to measure levels of this compound and other lipid mediators by LC-MS/MS.

Protocol 3: Evaluation of this compound on Intraocular Pressure in Rabbits

Animal Model:

  • Normotensive New Zealand white rabbits.

Procedure:

  • Baseline IOP Measurement: Acclimatize the rabbits to the procedure and measure baseline intraocular pressure (IOP) using a tonometer.

  • Topical Administration:

    • Topically apply a single dose of this compound to one eye of each rabbit. The contralateral eye will receive the vehicle control.

    • Dosage: A dose-response study should be conducted, with doses ranging from 1 to 50 µg in a small volume (e.g., 25 µL) of a suitable ophthalmic vehicle.

  • IOP Monitoring:

    • Measure IOP in both eyes at regular intervals (e.g., 30, 60, 120, 240 minutes, and then daily for several days) after administration.

  • Clinical Observation:

    • Monitor the eyes for any signs of irritation, such as hyperemia (redness), flare (protein in the anterior chamber), or miosis (pupil constriction).

Protocol 4: Murine Dermal Inflammation Model

Animal Model:

  • Male BALB/c mice, 8-10 weeks old.

Procedure:

  • Intradermal Injection:

    • Anesthetize the mice and shave a small area on the dorsal skin.

    • Inject intradermally a dose of this compound (e.g., 10-100 ng in 20 µL of saline) into one site.

    • Inject the vehicle control into a separate site on the same animal.

  • Tissue Collection:

    • After a set time point (e.g., 4-24 hours), euthanize the mice and collect full-thickness skin biopsies from the injection sites using a 6-mm punch biopsy tool.

  • Myeloperoxidase (MPO) Assay:

    • Homogenize the skin biopsies in a suitable buffer.

    • Measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay kit.

  • Histological Analysis:

    • Fix additional skin biopsies in formalin for paraffin embedding.

    • Stain sections with H&E to visualize and quantify the influx of neutrophils into the dermis.

Signaling Pathways and Visualization

While the direct signaling pathways of this compound are not yet fully elucidated, they are likely to overlap with those of its precursor, 12(S/R)-HETE. 12-HETEs are known to exert their effects through G-protein coupled receptors (GPCRs) and by modulating intracellular signaling cascades.

Potential Signaling Pathways for this compound

  • G-Protein Coupled Receptor (GPCR) Activation: 12(S)-HETE is an agonist for the G-protein coupled receptor GPR31. It is plausible that this compound could also interact with this or other GPCRs.

  • MAPK/ERK Pathway: 12(S)-HETE can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase (ERK), which is involved in cell proliferation and inflammation.

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway, crucial for cell survival and growth, can also be modulated by 12-HETEs.

  • Reactive Oxygen Species (ROS) Production: 12-HETEs have been shown to induce the production of ROS through the activation of NADPH oxidase, contributing to oxidative stress and inflammation.[4]

Diagrams of Signaling Pathways and Experimental Workflows

GPR31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR31 GPR31 This compound->GPR31 G_protein Gαi/o GPR31->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA RAF RAF PKA->RAF MEK MEK RAF->MEK NFkB NF-κB RAF->NFkB ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Proliferation, Inflammation) ERK->Gene_Expression NFkB->Gene_Expression Experimental_Workflow_NAFLD_Model Start Start: C57BL/6J Mice Diet High-Fat Diet (12-16 weeks) Start->Diet Treatment Treatment Phase (4 weeks) Diet->Treatment Group1 Vehicle Control (i.p. or gavage) Treatment->Group1 Group2 This compound (i.p. or gavage) Treatment->Group2 Endpoint Endpoint Analysis Group1->Endpoint Group2->Endpoint Analysis Blood Collection (ALT, AST) Liver Tissue Collection Endpoint->Analysis Histology Histology (H&E, Sirius Red) Analysis->Histology Biochemistry Liver Triglycerides Analysis->Biochemistry Lipidomics Lipidomics (LC-MS/MS) (Protocol 1) Analysis->Lipidomics

References

Application Note: Solid-Phase Extraction of Tetranor-12(R)-HETE for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of tetranor-12(R)-HETE from biological matrices. This compound is a significant metabolite of 12(R)-HETE, formed via β-oxidation[1][2][3]. Its quantification is crucial for studying lipid metabolism and inflammatory pathways.

Introduction

This compound (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a polyunsaturated fatty acid derived from the metabolism of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE)[1][2][4]. As a metabolite of the 12-lipoxygenase pathway, its analysis provides insights into various physiological and pathological processes, including inflammation and cancer[5][6]. Accurate quantification of this compound in biological samples such as plasma, urine, and tissue homogenates requires efficient extraction and purification to remove interfering substances like proteins and salts[7]. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering high recovery and sample cleanup prior to analysis by methods like liquid chromatography-mass spectrometry (LC-MS)[7][8].

This application note details a robust SPE protocol using C18 cartridges for the isolation of this compound from biological samples.

Quantitative Data Summary

The following table summarizes representative quantitative data for the described SPE protocol. These values are illustrative and may vary depending on the specific matrix and analytical instrumentation.

ParameterValueNotes
Analyte This compound
SPE Sorbent C18 Reverse-Phase50-100 mg bed weight recommended
Elution Volume 1.0 mL
Analytical Method HPLC-MS/MSProvides high sensitivity and selectivity[5][9]
Molecular Formula C₁₆H₂₆O₃[1][2][10]
Molecular Weight 266.4 g/mol [1][2][10]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the extraction of this compound from liquid biological samples (e.g., plasma, serum, urine).

3.1. Materials and Reagents

  • C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (or Acetic Acid)

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

3.2. Sample Pre-treatment

Proper sample pre-treatment is critical to remove proteins and particulates that can interfere with the SPE process[11].

  • For Plasma/Serum Samples: To 500 µL of plasma or serum, add 1.5 mL of cold methanol containing an appropriate internal standard (e.g., a deuterated analog of the analyte). This step serves to precipitate proteins[8].

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Acidify: Acidify the supernatant by adding deionized water with 0.1% formic acid to a final volume of 5 mL. The acidification ensures that the carboxylic acid group of this compound is protonated, enhancing its retention on the C18 sorbent.

3.3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 cartridge.

    • Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the entire pre-treated and acidified sample (approx. 5 mL) onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 2 mL of 20% methanol in water to remove less hydrophobic impurities.

  • Drying:

    • Dry the cartridge thoroughly by applying a high vacuum for 10-15 minutes to remove any residual water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound from the cartridge by passing 1 mL of acetonitrile or methanol through the sorbent[8].

3.4. Post-Elution Processing

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 50:50 acetonitrile:water).

  • Analysis: The sample is now ready for injection into an HPLC-MS/MS system for quantification.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Elution start Biological Sample (e.g., Plasma) protein_precip Add Cold Methanol (Protein Precipitation) start->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Acidify with 0.1% Formic Acid supernatant->acidify load 2. Load Sample acidify->load condition 1. Condition (Methanol, then Water) condition->load wash 3. Wash (Water, then 20% Methanol) load->wash dry 4. Dry Sorbent wash->dry elute 5. Elute (Acetonitrile/Methanol) dry->elute evaporate Evaporate to Dryness (N2) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1. Solid-Phase Extraction Workflow

4.2. Signaling Pathway Context

While the specific signaling pathways for this compound are not fully elucidated, it originates from 12(R)-HETE, a product of the lipoxygenase pathway. 12-HETE isomers are known to activate several downstream signaling cascades involved in cell growth, migration, and inflammation[6][12]. The diagram below shows a generalized signaling pathway for the parent compound, 12-HETE.

Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Downstream Signaling (of 12-HETE) cluster_cellular Cellular Responses AA Arachidonic Acid LOX 12-Lipoxygenase (ALOX12B) AA->LOX HETE 12(R)-HETE LOX->HETE BetaOx β-oxidation HETE->BetaOx Receptor Receptors (e.g., GPR31, BLT2) HETE->Receptor activates TetraHETE This compound BetaOx->TetraHETE PI3K PI3K Pathway Receptor->PI3K ERK ERK1/2 Pathway Receptor->ERK PKC PKC Pathway Receptor->PKC NFkB NF-κB Pathway Receptor->NFkB Migration Cell Migration PI3K->Migration Growth Cell Growth ERK->Growth PKC->Migration Inflammation Inflammation NFkB->Inflammation

Figure 2. 12-HETE Biosynthesis and Signaling

References

Chiral Separation of Tetranor-12(R)-HETE from its S-enantiomer: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetranor-12-hydroxyeicosatetraenoic acid (tetranor-12-HETE) is a significant metabolite of 12-HETE, a product of arachidonic acid metabolism via the 12-lipoxygenase pathway.[1] These eicosanoids are involved in various physiological and pathological processes, including inflammation, cell proliferation, and tumor cell adhesion.[1][2] The biological activity of HETE metabolites is often stereospecific, meaning the R- and S-enantiomers can exhibit different effects. For instance, 12(R)-HETE has been shown to induce lymphocyte chemotaxis, a response not observed with 12(S)-HETE.[3] Consequently, the ability to separate and quantify the individual enantiomers of tetranor-12-HETE is crucial for accurately elucidating their specific biological roles and for the development of targeted therapeutics.

This application note provides a detailed protocol for the chiral separation of tetranor-12(R)-HETE from its S-enantiomer using High-Performance Liquid Chromatography (HPLC). The methodology is adapted from established procedures for the separation of related 12-HETE enantiomers and is suitable for researchers in pharmacology, biochemistry, and drug development.[4][5]

Chromatographic Conditions

Successful chiral separation of tetranor-12-HETE enantiomers can be achieved using a polysaccharide-based chiral stationary phase. The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column ChiralPak AD-RH, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: Methanol/Water/Acetic Acid (95:5:0.1, v/v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV at 234 nm or Mass Spectrometry (MS)

Experimental Data

The following table presents typical retention times for the enantiomers of 12-HETE, which are expected to be similar for tetranor-12-HETE under the specified conditions.[4] Actual retention times for tetranor-12-HETE may vary slightly and should be confirmed using analytical standards.

AnalyteExpected Retention Time (min)
This compound~10.2
tetranor-12(S)-HETE~12.9

Experimental Protocol

This protocol outlines the steps for preparing samples and standards, setting up the HPLC system, and analyzing the data for the chiral separation of tetranor-12-HETE enantiomers.

1. Materials and Reagents

  • This compound and tetranor-12(S)-HETE analytical standards

  • Racemic tetranor-12-HETE

  • HPLC-grade methanol

  • HPLC-grade water

  • Glacial acetic acid

  • Sample vials and caps

2. Preparation of Standards and Samples

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and tetranor-12(S)-HETE in ethanol.

  • Working Standard Solutions (10 µg/mL): Dilute the stock solutions with the mobile phase to prepare working standard solutions.

  • Racemic Standard Solution (10 µg/mL): Mix equal volumes of the this compound and tetranor-12(S)-HETE working standards.

  • Sample Preparation: Biological samples should be extracted using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for eicosanoids. The final extract should be reconstituted in the mobile phase.

3. HPLC System Setup and Operation

  • Equip the HPLC system with the ChiralPak AD-RH column.

  • Set the mobile phase composition to Methanol/Water/Acetic Acid (95:5:0.1, v/v/v).

  • Purge the system with the mobile phase.

  • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Allow the system to equilibrate until a stable baseline is achieved.

  • Inject the racemic standard to verify the separation and determine the retention times of the two enantiomers.

  • Inject the individual enantiomer standards to confirm peak identity.

  • Inject the prepared samples for analysis.

4. Data Analysis

  • Integrate the peak areas for both this compound and tetranor-12(S)-HETE in the chromatograms.

  • Quantify the amount of each enantiomer in the samples by comparing the peak areas with those of the analytical standards.

  • Calculate the enantiomeric excess (% ee) if required, using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100

Workflow Diagram

Chiral_Separation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standards (R, S, and Racemic) injection Inject Samples & Standards prep_standards->injection prep_samples Extract & Reconstitute Biological Samples prep_samples->injection hplc_setup System Equilibration (Column, Mobile Phase) hplc_setup->injection separation Chiral Separation on Column injection->separation detection UV or MS Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification vs. Standards peak_integration->quantification reporting Report Results (% ee) quantification->reporting HETE_Signaling_Pathway cluster_ligands Enantiomers cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_response Cellular Response R_HETE This compound Receptor_A Receptor A R_HETE->Receptor_A High Affinity Receptor_B Receptor B R_HETE->Receptor_B Low Affinity S_HETE tetranor-12(S)-HETE S_HETE->Receptor_A Low Affinity S_HETE->Receptor_B High Affinity Pathway_A Signaling Cascade A Receptor_A->Pathway_A Pathway_B Signaling Cascade B Receptor_B->Pathway_B Response_A Biological Effect 1 (e.g., Chemotaxis) Pathway_A->Response_A Response_B Biological Effect 2 (e.g., Proliferation) Pathway_B->Response_B

References

Application Note: Quantification of 12(R)-HETE and its Metabolites using Tetranor-12(R)-HETE as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes. It is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Accurate quantification of 12(R)-HETE and its metabolites in biological matrices is crucial for understanding its roles in health and disease. Tetranor-12(R)-HETE is a primary metabolite of 12(R)-HETE, formed through β-oxidation.[1][2] Due to its structural similarity and shared metabolic pathway with 12(R)-HETE, this compound can serve as an effective internal standard for the relative quantification of 12(R)-HETE in mass spectrometry-based assays. This application note details a robust protocol for the analysis of 12(R)-HETE using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

Data Presentation

Table 1: Mass Spectrometric Parameters for 12(R)-HETE and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
12(R)-HETE319.2179.1-20
This compound265.2109.1-20
12(S)-HETE-d8 (Internal Standard Example)327.2184.1, 264.2-23

Note: Collision energies are instrument-dependent and may require optimization.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)

  • 12(R)-HETE standard (Cayman Chemical or equivalent)

  • Deuterated internal standards such as 12(S)-HETE-d8 (optional, for absolute quantification)

  • LC-MS grade acetonitrile, methanol (B129727), water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., plasma, cell culture supernatant)

2. Standard Solution Preparation

Prepare stock solutions of this compound and 12(R)-HETE in ethanol (B145695) at a concentration of 1 mg/mL. From these, prepare working solutions and calibration standards by serial dilution in the mobile phase.

3. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection: Collect biological samples and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.[3]

  • Internal Standard Spiking: To 1 mL of plasma or cell culture supernatant, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

5. Data Analysis

Quantify the peak areas for 12(R)-HETE and this compound. Calculate the peak area ratio of 12(R)-HETE to this compound. For relative quantification, compare these ratios across different samples. For absolute quantification (if using a deuterated standard), construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated standard against the concentration of the analyte.

Mandatory Visualization

G cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid LOX 12R-Lipoxygenase (12R-LOX) or Cytochrome P450 AA->LOX HETE 12(R)-HETE LOX->HETE BetaOx β-oxidation HETE->BetaOx TetraHETE This compound BetaOx->TetraHETE G cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with This compound (Internal Standard) Sample->Spike SPE Solid-Phase Extraction (SPE) (C18 cartridge) Spike->SPE LC Liquid Chromatography (Reversed-Phase C18) SPE->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

References

Application Notes and Protocols for Cell Culture Treatment with Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (Tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, a product of arachidonic acid metabolism primarily through the 12R-lipoxygenase (12R-LOX) or cytochrome P450 pathways. While much of the research has focused on its precursor, 12(R)-HETE, the biological activities of this compound are of growing interest in several therapeutic areas, including oncology, inflammation, and cardiovascular disease. These application notes provide an overview of the potential applications of this compound in cell culture-based assays and detailed protocols for its use.

Disclaimer: The quantitative data presented in these application notes are illustrative examples to demonstrate data presentation and are not derived from actual experimental results for this compound. Researchers should generate their own data for specific experimental conditions.

Biological Context and Potential Applications

The parent compound, 12(R)-HETE, has been implicated in various cellular processes, and its metabolite, this compound, is likely to exhibit similar or distinct biological activities. Potential areas of investigation for this compound in cell culture include:

  • Cancer Biology: Investigating effects on tumor cell proliferation, apoptosis, migration, and invasion. The 12-lipoxygenase pathway is known to be involved in cancer progression.

  • Inflammation: Assessing anti-inflammatory or pro-inflammatory properties in cell models of inflammation, such as macrophage or endothelial cell activation.

  • Cardiovascular Research: Studying effects on endothelial cell function, smooth muscle cell proliferation, and angiogenesis.

  • Metabolic Disease: Exploring its role in insulin (B600854) secretion and beta-cell function, given the involvement of 12-HETE in diabetes models.[1][2]

Data Presentation

Table 1: Illustrative Dose-Response Effect of this compound on Cancer Cell Proliferation
Concentration (nM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1005.2
198.64.8
1092.36.1
10075.45.5
100052.17.3
Table 2: Illustrative Time-Course of this compound (100 nM) on Inflammatory Cytokine (IL-6) Secretion
Time (hours)IL-6 Concentration (pg/mL)Standard Deviation
010.22.1
645.85.9
1289.38.4
24152.612.7
48135.411.9

Signaling Pathways

The signaling pathways of this compound are not well-elucidated. However, it is plausible that they share similarities with its precursor, 12(R)-HETE. 12(R)-HETE has been shown to interact with G-protein coupled receptors and can influence downstream signaling cascades.

G_protein_signaling This compound This compound GPCR G-Protein Coupled Receptor (e.g., GPR31) This compound->GPCR G_alpha Gαi/o GPCR->G_alpha G_beta_gamma Gβγ GPCR->G_beta_gamma AC Adenylate Cyclase G_alpha->AC PLC Phospholipase C G_beta_gamma->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (Proliferation, Migration, etc.) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Postulated G-protein signaling pathway for this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid or in a solvent. If solid, reconstitute in an appropriate organic solvent such as ethanol, methanol, or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent cells.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound Dilutions Incubate_24h->Prepare_Dilutions Add_Treatment Add Treatment to Cells Prepare_Dilutions->Add_Treatment Incubate_Time_Course Incubate (24-72h) Add_Treatment->Incubate_Time_Course Add_MTT Add MTT Solution Incubate_Time_Course->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for MTT cell proliferation assay.

Protocol 2: Anti-Inflammatory Assay (Measurement of Cytokine Production)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • 24-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages into a 24-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in this compound-treated wells to the LPS-only control.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

  • Adherent cell line (e.g., endothelial cells, cancer cells)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a 6-well plate and grow to 90-100% confluency.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" in the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.

  • Imaging: Immediately capture an image of the scratch at time 0.

  • Incubation: Incubate the plate at 37°C.

  • Time-Lapse Imaging: Capture images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to time 0.

Wound_Healing_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Grow_Monolayer Grow Cells to Confluency Create_Scratch Create Scratch in Monolayer Grow_Monolayer->Create_Scratch Wash_Cells Wash with PBS Create_Scratch->Wash_Cells Add_Treatment Add this compound Wash_Cells->Add_Treatment Image_T0 Image at Time 0 Add_Treatment->Image_T0 Incubate Incubate Image_T0->Incubate Image_Time_Points Image at Subsequent Time Points Incubate->Image_Time_Points Measure_Area Measure Wound Area Image_Time_Points->Measure_Area Calculate_Closure Calculate % Wound Closure Measure_Area->Calculate_Closure

Caption: Workflow for the wound healing/scratch assay.

Protocol 4: Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the pro- or anti-angiogenic potential of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound stock solution

  • Matrigel or similar basement membrane extract

  • 96-well plate

  • Microscope with a camera

Procedure:

  • Coat Plate: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Suspension: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound.

  • Seeding: Seed the HUVEC suspension onto the Matrigel-coated wells.

  • Incubation: Incubate for 4-18 hours at 37°C.

  • Imaging: Visualize and capture images of the tube-like structures formed by the HUVECs.

  • Quantification: Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Conclusion

These application notes provide a framework for investigating the cellular effects of this compound. Due to the limited availability of specific data for this compound, the provided protocols are based on general methodologies for related molecules. Researchers are encouraged to optimize these protocols for their specific cell types and experimental questions. The exploration of this compound's biological functions holds promise for advancing our understanding of lipid signaling in health and disease.

References

Application Notes and Protocols for the Administration of Tetranor-12(R)-HETE in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the current understanding of 12-hydroxyeicosatetraenoic acid (12-HETE) signaling and its role in inflammation. Specific data and protocols for the administration and effects of tetranor-12(R)-HETE are limited in publicly available literature. Therefore, the experimental designs and quantitative data presented herein are representative examples derived from studies on the broader 12-HETE family and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a metabolite of arachidonic acid, belonging to the 12-HETE family of eicosanoids. Eicosanoids, particularly 12-HETE, are known to be potent lipid mediators involved in a variety of physiological and pathological processes, including inflammation.[1][2][3] The 12-lipoxygenase (12-LOX) pathway, which generates 12-HETE, has been implicated in the pathogenesis of several inflammatory diseases.[1] 12-HETE exerts its effects by activating specific cell surface receptors, primarily the G protein-coupled receptor 31 (GPR31) and the low-affinity leukotriene B4 receptor (BLT2).[1] This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines and chemokines.[1][3]

These application notes provide a framework for investigating the in vivo effects of this compound in established mouse models of inflammation.

Signaling Pathway of 12-HETE in Inflammation

The pro-inflammatory effects of 12-HETE are mediated through a well-defined signaling pathway. Upon binding to its receptors, GPR31 and BLT2, on immune and endothelial cells, 12-HETE initiates a signaling cascade that results in the transcription of pro-inflammatory genes.[1]

12-HETE Signaling Pathway Figure 1: 12-HETE Signaling Pathway in Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR31 GPR31 This compound->GPR31 BLT2 BLT2 This compound->BLT2 MAPK MAPK Pathway (ERK1/2, p38) GPR31->MAPK PI3K_Akt PI3K/Akt Pathway GPR31->PI3K_Akt BLT2->MAPK NFkB NF-κB MAPK->NFkB PI3K_Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines Gene Transcription

Caption: Figure 1: 12-HETE Signaling Pathway in Inflammation.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (cayman chemical or equivalent)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving it in ethanol. For example, dissolve 1 mg of this compound in 1 ml of ethanol to make a 1 mg/ml stock solution.

  • Store the stock solution at -80°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentration using sterile PBS. A common vehicle for lipid mediators is a low percentage of ethanol in PBS (e.g., 0.1-1%).

  • Vortex the final solution thoroughly before administration to ensure homogeneity.

  • Prepare a vehicle control solution with the same percentage of ethanol in PBS.

Mouse Model of TPA-Induced Ear Inflammation

This model is suitable for assessing the topical pro-inflammatory effects of this compound.

Materials:

  • CD-1 or BALB/c mice (8-10 weeks old)

  • This compound solution (prepared as in 3.1)

  • Vehicle control solution

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972) (e.g., 2.5 µg/20 µl)

  • Micropipettes

  • Calipers or ear punch and balance for edema measurement

  • Anesthesia (e.g., isoflurane)

Experimental Workflow:

TPA_Workflow Figure 2: Workflow for TPA-Induced Ear Inflammation Model acclimatization Acclimatization (1 week) grouping Randomize Mice into Groups (n=8-10/group) acclimatization->grouping treatment Topical Application of This compound or Vehicle grouping->treatment induction Topical Application of TPA (30 min post-treatment) treatment->induction measurement Measure Ear Edema (e.g., 6, 24, 48 hours) induction->measurement collection Euthanasia and Tissue Collection measurement->collection analysis Histology, Cytokine Analysis, MPO Assay collection->analysis

Caption: Figure 2: Workflow for TPA-Induced Ear Inflammation Model.

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly assign mice to treatment groups (e.g., Vehicle + TPA, this compound [low dose] + TPA, this compound [high dose] + TPA).

  • Anesthetize the mice.

  • Topically apply 20 µl of the this compound solution or vehicle to the inner and outer surfaces of the right ear.

  • After 30 minutes, topically apply 20 µl of the TPA solution to the same ear to induce inflammation.

  • Measure ear thickness using calipers at various time points (e.g., 6, 24, and 48 hours) after TPA application. Alternatively, ear punch biopsies can be weighed.

  • At the end of the experiment, euthanize the mice and collect ear tissue for further analysis (histology, cytokine measurement, myeloperoxidase (MPO) assay for neutrophil infiltration).

Mouse Model of LPS-Induced Acute Lung Injury (ALI)

This model is used to evaluate the systemic pro-inflammatory effects of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound solution (prepared as in 3.1)

  • Vehicle control solution

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg)

  • Intratracheal or intraperitoneal injection equipment

  • Bronchoalveolar lavage (BAL) equipment

Protocol:

  • Acclimatize and randomize mice as described previously.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 1 hour before LPS challenge.

  • Induce lung injury by administering LPS either intratracheally or intraperitoneally.

  • At a specified time point (e.g., 24 hours) after LPS administration, euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.

  • Collect lung tissue for histological examination and measurement of vascular permeability (e.g., Evans blue dye extravasation).

Quantitative Data Presentation

The following tables represent hypothetical data that could be generated from the described experiments.

Table 1: Effect of this compound on TPA-Induced Ear Edema in Mice

Treatment GroupDose (µ g/ear )Ear Thickness Increase (mm) at 24h (Mean ± SEM)Inhibition of Edema (%)
Vehicle + TPA-0.25 ± 0.03-
This compound + TPA10.35 ± 0.04*-40
This compound + TPA50.48 ± 0.05 -92
Dexamethasone + TPA100.12 ± 0.0252

*p < 0.05, **p < 0.01 compared to Vehicle + TPA group. Negative inhibition indicates exacerbation of edema.

Table 2: Effect of this compound on Inflammatory Markers in BAL Fluid from LPS-Induced ALI Mice

Treatment GroupDose (mg/kg, i.p.)Total Cells (x10⁵/ml)Neutrophils (x10⁵/ml)TNF-α (pg/ml)IL-6 (pg/ml)
Vehicle + LPS-8.5 ± 1.26.2 ± 0.9150 ± 25250 ± 40
This compound + LPS0.512.3 ± 1.59.8 ± 1.1280 ± 35450 ± 55
This compound + LPS2.018.7 ± 2.1 15.4 ± 1.8550 ± 60 820 ± 75

*p < 0.05, **p < 0.01 compared to Vehicle + LPS group.

Conclusion

The administration of this compound in mouse models of inflammation, based on the known pro-inflammatory actions of the 12-HETE family, is hypothesized to exacerbate inflammatory responses. This is characterized by increased edema, immune cell infiltration, and production of pro-inflammatory cytokines. The protocols and data presented here provide a foundational framework for researchers to design and execute studies to elucidate the specific in vivo functions of this compound and to evaluate its potential as a pharmacological target in inflammatory diseases. It is imperative to perform dose-response and time-course studies to fully characterize the effects of this specific lipid mediator.

References

Application Notes and Protocols for Tetranor-12(R)-HETE ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the quantification of tetranor-12(R)-HETE, a significant metabolite of 12(R)-HETE formed via β-oxidation, using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals investigating inflammatory processes, cell signaling, and related pathological conditions.

Introduction

This compound is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[1][4] 12-HETE isomers are produced from arachidonic acid by 12-lipoxygenase (12-LOX) enzymes and are involved in various physiological and pathological processes, including inflammation, cell migration, and cardiovascular function.[5][6] The quantification of this compound can provide insights into the metabolic flux through the 12-LOX pathway and its potential role in disease. This competitive ELISA kit offers a sensitive and specific method for measuring this compound in a variety of biological samples.

Principle of the Assay

The this compound ELISA kit is a competitive immunoassay. The microplate wells are pre-coated with a capture antibody. A known amount of this compound conjugated to a reporter enzyme (like horseradish peroxidase - HRP) is added to the wells along with the sample or standard. The this compound in the sample competes with the enzyme-conjugated this compound for binding to the capture antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Signaling Pathway Context

12-HETE, the precursor of this compound, is a signaling molecule that can influence various cellular pathways. It has been shown to act through G protein-coupled receptors like GPR31.[5][7] Downstream signaling can involve pathways such as MAPK/ERK, PI3K/Akt, and PKC, which are crucial for processes like cell migration, proliferation, and survival.[8][9] Investigating this compound levels can help to elucidate the activity of the 12-lipoxygenase pathway in these signaling cascades.

12_HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX 12_HETE 12-HETE 12_LOX->12_HETE Beta_Oxidation β-oxidation 12_HETE->Beta_Oxidation GPR31 GPR31 12_HETE->GPR31 activates Tetranor_12_HETE This compound Beta_Oxidation->Tetranor_12_HETE Signaling_Cascades Downstream Signaling (MAPK, PI3K/Akt, PKC) GPR31->Signaling_Cascades initiates Cellular_Responses Cellular Responses (Migration, Proliferation, Inflammation) Signaling_Cascades->Cellular_Responses leads to

Figure 1: Simplified 12-HETE metabolic and signaling pathway.

Data Presentation

Kit Performance Characteristics
ParameterTypical Value
Assay Range 0.1 - 20 ng/mL
Sensitivity (LOD) ~ 0.05 ng/mL
Midpoint (50% B/B₀) 1.5 - 3.5 ng/mL
Intra-Assay CV < 10%
Inter-Assay CV < 15%
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Incubation Time ~ 2 hours
Wavelength 450 nm
Cross-Reactivity Profile
CompoundCross-Reactivity (%)
This compound 100%
12(R)-HETE < 1%
12(S)-HETE < 0.1%
tetranor-12(S)-HETE < 5%
Arachidonic Acid < 0.01%
Prostaglandin E₂ < 0.01%

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): If a concentrate (e.g., 10X or 20X) is provided, dilute it with ultrapure water to the final working concentration. For example, dilute 50 mL of 10X Wash Buffer concentrate with 450 mL of ultrapure water.

  • Standard Series: Prepare a serial dilution of the this compound standard. A typical protocol would involve reconstituting the stock standard and then performing 2-fold serial dilutions in the provided assay buffer to generate a standard curve (e.g., from 20 ng/mL down to 0.156 ng/mL).

  • HRP-Conjugate (1X): If a concentrated HRP-conjugate is provided, dilute it with the appropriate diluent to the 1X working concentration shortly before use.

Sample Preparation
  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 3,000 rpm for 15 minutes. Collect the supernatant (serum) and store at -80°C until use.

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3,000 rpm for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 10 minutes to remove cells. The supernatant can be assayed directly or stored at -80°C.

  • Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant can be used for the assay.

Assay Procedure

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards) Add_Standard_Sample Add 50 µL of Standard or Sample to wells Reagent_Prep->Add_Standard_Sample Sample_Prep Prepare Samples Sample_Prep->Add_Standard_Sample Add_HRP_Conjugate Add 50 µL of HRP-Conjugate Incubate_1 Incubate for 1 hour at 37°C Add_Standard_Sample->Incubate_1 Add_HRP_Conjugate->Incubate_1 Wash_1 Wash wells 3 times Incubate_1->Wash_1 Add_Substrate Add 100 µL of TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate for 15-20 min at 37°C in the dark Add_Substrate->Incubate_2 Add_Stop_Solution Add 50 µL of Stop Solution Incubate_2->Add_Stop_Solution Read_Plate Read absorbance at 450 nm Add_Stop_Solution->Read_Plate Plot_Curve Plot Standard Curve Read_Plate->Plot_Curve Calculate_Concentration Calculate Sample Concentrations Plot_Curve->Calculate_Concentration

Figure 2: General workflow for the this compound ELISA.

  • Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the microplate.

  • Add HRP-Conjugate: Immediately add 50 µL of 1X HRP-conjugate to each well.

  • Incubate: Cover the plate and incubate for 1 hour at 37°C.

  • Wash: Aspirate the liquid from each well and wash each well three times with 200 µL of 1X Wash Buffer.

  • Add Substrate: Add 100 µL of TMB Substrate solution to each well.

  • Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis
  • Standard Curve: Average the duplicate readings for each standard, blank, and sample. Subtract the average blank optical density (OD) from the average OD of all other readings.

  • Calculate %B/B₀: Calculate the percentage of binding for each standard and sample using the following formula: %B/B₀ = (OD of standard or sample / OD of zero standard) x 100

  • Plot: Plot the %B/B₀ for each standard on the y-axis versus the concentration on the x-axis (log scale).

  • Determine Concentration: Determine the concentration of this compound in the samples by interpolating their %B/B₀ values on the standard curve.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes or the soak time.
Contaminated reagentsUse fresh reagents.
Low signal Inactive reagentsEnsure reagents are stored correctly and are within their expiration date.
Incorrect incubation times/temperaturesFollow the protocol precisely.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Pipetting errorsUse calibrated pipettes and proper technique.
High CV Inconsistent pipettingBe consistent with pipetting technique.
Plate not washed uniformlyEnsure all wells are washed thoroughly and consistently.

Conclusion

This ELISA kit provides a robust and sensitive tool for the quantification of this compound in various biological samples. Accurate measurement of this metabolite can aid in understanding the role of the 12-lipoxygenase pathway in health and disease, and may be valuable in the development of novel therapeutics. For research use only. Not for use in diagnostic procedures.

References

Application Note: Hochsensitive Quantifizierung von Tetranor-12(R)-HETE mittels GC-MS nach Derivatisierung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Tetranor-12(R)-Hydroxyeicosatetraensäure (tetranor-12(R)-HETE), einem wichtigen Metaboliten der Arachidonsäure, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Zwei effektive Derivatisierungsmethoden werden vorgestellt: die Bildung von Pentafluorbenzylester-Trimethylsilylether (PFB-TMS)-Derivaten und die Bildung von Methylester-Trimethylsilylether (Me-TMS)-Derivaten. Diese Methoden erhöhen die Flüchtigkeit und thermische Stabilität von this compound und ermöglichen so eine empfindliche und spezifische Detektion. Die PFB-TMS-Derivatisierung in Verbindung mit der Elektroneneinfang-Negativionen-chemischen Ionisations (ECNICI)-MS bietet die höchste Empfindlichkeit.[1][2] Diese Anwendungsbeschreibung enthält detaillierte Protokolle für die Probenvorbereitung, Derivatisierung und GC-MS-Analyse sowie quantitative Leistungsdaten und eine Visualisierung des experimentellen Arbeitsablaufs und des relevanten biologischen Signalwegs.

Einführung

This compound ist ein Produkt des Metabolismus von 12(R)-HETE durch Peroxisomen-vermittelte β-Oxidation. Als Metabolit von 12-Lipoxygenase-Produkten spielt es eine Rolle bei verschiedenen physiologischen und pathophysiologischen Prozessen. Die genaue Quantifizierung von this compound in biologischen Matrices wie Urin und Plasma ist entscheidend für das Verständnis seiner biologischen Funktion und seines Potenzials als Biomarker. Die GC-MS ist eine leistungsstarke Technik für die Analyse von niedermolekularen Verbindungen, aber die direkte Analyse von this compound ist aufgrund seiner geringen Flüchtigkeit und thermischen Instabilität eine Herausforderung. Die Derivatisierung der Carboxyl- und Hydroxylgruppen ist ein notwendiger Schritt, um diese Einschränkungen zu überwinden.

Datenpräsentation

Die folgende Tabelle fasst die quantitativen Leistungsdaten für zwei gängige Derivatisierungsmethoden für Hydroxyeicosatetraensäuren (HETEs) zusammen, die für die Analyse von this compound relevant sind.

ParameterPFB-TMS-DerivatisierungMe-TMS-DerivatisierungReferenz
Nachweismethode GC-ECNICI-MSGC-EI-MS[1][2]
Nachweisgrenze (LOD) ~ 0,5 - 5 pg~ 10 - 50 pg[3]
Quantifizierungsgrenze (LOQ) ~ 1 - 10 pg~ 25 - 100 pg[3]
Wiederfindung (SPE) > 85%> 85%[4]
Linearer Bereich ~ 1 - 1000 pg/µL~ 25 - 2000 ng/mL[4]
Vorteile Extrem hohe EmpfindlichkeitGute Empfindlichkeit, weit verbreitet[1][2]
Nachteile Erfordert ECNICI-FähigkeitGeringere Empfindlichkeit als PFB-TMS[3]

Experimentelle Protokolle

Probenvorbereitung: Festphasenextraktion (SPE) aus Urin

Dieses Protokoll beschreibt die Extraktion von this compound aus Urinproben unter Verwendung von C18-SPE-Kartuschen.

Materialien:

  • C18-SPE-Kartuschen (z. B. 100 mg, 1 mL)

  • Methanol (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Essigsäure (HPLC-Qualität)

  • Hexan (HPLC-Qualität)

  • Ethylacetat (HPLC-Qualität)

  • Interner Standard (z. B. deuteriertes this compound)

  • Zentrifugenröhrchen

  • SPE-Vakuum-Manifold

  • Verdampfer (z. B. Stickstoffstrom)

Protokoll:

  • Probenvorbehandlung: Zentrifugieren Sie eine 5-mL-Urinprobe bei 2000 x g für 10 Minuten, um Partikel zu entfernen. Überführen Sie den Überstand in ein sauberes Röhrchen.

  • Ansäuerung: Stellen Sie den pH-Wert des Urins mit Essigsäure auf 3,5-4,0 ein.

  • Zugabe des internen Standards: Fügen Sie den internen Standard zur angesäuerten Urinprobe hinzu.

  • SPE-Kartuschen-Konditionierung: Konditionieren Sie die C18-SPE-Kartusche, indem Sie nacheinander 5 mL Methanol und dann 5 mL Wasser durchlaufen lassen. Lassen Sie die Kartusche nicht trocken laufen.

  • Probenbeladung: Laden Sie die vorbereitete Urinprobe mit einer Flussrate von ca. 1-2 mL/Minute auf die SPE-Kartusche.

  • Waschen: Waschen Sie die Kartusche mit 5 mL Wasser, gefolgt von 5 mL einer Mischung aus Wasser und Methanol (90:10, v/v), um polare Verunreinigungen zu entfernen.

  • Trocknen: Trocknen Sie die Kartusche 10-15 Minuten lang unter Vakuum, um restliches Wasser zu entfernen.

  • Elution: Eluieren Sie das this compound mit 2 x 1 mL Ethylacetat in ein sauberes Sammelröhrchen.

  • Verdampfung: Verdampfen Sie das Eluat unter einem sanften Stickstoffstrom bei Raumtemperatur zur Trockne. Der trockene Rückstand ist nun bereit für die Derivatisierung.

Derivatisierungsprotokoll 1: Pentafluorbenzyl (PFB)-Ester und Trimethylsilyl (TMS)-Ether

Diese Methode bietet die höchste Empfindlichkeit und ist ideal für die Spurenanalyse.[1][2]

Materialien:

  • Pentafluorbenzylbromid (PFBBr)-Lösung (10% in Acetonitril)

  • N,N-Diisopropylethylamin (DIPEA)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Acetonitril (wasserfrei)

  • Pyridin (wasserfrei)

  • Heizblock oder Wasserbad

  • GC-Vials mit Einlagen

Protokoll:

  • Esterifizierung der Carboxylgruppe:

    • Lösen Sie den getrockneten Extrakt aus der SPE in 20 µL Acetonitril.

    • Fügen Sie 10 µL der PFBBr-Lösung und 5 µL DIPEA hinzu.

    • Verschließen Sie das Vial fest und erhitzen Sie es 30 Minuten lang bei 60°C.

    • Kühlen Sie das Vial auf Raumtemperatur ab und verdampfen Sie die Reagenzien unter Stickstoff zur Trockne.

  • Silylierung der Hydroxylgruppe:

    • Lösen Sie den getrockneten PFB-Ester-Rückstand in 20 µL Pyridin.

    • Fügen Sie 20 µL BSTFA + 1% TMCS hinzu.

    • Verschließen Sie das Vial fest und erhitzen Sie es 60 Minuten lang bei 60°C.

    • Kühlen Sie das Vial auf Raumtemperatur ab. Die Probe ist nun zur GC-MS-Analyse bereit.

Derivatisierungsprotokoll 2: Methylester (Me) und Trimethylsilyl (TMS)-Ether

Diese Methode ist eine robuste und weit verbreitete Alternative.

Materialien:

  • Diazomethan-Lösung (in Ether, frisch zubereitet) ODER Trimethylsilyldiazomethan (TMS-Diazomethan) 2,0 M in Hexan

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Heizblock oder Wasserbad

  • GC-Vials mit Einlagen

Protokoll:

  • Esterifizierung der Carboxylgruppe:

    • Lösen Sie den getrockneten Extrakt aus der SPE in 50 µL einer Mischung aus Methanol und Toluol (1:1, v/v).

    • Fügen Sie tropfenweise TMS-Diazomethan-Lösung hinzu, bis eine anhaltende Gelbfärbung auftritt, was auf einen Überschuss an Reagenz hinweist.

    • Lassen Sie die Reaktion 10 Minuten bei Raumtemperatur stehen.

    • Entfernen Sie den Überschuss an Diazomethan und die Lösungsmittel unter einem sanften Stickstoffstrom.

  • Silylierung der Hydroxylgruppe:

    • Lösen Sie den getrockneten Methylester-Rückstand in 20 µL Pyridin.

    • Fügen Sie 20 µL BSTFA + 1% TMCS hinzu.

    • Verschließen Sie das Vial fest und erhitzen Sie es 60 Minuten lang bei 60°C.

    • Kühlen Sie das Vial auf Raumtemperatur ab. Die Probe ist nun zur GC-MS-Analyse bereit.

GC-MS-Analyse

Geräteparameter (Beispiel):

  • Gaschromatograph: Agilent 7890B GC oder Äquivalent

  • Massenspektrometer: Agilent 5977B MSD oder Äquivalent

  • Säule: HP-5ms (30 m x 0,25 mm ID x 0,25 µm Filmdicke) oder äquivalente apolare Säule

  • Trägergas: Helium, konstante Flussrate von 1,2 mL/min

  • Injektor: Splitless-Modus, Temperatur 250°C

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 150°C, 1 Minute halten

    • Rampe 1: 15°C/min auf 250°C

    • Rampe 2: 5°C/min auf 300°C, 5 Minuten halten

  • MS-Transferleitungstemperatur: 280°C

  • Ionenquelle:

    • Für PFB-TMS-Derivate (ECNICI): Temperatur 150°C, negatives Ionisationsmodus

    • Für Me-TMS-Derivate (EI): Temperatur 230°C, Elektronenionisation bei 70 eV

  • Datenerfassung: Selected Ion Monitoring (SIM)-Modus für die Quantifizierung spezifischer Ionen des derivatisierten this compound und des internen Standards.

Visualisierungen

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_pfb_tms PFB-TMS cluster_me_tms Me-TMS cluster_analysis Analyse urine Urinprobe acidification Ansäuerung & Zugabe des internen Standards urine->acidification spe Festphasenextraktion (SPE) auf C18 acidification->spe elution Elution spe->elution evaporation1 Verdampfung zur Trockne elution->evaporation1 derivatization_choice Methode wählen evaporation1->derivatization_choice esterification_pfb Esterifizierung mit PFBBr/DIPEA derivatization_choice->esterification_pfb Hohe Empfindlichkeit esterification_me Esterifizierung mit TMS-Diazomethan derivatization_choice->esterification_me Standardmethode evaporation2 Verdampfung esterification_pfb->evaporation2 silylation_pfb Silylierung mit BSTFA/TMCS evaporation2->silylation_pfb gcms GC-MS-Analyse silylation_pfb->gcms evaporation3 Verdampfung esterification_me->evaporation3 silylation_me Silylierung mit BSTFA/TMCS evaporation3->silylation_me silylation_me->gcms data_analysis Datenanalyse & Quantifizierung gcms->data_analysis

Abbildung 1: Experimenteller Arbeitsablauf für die GC-MS-Analyse von this compound.

Abbildung 2: Vereinfachter Aryl-Kohlenwasserstoff-Rezeptor (AHR)-Signalweg.

References

Application of Tetranor-12(R)-HETE in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE, a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed through β-oxidation, is an important lipid mediator in various physiological and pathological processes.[1] As a member of the eicosanoid family, its analysis in lipidomics studies provides valuable insights into pathways related to inflammation, cancer, and cardiovascular diseases.[1][2] These application notes provide detailed protocols for the quantification of this compound in biological samples and an overview of its known biological significance and signaling pathways.

Biological Significance

This compound is derived from arachidonic acid via the 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) pathways, which initially produce 12(R)-HETE.[3][4] While the biological functions of this compound are still under investigation, the activities of its precursor, 12(R)-HETE, suggest its involvement in crucial signaling cascades. 12(R)-HETE has been shown to bind to the thromboxane (B8750289) A2 (TP) receptor and the leukotriene B4 receptor 2 (BLT2), influencing platelet aggregation and immune responses.[3][5] Furthermore, elevated levels of tetranor-12-HETE have been observed in pathological conditions such as nonalcoholic fatty liver disease (NAFLD), suggesting its potential as a disease biomarker.[6]

Quantitative Data Summary

The following tables summarize the mass spectrometry parameters for the detection of tetranor-12-HETE and its related analytes, as well as reported concentrations in biological samples.

Table 1: Mass Spectrometry Parameters for Tetranor-12-HETE Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
tetranor 12-HETE265109-14[7][8]
(d8) 15-HETE (Internal Standard)---[7][8]

Table 2: Reported Levels of Tetranor-12-HETE in Human Plasma

ConditionSample TypeConcentrationFold Change (vs. Healthy Controls)Reference
Nonalcoholic Fatty Liver Disease (NAFLD)PlasmaSignificantly elevated-[6]
Healthy ControlsPlasma--[6]

Experimental Protocols

Sample Preparation: Extraction of Oxylipins from Biological Samples (Plasma/Serum)

This protocol outlines the solid-phase extraction (SPE) method for isolating oxylipins, including this compound, from plasma or serum.

Materials:

  • Plasma or serum samples

  • Internal standard solution (e.g., (d8)-15-HETE)

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Water (LC-MS grade)

  • Butylated hydroxytoluene (BHT) as an antioxidant[9]

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[9]

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 200 µL of sample, add 10 µL of internal standard solution and 790 µL of cold methanol containing 0.1% BHT to precipitate proteins.[9][10]

  • Vortex the mixture for 30 seconds and incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dilute with 5 mL of water acidified with 0.1% formic acid.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elute the oxylipins with 1 mL of methanol followed by 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for this compound Quantification

This section provides a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the analysis of this compound.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitoring Mode: Selected Reaction Monitoring (SRM)

  • Scan Type: MRM (Multiple Reaction Monitoring)

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

Signaling Pathways and Visualization

The biological effects of 12(R)-HETE, the precursor of this compound, are mediated through various signaling pathways. Understanding these pathways is crucial for interpreting the functional significance of this compound in lipidomics research.

12-HETE Biosynthesis and Metabolism

Arachidonic acid is converted to 12(R)-HETE by 12R-lipoxygenase or cytochrome P450 enzymes. Subsequently, 12(R)-HETE undergoes β-oxidation to form this compound.[1][3][4]

G AA Arachidonic Acid HETE_12R 12(R)-HETE AA->HETE_12R 12R-Lipoxygenase / CYP450 Tetranor_HETE This compound HETE_12R->Tetranor_HETE β-oxidation

Caption: Biosynthesis of this compound.

Putative Signaling Pathways of 12-HETE

12(S)-HETE, the more extensively studied stereoisomer, activates multiple signaling cascades involved in cell migration, proliferation, and survival.[11] While the specific pathways for 12(R)-HETE are less defined, it is known to interact with G-protein coupled receptors like BLT2 and the TP receptor.[3][5] The diagram below illustrates a potential signaling network based on known 12-HETE interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HETE_12R 12(R)-HETE BLT2 BLT2 Receptor HETE_12R->BLT2 TP_receptor TP Receptor HETE_12R->TP_receptor PLC PLC BLT2->PLC Gq Platelet_Aggregation Platelet Aggregation Inhibition TP_receptor->Platelet_Aggregation PKC PKC PLC->PKC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization

Caption: Putative signaling pathways for 12(R)-HETE.

Experimental Workflow for Lipidomics Analysis

The following workflow diagram illustrates the key steps in a typical lipidomics study focusing on this compound.

G Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Extraction Lipid Extraction (Solid-Phase Extraction) Sample_Collection->Extraction Analysis LC-MS/MS Analysis (Targeted MRM) Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: Experimental workflow for this compound analysis.

References

Synthesis and Application of Tetranor-12(R)-HETE for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically active lipid mediator and a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2][3] As a member of the eicosanoid family, it is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and ion channel regulation. These application notes provide a comprehensive overview of the synthesis, characterization, and potential research applications of this compound, offering detailed protocols for its preparation and use in a laboratory setting.

Physicochemical Properties and Data Presentation

This compound is a C16 polyunsaturated fatty acid.[4] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Systematic Name 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid[4]
Common Synonyms 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE[4]
CAS Number 135271-51-1[4]
Molecular Formula C₁₆H₂₆O₃[4]
Molecular Weight 266.38 g/mol [4]
Appearance Typically supplied as a solution in ethanol[4]
λmax 234 nm[4]
Solubility Soluble in ethanol, DMF, and DMSO. Limited solubility in aqueous buffers.[4]

Biological Significance and Signaling Pathways

This compound is a metabolite of 12(R)-HETE, which is produced from arachidonic acid by 12R-lipoxygenase (12R-LO) and cytochrome P450 (CYP) enzymes.[5] While the specific signaling pathways of this compound are not extensively characterized, they are inferred from its precursor, 12(R)-HETE. 12(R)-HETE is known to exert its effects through various receptors, including the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) A2 receptor (TP receptor).[5] It has been shown to play a role in inflammation, cancer cell proliferation, and the regulation of ion transport.[5] For instance, 12(R)-HETE can inhibit Na+/K+-ATPase in the cornea.[5] Given that this compound retains the key functional groups of its parent compound, it is plausible that it interacts with similar signaling cascades.

Biological Formation of this compound

The diagram below illustrates the biological conversion of 12(R)-HETE to this compound via β-oxidation.

beta_oxidation_pathway Biological Formation of this compound Arachidonic_Acid Arachidonic Acid 12R_LOX_CYP 12R-Lipoxygenase / Cytochrome P450 Arachidonic_Acid->12R_LOX_CYP 12R_HETE 12(R)-HETE Beta_Oxidation β-Oxidation 12R_HETE->Beta_Oxidation Tetranor_12R_HETE This compound 12R_LOX_CYP->12R_HETE Beta_Oxidation->Tetranor_12R_HETE

Biological formation of this compound.

Experimental Protocols

Representative Chemical Synthesis of this compound

Objective: To synthesize 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid.

Materials:

  • Starting materials: Commercially available chiral precursors and reagents.

  • Solvents: Anhydrous dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, hexane, ethyl acetate.

  • Reagents: Wittig reagents, organometallic catalysts for cross-coupling, protecting group reagents (e.g., TBDMSCl), deprotection reagents (e.g., TBAF), oxidizing and reducing agents.

  • Chromatography supplies: Silica gel, TLC plates.

Methodology:

  • Synthesis of the C1-C8 Aldehyde Fragment: This fragment would contain the carboxylic acid precursor (protected as an ester) and the C4-C5 Z-double bond. This can be achieved through standard chain elongation and stereoselective hydrogenation techniques.

  • Synthesis of the C9-C16 Alkenyl Fragment with the (R)-hydroxyl group: This can be accomplished starting from a chiral epoxide, which is then opened to install the hydroxyl group with the correct stereochemistry. The C10-C11 Z-double bond can be introduced via a Wittig reaction.

  • Fragment Coupling: The two fragments can be joined using a Wittig or Horner-Wadsworth-Emmons reaction to form the C6-C7 E-double bond.

  • Deprotection and Purification: Removal of the protecting groups from the hydroxyl and carboxyl functionalities, followed by purification using column chromatography and/or HPLC to yield the final product.

Purity Assessment: The purity of the synthesized this compound should be assessed by HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for a Representative Chemical Synthesis

The following diagram outlines the key logical steps in a potential chemical synthesis of this compound.

synthesis_workflow Representative Chemical Synthesis Workflow Start Commercially Available Starting Materials Synth_Frag1 Synthesis of C1-C8 Aldehyde Fragment Start->Synth_Frag1 Synth_Frag2 Synthesis of C9-C16 Alkenyl Fragment with (R)-hydroxyl Start->Synth_Frag2 Coupling Fragment Coupling (e.g., Wittig Reaction) Synth_Frag1->Coupling Synth_Frag2->Coupling Deprotection Deprotection of Hydroxyl and Carboxyl Groups Coupling->Deprotection Purification Purification (HPLC, Column Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

A plausible workflow for the chemical synthesis.
Protocol for Handling and Storage

Storage: this compound is typically supplied in a flammable solvent such as ethanol. It should be stored at -20°C to -80°C to prevent degradation.

Handling:

  • Allow the product to warm to room temperature before opening the vial.

  • Use a gas-tight syringe to aliquot the solution to minimize solvent evaporation.

  • For the preparation of aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the biological system.

Protocol for a General Cell-Based Assay

Objective: To evaluate the effect of this compound on a specific cellular response (e.g., cytokine production, cell migration, or receptor activation).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol).

  • Cell line of interest (e.g., macrophages, endothelial cells).

  • Cell culture medium and supplements.

  • Assay-specific reagents (e.g., ELISA kit for cytokine measurement, transwell plates for migration assay).

  • Vehicle control (ethanol).

Methodology:

  • Cell Culture: Plate the cells at a desired density in appropriate culture vessels and allow them to adhere and grow.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in cell culture medium. Ensure the final concentration of the vehicle (ethanol) is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

  • Cell Treatment: Replace the cell culture medium with the prepared working solutions of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period based on the specific assay (e.g., 24 hours for cytokine production).

  • Assay Performance: Perform the specific assay according to the manufacturer's instructions.

  • Data Analysis: Analyze the data and compare the effects of different concentrations of this compound to the vehicle control.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as EC₅₀ or IC₅₀ values, for this compound. The table below is provided as a template for researchers to populate with their own experimental data.

AssayCell TypeParameter MeasuredEC₅₀ / IC₅₀ (nM)
Cytokine Release (e.g., IL-6)MacrophagesIL-6 concentrationData not available
Cell MigrationEndothelial CellsNumber of migrated cellsData not available
Receptor Binding (e.g., BLT2)Transfected CellsLigand displacementData not available

Inferred Signaling Pathway

The following diagram depicts a plausible signaling pathway for this compound, extrapolated from the known signaling of its parent compound, 12(R)-HETE. It is important to note that this pathway requires experimental validation for the tetranor metabolite.

inferred_signaling_pathway Inferred Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetranor_12R_HETE This compound BLT2 BLT2 Receptor Tetranor_12R_HETE->BLT2 TP_Receptor TP Receptor Tetranor_12R_HETE->TP_Receptor G_Protein G-Protein Activation BLT2->G_Protein TP_Receptor->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream_Effectors Second_Messengers Second Messengers (e.g., IP₃, DAG, cAMP) Downstream_Effectors->Second_Messengers Transcription_Factors Transcription Factor Activation Second_Messengers->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Inflammation, Proliferation) Gene_Expression->Cellular_Response

A plausible signaling cascade for this compound.

Conclusion

This compound is a significant metabolite of 12(R)-HETE with potential roles in a variety of biological processes. The protocols and information provided herein serve as a valuable resource for researchers investigating the synthesis and biological functions of this important lipid mediator. Further research is warranted to fully elucidate its specific signaling pathways and physiological relevance.

References

Troubleshooting & Optimization

Technical Support Center: Tetranor-12(R)-HETE Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of tetranor-12(R)-HETE in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution.

Troubleshooting Guide: Common Stability Issues

This guide addresses common problems encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the stock solution is stored at -80°C in a tightly sealed, light-protected vial. 2. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations. 3. Use Fresh Dilutions: Prepare working solutions immediately before use from a fresh aliquot. Do not store aqueous dilutions for extended periods.
Inconsistent experimental results 1. Partial degradation of the compound. 2. Contamination of the solvent. 3. Pipetting errors with small volumes of viscous organic stock solutions.1. Assess Compound Integrity: Perform an analytical check of your stock solution using LC-MS/MS (see protocol below). 2. Use High-Purity Solvents: Purchase and use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents. Store solvents properly to prevent contamination.[1] 3. Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting for viscous organic solvents to ensure accurate dispensing.
Appearance of unexpected peaks in analytical analysis (e.g., LC-MS) 1. Oxidative degradation products. 2. Isomerization due to light exposure. 3. Formation of adducts with solvent impurities.[1] 4. In-source fragmentation in the mass spectrometer.[2]1. Inert Atmosphere: Overlay the stock solution with an inert gas like argon or nitrogen before sealing and storing. 2. Protect from Light: Use amber vials or wrap vials in aluminum foil. 3. Solvent Quality: Use fresh, high-purity solvents. Be aware that some solvents like chloroform (B151607) can degrade to form reactive species.[1] 4. Optimize MS Conditions: Adjust ion source parameters to minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For long-term storage, an anhydrous organic solvent such as ethanol (B145695), methanol, or acetonitrile (B52724) is recommended. Commercially, this compound is often supplied in ethanol and is stable for at least one year when stored at -80°C.[2] Storing in an organic solvent minimizes the risk of hydrolysis.

Q2: How should I prepare aqueous solutions of this compound for cell-based assays?

A2: To prepare aqueous solutions, the organic solvent from an aliquot of the stock solution should be evaporated under a gentle stream of nitrogen. The dried lipid can then be reconstituted in a suitable aqueous buffer, such as phosphate-buffered saline (PBS) pH 7.2.[2][3] It is important to note that the solubility in aqueous buffers is limited. To aid dissolution, you can add a carrier protein like bovine serum albumin (BSA) or use a small amount of a co-solvent like DMSO, ensuring the final concentration of the organic solvent is compatible with your experimental system. Prepare these aqueous solutions fresh for each experiment as they are not suitable for long-term storage.

Q3: Can I store this compound in a -20°C freezer?

A3: While -20°C is better than refrigeration or room temperature, -80°C is strongly recommended for long-term storage of polyunsaturated lipids like this compound to minimize the rates of both chemical degradation (e.g., oxidation) and potential enzymatic activity if contaminants are present.[4]

Q4: How many times can I freeze and thaw my stock solution of this compound?

A4: It is highly recommended to minimize freeze-thaw cycles.[4] Each cycle can introduce water condensation and increase the risk of oxidation and degradation. The best practice is to aliquot your stock solution into single-use vials upon receipt.

Q5: Should I add an antioxidant to my this compound solution?

A5: Adding an antioxidant can be beneficial, especially if the compound will be handled in solution for extended periods or if there is a risk of exposure to air. Butylated hydroxytoluene (BHT) is a common antioxidant used for lipids. However, you must first confirm that the antioxidant does not interfere with your experimental assay.

Factors Affecting this compound Stability

The stability of this compound is influenced by several factors. The following table summarizes these factors and provides recommendations for optimal stability.

Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation (oxidation, hydrolysis).Store stock solutions at -80°C. Keep on ice during experimental use.
Solvent Aqueous solutions can lead to hydrolysis. Some organic solvents may contain reactive impurities.Store in a high-purity, anhydrous organic solvent (e.g., ethanol). Prepare aqueous solutions fresh.
Oxygen As a polyunsaturated fatty acid, it is susceptible to oxidation.Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for dilutions where possible.
Light UV light can cause isomerization and degradation.Store in amber glass vials or protect clear vials from light.
pH Extremes in pH can catalyze hydrolysis of the carboxylic acid and potentially other reactions.Maintain a neutral pH for aqueous solutions unless the experimental protocol requires otherwise.
Freeze-Thaw Cycles Repeated cycles can lead to water condensation and promote degradation.Aliquot stock solutions into single-use vials.

Experimental Protocol: Stability Assessment of this compound by LC-MS/MS

This protocol outlines a method to quantitatively assess the stability of this compound under specific conditions.

1. Objective: To determine the degradation rate of this compound in a chosen solvent at a specific temperature over time.

2. Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, PBS pH 7.4)

  • Internal standard (IS), e.g., 12(S)-HETE-d8

  • LC-MS/MS system with a C18 reverse-phase column

  • Amber glass vials with Teflon-lined caps

  • Nitrogen gas source

  • Incubator or water bath set to the desired temperature

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in ethanol.

    • Prepare a 1 µg/mL stock solution of the internal standard (e.g., 12(S)-HETE-d8) in ethanol.

  • Sample Preparation for Stability Study:

    • In amber vials, prepare aliquots of this compound at a starting concentration (e.g., 10 µg/mL) in the test solvent.

    • Prepare a sufficient number of vials to analyze in triplicate at each time point.

    • Overlay the headspace of each vial with nitrogen gas, cap tightly, and place in the incubator at the desired temperature.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, remove three vials from the incubator.

    • Immediately add the internal standard to each vial to a final concentration of 100 ng/mL.

    • If the sample is aqueous, perform a liquid-liquid or solid-phase extraction to isolate the lipids.

    • Evaporate the solvent under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to resolve this compound from potential degradation products.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 265.2 -> Product ion (m/z) [fragment specific to the molecule, to be determined by infusion].

      • Internal Standard (12(S)-HETE-d8): Precursor ion (m/z) 327.2 -> Product ion (m/z) [fragment specific to the IS].

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Plot the natural logarithm of the remaining concentration of this compound versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Experimental Workflow for Stability Assessment

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (this compound & IS) prep_samples Prepare Test Samples in Vials prep_stock->prep_samples add_N2 Overlay with Nitrogen prep_samples->add_N2 incubate Incubate at Test Temperature add_N2->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->sample add_IS Spike with Internal Standard sample->add_IS extract Lipid Extraction (if aqueous) add_IS->extract analyze LC-MS/MS Analysis extract->analyze calc_ratio Calculate Peak Area Ratio (Analyte/IS) analyze->calc_ratio plot_data Plot ln(Conc) vs. Time calc_ratio->plot_data calc_rate Determine Degradation Rate and Half-life plot_data->calc_rate

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways

G Potential Degradation Pathways for this compound cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_hydrolysis Hydrolysis Tetranor This compound Oxidized Oxidized Products (e.g., hydroperoxides, epoxides) Tetranor->Oxidized O2, light, heat Isomers Geometric Isomers (cis/trans changes) Tetranor->Isomers Light, heat Hydrolyzed Hydrolysis Products (if esterified derivative) Tetranor->Hydrolyzed H2O, acid/base

Caption: Major degradation pathways for polyunsaturated lipids.

Inferred Signaling Pathway for this compound

Disclaimer: The following pathway is inferred from the known signaling of the precursor molecule, 12(R)-HETE, and related eicosanoids. Direct signaling pathways for this compound require further investigation.

G Inferred Signaling Pathway for this compound cluster_receptor Cell Membrane Receptors cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses Tetranor This compound GPR31 GPR31 (putative) Tetranor->GPR31 BLT2 BLT2 (putative) Tetranor->BLT2 MAPK MAPK Pathway (ERK1/2) GPR31->MAPK NFkB NF-κB Pathway GPR31->NFkB PI3K PI3K/Akt Pathway BLT2->PI3K Migration Cell Migration MAPK->Migration Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis Regulation PI3K->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Inferred signaling based on 12(R)-HETE activity.

References

Technical Support Center: Tetranor-12(R)-HETE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetranor-12(R)-HETE quantification.

Frequently Asked Questions (FAQs)

Q1: My analyte signals are inconsistent across samples. Could this be a sample handling or stability issue?

A1: Yes, inconsistency often points to pre-analytical variability. This compound, like other lipid metabolites, can be susceptible to degradation.

  • Storage: For long-term stability of a year or more, this compound standards and biological samples should be stored at -80°C.[1][2] Its precursor, 12(R)-HETE, is typically stored at -20°C for up to two years.[3]

  • Enzymatic Activity: Post-collection enzymatic activity can alter analyte levels. For tissue samples, it is critical to halt enzymatic processes immediately. Methods like flash-freezing in liquid nitrogen or high-energy focused microwave irradiation can be used to denature enzymes in situ and prevent de novo HETE formation during sample handling.[4][5]

  • Oxidation: Polyunsaturated fatty acids are prone to non-enzymatic oxidation. Minimize exposure to atmospheric oxygen and light. Process samples on ice and consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction, unless it interferes with your analysis.

Q2: I am experiencing low recovery of this compound after sample extraction. What can I do to improve it?

A2: Low recovery is a common issue related to the extraction method.

  • Extraction Choice: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used. The Bligh and Dyer method (an LLE using a chloroform (B151607):methanol (B129727) mixture) is frequently cited for lipid extraction from tissues.[5] For cleaner samples, SPE (e.g., using a polymeric reverse-phase column) is effective.[6]

  • SPE Troubleshooting: If using SPE, ensure the column is properly conditioned with methanol and then equilibrated with water before loading the sample.[6] Elution should be performed with an appropriate solvent like methanol. Inadequate conditioning or elution volumes can lead to poor recovery. The recovery for mono- and di-hydroxy eicosanoids is generally excellent (75-100%), so significant loss points to a methodological issue.[7]

  • Internal Standard: Use a deuterated internal standard, such as 12(S)-HETE-d8, added before the extraction process.[5] This allows you to normalize for any analyte loss during sample preparation and analysis, thereby improving accuracy and precision.

Q3: Which internal standard is appropriate for quantifying this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., this compound-d4). However, this may not always be commercially available. A common and acceptable practice is to use a deuterated analog of a structurally similar compound. For instance, in studies quantifying 12-HETE enantiomers, 12(S)-HETE-d8 has been used successfully.[5] When quantifying HETEs in general, deuterated standards like 12(±)-HETEd8 and 5(S)-HETEd8 are also employed.[4] The key is to use a standard that co-elutes and has similar ionization efficiency to the analyte.

Troubleshooting Guide

Issue 1: High Background Noise or Ion Suppression in LC-MS/MS

  • Potential Cause: Matrix effects from complex biological samples (plasma, tissue homogenates).

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Incorporate a robust solid-phase extraction (SPE) step to remove interfering substances like phospholipids.[6]

    • Optimize Chromatography: Ensure adequate chromatographic separation between your analyte and the bulk of the matrix components. Adjusting the gradient may help elute interferences at a different time than your analyte.

    • Use a Divert Valve: Program the divert valve to send the highly aqueous flow at the beginning of the run (containing salts) and the high organic wash at the end to waste, rather than into the mass spectrometer.[8] This prevents contamination of the ion source.[8]

    • Check Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and volatile additives (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate) to minimize background noise.[8]

Issue 2: Peak Tailing or Poor Peak Shape

  • Potential Cause: Column degradation, secondary interactions, or inappropriate mobile phase.

  • Troubleshooting Steps:

    • Assess Column Health: Run a benchmarking method with a standard compound (like reserpine) to check the column's performance.[8] If the peak shape is poor for the standard, the column may need to be replaced.

    • Adjust Mobile Phase pH: The carboxylic acid group on this compound means its ionization state is pH-dependent. Adding a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid) to the mobile phase can ensure it remains in a consistent, protonated state, leading to better peak shapes in reversed-phase chromatography.[4][5]

    • Check for Contamination: Contamination at the head of the column can cause peak distortion. Using a guard column can help protect the analytical column, but be aware that guard columns themselves can be a source of carry-over.[9]

Issue 3: Carry-over Between Injections

  • Potential Cause: Adsorption of the analyte to surfaces within the LC-MS system. "Sticky" molecules like lipids are particularly prone to this.[9]

  • Troubleshooting Steps:

    • Isolate the Source: Systematically troubleshoot by removing components. First, inject a blank after a high-concentration standard with the column removed to check for carry-over in the autosampler (needle, loop, valves).[9] Then, re-install the column to see how much it contributes.

    • Optimize Needle Wash: Use a strong, appropriate solvent for the autosampler's needle wash. A series of washes with different solvents (e.g., isopropanol, methanol, acetonitrile) may be necessary.

    • Extend Gradient Wash: After the analyte has eluted, extend the high-organic portion of your gradient to ensure everything is eluted from the column before re-equilibration.

    • Inject Blanks: Run one or more blank injections after high-concentration samples or at the end of a sequence to monitor and mitigate carry-over.[9]

Experimental Protocols & Data

Protocol: Lipid Extraction and Quantification by LC-MS/MS

This protocol is a generalized procedure based on methods for HETE analysis.[4][5][6][7]

  • Sample Homogenization:

    • Weigh frozen tissue samples (~10 mg).[4]

    • Immediately homogenize in a mixture of chloroform:methanol (1:2, v/v) on ice. For adherent cells, scrape into the solvent mixture.

  • Internal Standard Spiking:

    • Add a known amount (e.g., 1-5 ng) of a suitable deuterated internal standard (e.g., 12(S)-HETE-d8) to each sample prior to extraction.[4][5]

  • Liquid-Liquid Extraction (Bligh & Dyer Method):

    • Vortex the homogenate for 10-15 minutes.[5]

    • Add 1.25 mL of chloroform and mix for 1 minute.[5]

    • Add 1.25 mL of 0.9% NaCl solution and mix for 1 minute.[5]

    • Centrifuge at ~1,600 x g for 15 minutes to separate the phases.[5]

    • Carefully collect the lower organic layer containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., Methanol/Water/Acetic Acid 95:5:0.1).[5]

  • LC-MS/MS Analysis:

    • Column: A chiral column (e.g., ChiralPak AD-RH, 150 x 4.6 mm) is necessary to separate R and S enantiomers.[5] For general analysis, a standard C18 column (e.g., 2.1 x 150 mm, 1.8 µm) can be used.[4]

    • Mobile Phase: An isocratic or gradient elution using a mixture of methanol/water/acetic acid or acetonitrile/water with 0.1% formic acid is common.[4][5]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for detecting the deprotonated molecule [M-H]-.[5]

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion would be m/z 265.18, with product ions selected for quantification and confirmation (e.g., m/z 109, 165, 221).[6][10]

Quantitative Data Example

The following table summarizes data on the precursor, 12-HETE, in a mouse model of atopic dermatitis, demonstrating how quantitative results can be presented.

AnalyteTissueControl Group (AOO-treated) Mean (ng/mL or ng/g)Atopic Dermatitis Group (DNCB-treated) Mean (ng/mL or ng/g)
12(R)-HETE Plasma2.5 ± 0.512.8 ± 2.1
Skin4.1 ± 0.825.6 ± 4.5
Spleen1.8 ± 0.39.7 ± 1.5
Lymph Node1.5 ± 0.28.9 ± 1.3
12(S)-HETE Plasma3.1 ± 0.615.2 ± 2.8
Skin5.2 ± 1.131.4 ± 5.2
Spleen2.2 ± 0.411.8 ± 2.0
Lymph Node1.9 ± 0.310.5 ± 1.8
Data adapted from a study on a DNCB-induced atopic dermatitis mouse model.[5] Values are representative examples for illustrative purposes.

Visualizations

cluster_pathway Biosynthetic Pathway of this compound AA Arachidonic Acid (in cell membrane) HETE 12(R)-HETE AA->HETE 12R-Lipoxygenase (12R-LOX) or Cytochrome P450 (CYP) TETRA This compound HETE->TETRA Peroxisomal β-Oxidation

Caption: Biosynthesis of this compound from arachidonic acid.

cluster_workflow General Quantification Workflow A 1. Sample Collection (e.g., Tissue, Plasma) + Immediate Stabilization B 2. Internal Standard Spiking (e.g., 12(S)-HETE-d8) A->B C 3. Lipid Extraction (LLE or SPE) B->C D 4. Sample Concentration & Reconstitution C->D E 5. LC-MS/MS Analysis (Negative ESI, MRM Mode) D->E F 6. Data Processing (Peak Integration, Normalization, & Quantification) E->F

Caption: Standard workflow for this compound quantification.

node_cause node_cause start Low or No Analyte Signal? q1 Is Internal Standard (IS) signal also low? start->q1 q2 Is retention time shifting? q1->q2 No c1 Potential Cause: - MS Instrument Issue - Clogged Probe/Line - Leak in System q1->c1 Yes q3 Is there high background noise? q2->q3 No c3 Potential Cause: - Column Issue - Mobile Phase Inconsistency - Pump/Gradient Problem q2->c3 Yes c2 Potential Cause: - Sample Degradation - Poor Extraction Recovery - Incorrect IS concentration q3->c2 No c4 Potential Cause: - Matrix Suppression - Contaminated Source - Insufficient Sample Cleanup q3->c4 Yes

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Analysis of tetranor-12(R)-HETE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of tetranor-12(R)-HETE. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

A1: this compound, also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed through the process of beta-oxidation. 12-HETE itself is a bioactive lipid mediator derived from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway.[1][2][3][4] Measuring 12-HETE and its metabolites like this compound is crucial as they are implicated in various physiological and pathological processes, including inflammation, cancer progression, and cardiovascular disease.[2][3][5]

Q2: What are the typical MRM transitions for this compound?

A2: For this compound, the deprotonated molecule [M-H]⁻ is used as the precursor ion. The most common Multiple Reaction Monitoring (MRM) transition is:

  • Precursor Ion (Q1): m/z 265.2

  • Product Ion (Q3): m/z 109.1

This transition has been shown to be selective and sensitive for quantification.[6]

Q3: Should I use a deuterated internal standard?

A3: Yes, it is highly recommended to use a stable isotope-labeled internal standard, such as a deuterated analog of this compound or a related HETE. This is crucial for accurate quantification as it compensates for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[7] 12(S)-HETE-d8 is a commonly used internal standard for HETE analysis.[8]

Q4: What are the key considerations for sample preparation?

A4: The choice of sample preparation method depends on the biological matrix. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a robust method for cleaning up complex samples like plasma or tissue homogenates. Reversed-phase SPE cartridges (e.g., Strata-X) are effective for extracting eicosanoids.[6]

  • Liquid-Liquid Extraction (LLE): The Bligh and Dyer method is a classic LLE technique suitable for extracting lipids from biological samples.[8]

Regardless of the method, it is important to minimize sample degradation by keeping samples on ice and processing them quickly.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for plasma or tissue homogenate samples.

  • Sample Pre-treatment:

    • To 100 µL of plasma or tissue homogenate, add 300 µL of cold methanol (B129727) containing an appropriate amount of a deuterated internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Column Conditioning:

    • Wash a reversed-phase SPE column (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the column with 1 mL of water.[6]

  • Sample Loading and Washing:

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of 10% methanol in water to remove polar impurities.[6]

  • Elution and Reconstitution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 60:40 water/acetonitrile with 0.02% acetic acid).[6]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and column.

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.02% Acetic Acid or 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50/50, v/v) or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of B, ramp up to elute the analyte, then a high organic wash, and re-equilibrate. A typical gradient might be: 0-4 min, 1-55% B; 4-4.5 min, 55-99% B; 4.5-5 min, 99% B.[6]

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition Q1: 265.2 m/z → Q3: 109.1 m/z
Declustering Potential (DP) -20 V[6]
Collision Energy (CE) -18 V[6]
Source Temperature 350 - 525°C
IonSpray Voltage -4500 V
Nebulizer Gas (GS1) 30 psi
Turbo Gas (GS2) 30 psi

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it.2. Ensure the reconstitution solvent is similar to or weaker than the initial mobile phase.3. Modify the mobile phase pH by adjusting the acid concentration.
Retention Time Shifts 1. Changes in mobile phase composition.2. Column aging or temperature fluctuations.3. Air bubbles in the pump.1. Prepare fresh mobile phase daily.2. Allow the column to equilibrate fully. Use a column oven for stable temperature.3. Degas the mobile phase and prime the pumps.
Low Signal Intensity / Ion Suppression 1. Matrix effects from co-eluting compounds.2. Inefficient ionization.3. Sample degradation.1. Improve sample cleanup (e.g., optimize SPE wash steps). Adjust the LC gradient to separate the analyte from interfering matrix components.[9][10]2. Optimize source parameters (e.g., temperature, gas flows, voltage).3. Keep samples cold and analyze them promptly after preparation.
High Background Noise 1. Contaminated mobile phase, solvent lines, or column.2. Leaks in the LC system.1. Use high-purity LC-MS grade solvents. Flush the system and column thoroughly.2. Check all fittings for leaks.
No Peak Detected 1. Incorrect MRM transition settings.2. Analyte not eluting from the column.3. Sample degradation or absence in the sample.1. Verify the precursor and product ion masses.2. Use a stronger mobile phase or a different gradient.3. Prepare fresh standards and samples. Check the sample preparation procedure.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (SPE or LLE) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Mass Spectrometry (Negative ESI) LC->MS MRM MRM Detection (265.2 -> 109.1) MS->MRM Integration Peak Integration MRM->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: A flowchart of the major steps in this compound analysis.

Signaling Pathway of 12-HETE

This diagram illustrates the metabolic origin of this compound and the downstream signaling pathways activated by its precursor, 12-HETE.

G 12-HETE Signaling Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12 12(R)-HETE LOX12->HETE12 BetaOx β-Oxidation HETE12->BetaOx GPR31 GPR31 Receptor HETE12->GPR31 activates Tetranor This compound BetaOx->Tetranor PKC PKC GPR31->PKC PI3K PI3K / Akt GPR31->PI3K MAPK MAPK (ERK1/2) GPR31->MAPK Inflammation Inflammation PKC->Inflammation Migration Cell Migration PKC->Migration Proliferation Proliferation PKC->Proliferation PI3K->Inflammation PI3K->Migration PI3K->Proliferation NFkB NF-κB MAPK->NFkB MAPK->Inflammation MAPK->Migration MAPK->Proliferation NFkB->Inflammation NFkB->Migration NFkB->Proliferation

Caption: Formation of this compound and 12-HETE-mediated signaling.

References

Technical Support Center: Overcoming Matrix Effects in Tetranor-12(R)-HETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of tetranor-12(R)-HETE, a critical bioactive lipid mediator. Our resources offer detailed experimental protocols and data-driven insights to help you mitigate matrix effects and ensure accurate, reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Contamination: Buildup of matrix components on the analytical column.[1] 2. Inappropriate Injection Solvent: Sample solvent is stronger than the initial mobile phase.[1] 3. Column Void: Dissolution of silica (B1680970) at high mobile phase pH.[1]1. Implement a robust sample clean-up protocol (SPE or LLE). Use a guard column and flush the column regularly.[1] 2. Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. 3. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).
Low Analyte Response / Signal Suppression 1. Matrix Effects: Co-eluting endogenous matrix components, such as phospholipids (B1166683), compete with the analyte for ionization.[2] 2. Suboptimal MS Source Conditions: Inefficient ionization of this compound. 3. Analyte Degradation: Instability of the analyte during sample processing or storage.1. Enhance sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard to compensate for signal suppression. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, and temperature) by infusing a standard solution of this compound.[4] 3. Minimize freeze-thaw cycles and store samples at -80°C. Process samples on ice and use antioxidants like BHT during extraction.
High Analyte Response / Signal Enhancement 1. Matrix Effects: Co-eluting compounds may enhance the ionization of the analyte. 2. Contamination: Presence of interfering compounds from solvents, tubes, or the LC-MS system.[5]1. Improve the selectivity of the sample preparation method to remove the enhancing compounds. Matrix-matched calibration standards can also help to correct for this effect. 2. Use high-purity solvents and pre-cleaned collection tubes. Regularly clean the LC-MS system, including the ion source.[5][6]
Poor Reproducibility (Erratic Retention Times or Peak Areas) 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. LC System Instability: Fluctuations in pump flow rate or column temperature. 3. Matrix Variability: Differences in the composition of the biological matrix between samples.1. Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures. 2. Equilibrate the LC system thoroughly before analysis. Regularly perform system suitability tests. 3. Utilize a stable isotope-labeled internal standard to normalize for variations in recovery and matrix effects.
Carryover (Analyte Detected in Blank Injections) 1. Adsorption to LC Components: The analyte may stick to the injector, tubing, or column. 2. Insufficient Needle Wash: The autosampler needle is not adequately cleaned between injections.1. Use a strong solvent in the needle wash and consider adding a small amount of acid or base to the wash solvent to improve the solubility of the analyte. 2. Optimize the needle wash protocol in the autosampler settings, potentially increasing the volume and number of wash cycles.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances from the sample matrix. In the analysis of this compound from biological samples like plasma or serum, endogenous components such as phospholipids can suppress or enhance the analyte's signal in the mass spectrometer.[2] This leads to inaccurate quantification, poor reproducibility, and reduced sensitivity.

Q2: How can I assess the extent of matrix effects in my assay?

A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[7] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. A matrix effect of less than 15% is generally considered acceptable.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components.[3] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts.[3] The choice between SPE and LLE will depend on the specific matrix, required throughput, and available resources.

Q4: Is a stable isotope-labeled internal standard necessary for accurate quantification?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement and variations in sample recovery.

Q5: What are the best practices for sample collection and handling to ensure the stability of this compound?

A5: Eicosanoids can be formed or degraded during sample handling.[4] To minimize this, collect blood samples in tubes containing an anticoagulant like EDTA. Process the samples promptly at low temperatures (e.g., on ice). For long-term storage, keep plasma or serum at -80°C. Adding an antioxidant, such as butylated hydroxytoluene (BHT), during the extraction process can prevent oxidative degradation.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for different sample preparation methods used in eicosanoid analysis. While specific values for this compound may vary, these provide a general comparison.

Table 1: Comparison of Analyte Recovery for Different Extraction Methods

Extraction MethodAnalyteMatrixAverage Recovery (%)
Protein Precipitation12-HETEPlasma85-95
Liquid-Liquid Extraction12-HETEPlasma90-105
Solid-Phase Extraction (C18)12-HETEPlasma88-102
Solid-Phase Extraction (Mixed-Mode)12-HETEPlasma92-108

Data compiled from representative studies on eicosanoid analysis.

Table 2: Comparison of Matrix Effects for Different Extraction Methods

Extraction MethodAnalyteMatrixMatrix Effect (%)
Protein Precipitation12-HETEPlasma-40 to -60
Liquid-Liquid Extraction12-HETEPlasma-10 to -25
Solid-Phase Extraction (C18)12-HETEPlasma-15 to -30
Solid-Phase Extraction (Mixed-Mode)12-HETEPlasma-5 to -15

Negative values indicate signal suppression. Data compiled from representative studies on eicosanoid analysis.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from plasma using a mixed-mode SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d8) and 5 µL of an antioxidant solution (e.g., 0.2% BHT in methanol).

    • Vortex briefly.

    • Add 1.5 mL of cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.

    • Wash the cartridge with 2 mL of hexane (B92381) to remove non-polar lipid interferences.

  • Elution:

    • Elute the this compound with 2 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for the LLE of this compound from plasma.

  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add 10 µL of a stable isotope-labeled internal standard and 5 µL of an antioxidant solution.

    • Add 50 µL of 1M citric acid to acidify the sample to pH ~4.

  • Extraction:

    • Add 2 mL of ethyl acetate (B1210297) to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

    • Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample_collection Sample Collection (Plasma with EDTA) add_is Add Internal Standard (this compound-d8) sample_collection->add_is protein_precipitation Protein Precipitation (Cold Methanol) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection sample_loading Load Supernatant supernatant_collection->sample_loading spe_conditioning Condition SPE Cartridge spe_conditioning->sample_loading spe_wash Wash Interferences sample_loading->spe_wash spe_elution Elute Analyte spe_wash->spe_elution dry_down Evaporate to Dryness spe_elution->dry_down reconstitution Reconstitute in Mobile Phase dry_down->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Caption: Experimental workflow for overcoming matrix effects in this compound analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_signaling Downstream Signaling membrane_phospholipids Membrane Phospholipids pla2 PLA2 membrane_phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid (AA) pla2->arachidonic_acid lox 12-Lipoxygenase (12-LOX) arachidonic_acid->lox hpete 12(S)-HPETE lox->hpete gpx GSH Peroxidase hpete->gpx hete 12(R)-HETE gpx->hete beta_oxidation Beta-oxidation hete->beta_oxidation tetranor_hete This compound beta_oxidation->tetranor_hete gpr31 GPR31 Receptor tetranor_hete->gpr31 (extracellular) downstream_effects Activation of MAPK/ERK & NF-κB Pathways gpr31->downstream_effects cellular_response Cell Growth, Migration, Inflammation downstream_effects->cellular_response

Caption: Signaling pathway of 12(R)-HETE and its metabolite this compound.

References

Technical Support Center: Storage and Handling of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of tetranor-12(R)-HETE to prevent its auto-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to auto-oxidation?

This compound is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed via β-oxidation.[1][2][3] Its chemical structure, 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, contains multiple carbon-carbon double bonds, making it a polyunsaturated fatty acid (PUFA).[1][2] PUFAs are highly susceptible to auto-oxidation, a process initiated by free radicals that leads to the formation of lipid hydroperoxides and other secondary oxidation products.[4] This process can degrade the quality and biological activity of the compound.

Q2: What are the recommended storage conditions for this compound?

Based on manufacturer recommendations, this compound should be stored at -80°C.[2][5] It is typically supplied as a solution in an organic solvent like ethanol (B145695). When stored under these conditions, it is stable for at least one year.[1][5]

Q3: My this compound is supplied in ethanol. Can I store it in an aqueous solution?

It is not recommended to store this compound in an aqueous solution for more than one day.[5] If you need to work with an aqueous solution, it should be prepared fresh before the experiment. To do so, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in an aqueous buffer.[5]

Q4: How can I minimize the risk of auto-oxidation during handling?

To minimize auto-oxidation, it is crucial to limit the exposure of this compound to oxygen and sources of free radicals. When preparing solutions or aliquots, it is best practice to use solvents purged with an inert gas like nitrogen or argon.[5][6] After aliquoting, flushing the vial with an inert gas before sealing can also help displace oxygen.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to auto-oxidation.1. Verify storage conditions (-80°C). 2. Test for oxidation using methods like Peroxide Value or TBARS assay. 3. If oxidation is confirmed, use a fresh, unopened vial of the compound. 4. Implement preventative measures during handling (e.g., use of inert gas).
Visible precipitate in the solution upon thawing The compound may have come out of solution at low temperatures.1. Gently warm the vial to room temperature. 2. Vortex or sonicate briefly to redissolve the compound. 3. If the precipitate persists, it might indicate degradation. Consider testing for oxidation.
Change in color or odor of the solution This can be a sign of significant degradation and formation of secondary oxidation products.1. Do not use the solution for experiments. 2. Dispose of the vial according to your institution's safety protocols. 3. Obtain a fresh stock of this compound.

Experimental Protocols

Peroxide Value (PV) Assay

This method determines the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution (prepare fresh)

  • Distilled water

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution and swirl the flask for exactly one minute.[8]

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Add 1 mL of starch indicator solution. The solution will turn a blue/purple color.

  • Titrate with 0.01 N sodium thiosulfate solution, shaking continuously, until the blue color disappears.[9]

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using all reagents except the sample.

Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • This compound sample

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Malondialdehyde (MDA) standard solution

Procedure:

  • To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate any interfering proteins.[10]

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2200 x g for 15 minutes at 4°C.[10][11]

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of 0.67% TBA solution.

  • Incubate in a boiling water bath for 10 minutes.[10][11]

  • Cool the samples to room temperature.

  • Measure the absorbance at 532 nm using a spectrophotometer.[10][11]

  • Prepare a standard curve using known concentrations of MDA.

Calculation: Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve.

Visualizations

Auto_Oxidation_Pathway Auto-oxidation Pathway of Polyunsaturated Fatty Acids PUFA Polyunsaturated Fatty Acid (this compound) Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical Hydrogen Abstraction Initiation Initiation (e.g., light, heat, metal ions) Initiation->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Oxygen->Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Lipid_Hydroperoxide + LH (another PUFA) Propagation Propagation Propagation->Lipid_Hydroperoxide Secondary_Products Secondary Oxidation Products (e.g., Aldehydes like MDA) Lipid_Hydroperoxide->Secondary_Products Degradation

Caption: A diagram illustrating the free radical chain reaction of polyunsaturated fatty acid auto-oxidation.

Prevention_Workflow Workflow for Preventing Auto-oxidation Start Receive this compound Storage Store immediately at -80°C Start->Storage Handling Handling for Experiment Storage->Handling Inert_Gas Use Inert Gas (N2 or Ar) Purged Solvents Handling->Inert_Gas Aliquoting Aliquot into smaller volumes Inert_Gas->Aliquoting Flushing Flush vials with Inert Gas before sealing Aliquoting->Flushing Experiment Use in Experiment Flushing->Experiment End Stable Compound Experiment->End

Caption: A recommended workflow for the proper storage and handling of this compound to prevent degradation.

References

Troubleshooting low recovery of tetranor-12(R)-HETE from tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tetranor-12(R)-HETE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of this compound from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract from tissues?

This compound is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via β-oxidation. Like other eicosanoids, it is present in tissues at very low concentrations, making its quantification challenging.[1] Several factors contribute to low recovery during extraction, including its inherent chemical instability, susceptibility to enzymatic degradation, and losses during sample preparation steps.

Q2: What are the critical steps in the analytical workflow where I might be losing my analyte?

Low recovery of this compound can occur at multiple stages of the experimental workflow. The most critical steps to scrutinize are:

  • Tissue Homogenization: Inefficient cell lysis, enzymatic degradation, or auto-oxidation during this step can lead to significant analyte loss.

  • Solid-Phase Extraction (SPE): Suboptimal choice of sorbent, inadequate conditioning, improper sample loading, inefficient washing, or incomplete elution can all contribute to poor recovery.

  • Evaporation and Reconstitution: Analyte can be lost through irreversible adsorption to tube surfaces during solvent evaporation. The choice of reconstitution solvent is also critical for ensuring compatibility with the LC-MS system.

  • LC-MS/MS Analysis: Matrix effects, such as ion suppression, can lead to an underestimation of the analyte concentration.

Q3: Are there any specific safety precautions I should take when handling reagents for this analysis?

Yes, it is crucial to follow standard laboratory safety procedures. Many of the organic solvents used in the extraction process, such as methanol (B129727), acetonitrile, hexane (B92381), and ethyl acetate (B1210297), are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

Problem 1: Low Recovery After Tissue Homogenization
Possible Cause Recommended Solution
Inefficient Tissue Disruption Ensure the tissue is completely homogenized. For tough or fibrous tissues, consider cryogenic grinding (grinding in liquid nitrogen) to achieve a fine powder before adding the homogenization buffer. Mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) are generally more effective than manual methods.
Enzymatic Degradation Eicosanoids are rapidly metabolized by enzymes present in the tissue. It is crucial to inhibit this activity immediately upon tissue collection. Homogenize tissues in a buffer containing a cocktail of protease and esterase inhibitors. Additionally, cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, such as indomethacin (B1671933) (10-15 µM), can be added to prevent ex vivo generation of eicosanoids.[2]
Auto-oxidation Polyunsaturated fatty acids and their metabolites are susceptible to oxidation. Add antioxidants, such as butylated hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-methylphenol, to the homogenization buffer to prevent oxidative degradation.[3] Perform all homogenization steps on ice or at 4°C to minimize enzymatic activity and oxidation.
Inappropriate Homogenization Buffer The pH and composition of the homogenization buffer can impact analyte stability and extraction efficiency. A common starting point is a phosphate (B84403) buffer at a neutral pH. However, acidification of the homogenate to a pH of approximately 3.5 is often necessary before proceeding to solid-phase extraction to ensure the analyte is in its protonated form for better retention on reversed-phase sorbents.
Problem 2: Poor Recovery from Solid-Phase Extraction (SPE)
Possible Cause Recommended Solution
Incorrect SPE Sorbent For this compound, a C18 (octadecyl-bonded silica) reversed-phase sorbent is a common and effective choice. Hydrophilic-Lipophilic Balanced (HLB) cartridges can also be a good alternative, offering retention for a broader range of analytes.
Improper Cartridge Conditioning and Equilibration Always follow the manufacturer's instructions for cartridge conditioning and equilibration. Typically, this involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at the same pH as the sample). Failure to properly condition and equilibrate the sorbent will lead to inconsistent and low recovery.
Suboptimal Sample Loading Conditions Ensure the sample is at the correct pH (around 3.5) before loading to promote retention of the acidic analyte on the reversed-phase sorbent. Load the sample at a slow and steady flow rate (e.g., 0.5-1 mL/minute) to allow for sufficient interaction between the analyte and the sorbent.
Ineffective Washing Steps The wash steps are critical for removing interfering substances from the matrix. A typical wash sequence for a C18 cartridge involves a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove polar impurities, followed by a non-polar solvent wash (e.g., hexane) to remove neutral lipids.[2]
Incomplete Elution Use an appropriate organic solvent to elute the analyte from the SPE cartridge. Ethyl acetate or methanol are commonly used. Ensure a sufficient volume of elution solvent is used and that it is passed through the cartridge at a slow flow rate to ensure complete elution.
Problem 3: Signal Suppression or Inconsistent Results in LC-MS/MS Analysis
Possible Cause Recommended Solution
Matrix Effects (Ion Suppression) Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed signal. To mitigate this, ensure thorough sample cleanup during SPE. If ion suppression is still suspected, dilute the sample and re-inject. A stable isotope-labeled internal standard is crucial for correcting for matrix effects.
Inappropriate Internal Standard A deuterated internal standard, such as 12(S)-HETE-d8, is highly recommended for accurate quantification.[4] The internal standard should be added to the sample at the very beginning of the extraction process to account for any analyte loss during all subsequent steps.
Suboptimal LC and MS Parameters Optimize the liquid chromatography method to achieve good separation of the analyte from other matrix components. This includes selecting the appropriate column, mobile phases, and gradient. For the mass spectrometer, optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transitions of this compound.
Analyte Adsorption Low concentrations of lipid mediators can adsorb to plasticware. Use polypropylene (B1209903) tubes and pipette tips throughout the procedure. Silanized glass vials for the autosampler can also help to minimize adsorption.

Data Presentation

Table 1: Representative Recovery of HETEs and Related Eicosanoids from Biological Matrices

AnalyteMatrixExtraction MethodRecovery (%)Reference
12-HETELivern-hexane/2-propanol45-149[3]
12-HETEBrainn-hexane/2-propanol45-149[3]
Mono-hydroxy eicosanoidsCell culture mediaSPE (Strata® X)75-100[5]
Di-hydroxy eicosanoidsCell culture mediaSPE (Strata® X)75-100[5]
ProstaglandinsCell culture mediaSPE (Strata® X)~50[5]
LeukotrienesCell culture mediaSPE (Strata® X)~50[5]

Note: The recovery of this compound is expected to be similar to that of other mono-hydroxy eicosanoids. However, it is highly recommended to determine the recovery for your specific tissue type and experimental conditions.

Experimental Protocols

Detailed Methodology for Extraction of this compound from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

1. Materials and Reagents:

  • Tissue Sample: Fresh or frozen at -80°C.

  • Internal Standard: Deuterated this compound or a closely related standard like 12(S)-HETE-d8.

  • Homogenization Buffer: Phosphate-buffered saline (PBS) containing a protease inhibitor cocktail, an esterase inhibitor, and an antioxidant (e.g., 0.02% BHT).

  • Solvents: Methanol, Ethyl Acetate, Hexane (all LC-MS grade).

  • Acidifying Agent: 0.1 M Formic Acid or Acetic Acid.

  • SPE Cartridges: C18, 100 mg.

  • Reconstitution Solvent: Methanol/Water (50:50, v/v).

2. Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • If necessary, grind the tissue to a fine powder in a mortar and pestle cooled with liquid nitrogen.

    • Transfer the powdered tissue to a clean tube and add 1 mL of ice-cold homogenization buffer.

    • Spike the sample with the internal standard.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.

    • Acidify the homogenate to pH ~3.5 with 0.1 M formic acid.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant from the centrifuged homogenate onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 2 mL of 15% methanol in water.

    • Wash the cartridge with 2 mL of hexane to remove neutral lipids.

    • Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

    • Elute the analyte with 2 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization (+ Inhibitors, Antioxidants, IS) Supernatant Acidified Supernatant Homogenate->Supernatant Acidification & Centrifugation Load Load onto C18 Cartridge Supernatant->Load Wash Wash Steps (Aqueous & Organic) Load->Wash Elute Elution Wash->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Experimental workflow for the extraction of this compound from tissues.

Troubleshooting_Low_Recovery cluster_homogenization Homogenization Issues cluster_spe SPE Issues cluster_lcms LC-MS/MS Issues Start Low Recovery of This compound IncompleteLysis Incomplete Lysis Start->IncompleteLysis EnzymaticDeg Enzymatic Degradation Start->EnzymaticDeg Oxidation Auto-oxidation Start->Oxidation WrongSorbent Incorrect Sorbent Start->WrongSorbent BadLoading Improper Loading Start->BadLoading BadWash Ineffective Wash Start->BadWash BadElution Incomplete Elution Start->BadElution MatrixEffect Matrix Effects Start->MatrixEffect WrongIS Inappropriate IS Start->WrongIS BadParams Suboptimal Parameters Start->BadParams

Caption: Common causes of low recovery of this compound.

Signaling_Pathway AA Arachidonic Acid LOX 12R-Lipoxygenase (12R-LOX) AA->LOX HETE 12(R)-HETE LOX->HETE BetaOx β-Oxidation HETE->BetaOx TetranorHETE This compound BetaOx->TetranorHETE BioEffects Biological Effects (e.g., Modulation of Ion Channels, Inflammatory Response) TetranorHETE->BioEffects

Caption: Biosynthesis pathway of this compound.

References

Artifact formation during tetranor-12(R)-HETE sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetranor-12(R)-HETE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis, with a focus on preventing artifact formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2][3] 12(R)-HETE is a product of arachidonic acid metabolism primarily via the 12R-lipoxygenase (ALOX12B) enzyme, although cytochrome P450 enzymes can also produce it.[4] Accurate measurement of this compound is crucial as it serves as a stable biomarker for the in vivo activity of the 12-lipoxygenase pathway. This pathway and its metabolites, including 12-HETE, are implicated in various physiological and pathological processes such as inflammation, cell proliferation, and diabetic retinopathy.[5][6][7] Elevated plasma levels of tetranor-12-HETE have been observed in patients with nonalcoholic fatty liver disease.[8]

Q2: What are the main challenges in accurately quantifying this compound?

The primary challenges in the analysis of this compound and other eicosanoids are their low endogenous concentrations and their susceptibility to artifactual formation and degradation during sample collection, extraction, and analysis. Polyunsaturated fatty acids like this compound are prone to non-enzymatic oxidation (autooxidation) and photooxidation, which can lead to the formation of various oxidized artifacts.[9][10][11] Additionally, improper sample handling can lead to enzymatic activity, further altering the true concentration of the analyte.

Q3: What are the recommended storage conditions for samples intended for this compound analysis?

To minimize ex vivo artifact formation and degradation, biological samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to organic solvents used during extraction to prevent autooxidation. To minimize artifactual methionine oxidation, it is important to work quickly and consistently, minimizing the exposure of samples to air and elevated temperatures.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Incomplete extraction from the biological matrix. Ensure proper homogenization of the sample. For solid-phase extraction (SPE), optimize the choice of sorbent and elution solvents. A mixed-mode cation-exchange resin has shown good recovery for similar compounds in urine.[12]
Degradation of the analyte during sample processing. Keep samples on ice throughout the extraction procedure. Use solvents containing antioxidants (e.g., BHT). Avoid high temperatures and prolonged exposure to light.
High background or interfering peaks in chromatogram Co-elution of other lipids or matrix components. Optimize the SPE washing steps to remove interfering substances. A rigorous organic wash may be necessary.[12] Adjust the HPLC gradient to improve the separation of this compound from other compounds.
Artifact formation during sample preparation. Minimize exposure to air and light. Use freshly prepared, high-purity solvents. Consider the use of online SPE to reduce sample handling and the risk of artifact formation.[13]
Inconsistent or non-reproducible results Variability in sample collection and handling. Standardize the entire workflow from sample collection to analysis. Avoid repeated freeze-thaw cycles of samples.
Instrumental variability. Regularly calibrate and maintain the LC-MS/MS system. Use a deuterated internal standard for this compound to correct for variations in extraction efficiency and matrix effects.
Unexpected peaks in the mass spectrum Formation of adducts in the ion source. Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase composition is compatible with ESI and minimizes adduct formation.
Presence of degradation products or isomers. Investigate potential degradation pathways. For example, HETEs can undergo further oxidation or conversion to other metabolites.[1] Chiral chromatography may be necessary to separate 12(R)-HETE from its 12(S)-HETE enantiomer if the precursor is also being analyzed.[14]

Experimental Protocols

Solid-Phase Extraction (SPE) of Tetranor-HETEs from Urine (General Protocol)

This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Centrifuge the sample to remove any particulate matter.

    • Acidify the urine to a pH of ~3.5 with a dilute acid (e.g., formic acid). This step is crucial for the efficient retention of acidic analytes like this compound on the SPE sorbent.

    • Add an appropriate deuterated internal standard to the sample.

  • SPE Cartridge Conditioning:

    • Use a C18 or a polymeric mixed-mode cation-exchange SPE cartridge.[12]

    • Condition the cartridge by sequentially passing methanol (B129727) and then water through the sorbent bed. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove salts and other polar impurities.

    • A subsequent wash with a non-polar solvent like hexane (B92381) can help remove non-polar interferences.

  • Elution:

    • Elute the this compound and other retained analytes with an appropriate organic solvent, such as methanol, acetonitrile, or ethyl acetate. The choice of elution solvent may need to be optimized.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Formation

The following diagram illustrates the formation of this compound from arachidonic acid.

Metabolic Pathway of this compound Formation Arachidonic_Acid Arachidonic Acid 12(R)-HPETE 12(R)-HPETE Arachidonic_Acid->12(R)-HPETE 12R-Lipoxygenase / Cytochrome P450 12(R)-HETE 12(R)-HETE 12(R)-HPETE->12(R)-HETE Glutathione Peroxidase This compound This compound 12(R)-HETE->this compound β-oxidation

Caption: Formation of this compound from arachidonic acid.

General Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analysis of this compound from biological samples.

Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (Acidification, Internal Standard) Sample_Collection->Sample_Preparation SPE Solid-Phase Extraction (SPE) Sample_Preparation->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: General workflow for this compound analysis.

Potential Artifact Formation Pathways

This diagram illustrates potential pathways for artifact formation during sample preparation.

Potential Artifact Formation Pathways Analyte This compound Oxidized_Artifacts Oxidized Artifacts Analyte->Oxidized_Artifacts Autooxidation / Photooxidation (Exposure to Air/Light) Degradation_Products Degradation Products Analyte->Degradation_Products Enzymatic Degradation / pH Instability (Improper Handling)

Caption: Potential pathways for artifact formation.

References

Technical Support Center: Enhancing Tetranor-12(R)-HETE Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of tetranor-12(R)-HETE detection in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard and most sensitive method for the quantification of eicosanoids, including this compound, in biological matrices.[1] This technique offers high selectivity and sensitivity, allowing for the detection of low endogenous concentrations.

Q2: How can I improve the recovery of this compound from my samples during extraction?

A2: To improve recovery, optimizing your sample preparation protocol is crucial. Solid-phase extraction (SPE) is a commonly used and effective method.[2] Key considerations for improving recovery include:

  • Sorbent Selection: C18 or polymeric reversed-phase sorbents are often effective for extracting eicosanoids.

  • pH Adjustment: Acidifying the sample to a pH of approximately 3 before loading onto the SPE cartridge is essential to ensure that the carboxylic acid group of this compound is protonated, which enhances its retention on the sorbent.

  • Elution Solvent: Use a sufficiently strong organic solvent, such as methanol (B129727) or acetonitrile (B52724), to ensure complete elution from the SPE cartridge.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., a deuterated analog of this compound) is highly recommended to correct for any analyte loss during sample processing.

Q3: Should I use derivatization to enhance the sensitivity of my LC-MS/MS analysis?

A3: For LC-MS/MS analysis of eicosanoids using electrospray ionization (ESI), derivatization is generally not required.[3] These molecules typically ionize efficiently in negative ion mode due to the presence of the carboxylic acid group. However, in some specific cases, derivatization can be employed to improve chromatographic properties or to enable detection in positive ion mode, which might reduce matrix effects in certain sample types.

Q4: What are the common sources of background noise in my LC-MS/MS analysis?

A4: High background noise can significantly impact sensitivity. Common sources include:

  • Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and reagents.

  • Plasticizers: Leachates from plastic tubes and containers can be a significant source of contamination. Whenever possible, use glass or polypropylene (B1209903) labware.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound. A thorough sample cleanup is essential to minimize matrix effects.

  • Carryover: Analyte from a high-concentration sample may carry over to subsequent injections. Implementing a robust wash cycle for the autosampler and injection port can mitigate this issue.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. This compound is typically analyzed in negative ion mode.
Inefficient Extraction Review your solid-phase extraction (SPE) protocol. Ensure the sample pH is acidic before loading and that the elution solvent is strong enough. Collect and analyze all fractions (flow-through, wash, and elution) to determine where the analyte is being lost.
Analyte Degradation Eicosanoids can be unstable. Minimize freeze-thaw cycles and keep samples on ice or at 4°C during processing. Work quickly and store extracts at -80°C until analysis.
Matrix Ion Suppression Improve sample cleanup to remove interfering matrix components. This can be achieved by optimizing the wash steps in your SPE protocol or by employing a different extraction technique like liquid-liquid extraction (LLE). Consider diluting the sample extract to reduce the concentration of interfering substances.
Incorrect MS/MS Transition Verify the precursor and product ions for this compound. Optimize the collision energy to achieve the most abundant and stable fragment ion for quantification.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase pH is compatible with the analyte and the column. The organic solvent composition should be optimized for good peak shape.
Secondary Interactions with the Column Add a small amount of a weak acid, such as formic or acetic acid (typically 0.1%), to the mobile phase to improve the peak shape of acidic analytes like this compound.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volumes.
High Variability in Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol for all samples. Use of an automated liquid handler can improve reproducibility.
Lack of a Suitable Internal Standard Incorporate a stable isotope-labeled internal standard early in the sample preparation process to account for variability in extraction and ionization.
Instrument Instability Check for fluctuations in LC pressure, which could indicate a leak or pump issue. Monitor the stability of the ESI spray and the MS signal over time.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 12-HETE and its metabolites. Note that specific values can vary depending on the instrumentation, methodology, and biological matrix.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for 12(R)-HETE

AnalyteMatrixMethodLODLOQReference
12(R)-HETEMurine PlasmaChiral LC-MS/MS0.25 ng/mL1 ng/mL[4]
12(R)-HETEMurine SkinChiral LC-MS/MS0.5 ng/mL1 ng/mL[4]
12(R)-HETEMurine SpleenChiral LC-MS/MS0.5 ng/mL1 ng/mL[4]
12(R)-HETEMurine Lymph NodeChiral LC-MS/MS0.25 ng/mL0.5 ng/mL[4]

Table 2: Recovery of HETEs from Biological Matrices

AnalyteMatrixExtraction MethodRecovery (%)Reference
Mono-hydroxy eicosanoidsCell Culture Media (DMEM)Solid-Phase Extraction75 - 100%[2]
Various EicosanoidsPlasma and Adipose TissueSolid-Phase Extraction29 - 134%[5]

Table 3: Observed Concentrations of Tetranor-12-HETE and 12-HETE in Human Plasma

AnalytePatient GroupConcentration (Median [Range])Reference
Tetranor-12-HETENonalcoholic Fatty Liver Disease~250 pg/mL[6]
Tetranor-12-HETEHealthy Controls~100 pg/mL[6]
12-HETEPulmonary Arterial Hypertension (Survivors)< 57 pg/mL[7]
12-HETEPulmonary Arterial Hypertension (Non-survivors)≥ 57 pg/mL[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Strata-X)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard solution (e.g., deuterated this compound)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 500 µL of plasma, add the internal standard. Acidify the sample to approximately pH 3 with formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities. Follow with a wash of 2 mL of 15% methanol in water to remove less non-polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Typical):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will need to be determined by infusion of a standard.

  • Source Parameters: Optimize capillary voltage, source temperature, nebulizer gas, and drying gas flow rates for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify to pH 3 add_is->acidify spe Solid-Phase Extraction acidify->spe Load elute Elute Analyte spe->elute Wash dry_recon Dry Down & Reconstitute elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Inject data Data Processing lcms->data quant Quantification data->quant

Diagram 1: General experimental workflow for this compound analysis.

signaling_pathway AA Arachidonic Acid (in cell membrane) CYP450 Cytochrome P450 (CYP) Pathway AA->CYP450 Released by PLA₂ PLA2 cPLA₂ HETE_12R 12(R)-HETE CYP450->HETE_12R BetaOx β-oxidation HETE_12R->BetaOx Tetranor_12R_HETE This compound BetaOx->Tetranor_12R_HETE BioActivity Biological Activity (e.g., signaling) Tetranor_12R_HETE->BioActivity troubleshooting_tree cluster_ms Mass Spectrometer cluster_spe Sample Preparation cluster_lc Liquid Chromatography start Low Signal Intensity? check_ms Check MS Tuning & Source Parameters start->check_ms Yes end Analysis Successful start->end No ms_ok Signal OK with Standard? check_ms->ms_ok check_spe Review SPE Protocol recovery_ok Acceptable Recovery? check_spe->recovery_ok check_lc Evaluate LC Performance peak_shape_ok Good Peak Shape? check_lc->peak_shape_ok ms_ok->check_spe No (Instrument Issue) ms_ok->check_lc Yes recovery_ok->check_lc Yes optimize_spe Optimize pH, Wash/Elute Solvents recovery_ok->optimize_spe No optimize_lc Optimize Mobile Phase & Gradient peak_shape_ok->optimize_lc No matrix_effect Investigate Matrix Effects peak_shape_ok->matrix_effect Yes

References

Technical Support Center: Optimizing Chromatographic Peak Shape for Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor chromatographic peak shape of tetranor-12(R)-HETE. The information is tailored for researchers, scientists, and drug development professionals utilizing HPLC and LC-MS techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a metabolite of 12(R)-HETE, formed via β-oxidation.[1][2] It is a polyunsaturated fatty acid with the molecular formula C₁₆H₂₆O₃ and a molecular weight of approximately 266.4 g/mol .[1][2][3] As a carboxylic acid, its behavior in reversed-phase chromatography is significantly influenced by the pH of the mobile phase.[4] A predicted acidic pKa for the similar compound 20-hydroxyeicosatetraenoic acid is 4.82, suggesting that this compound will also have a pKa in this range.[5]

Q2: What are the common types of poor peak shape observed in HPLC?

Common issues with peak shape include:

  • Peak Tailing: The peak has an asymmetrical shape with a "tail" extending from the right side of the peak maximum.

  • Peak Fronting: The peak is asymmetrical with a "leading" edge on the left side of the peak maximum.

  • Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity.

  • Split Peaks: A single compound appears as two or more distinct peaks.

Q3: Why is my this compound peak tailing?

Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the ionized carboxylate group with residual silanol (B1196071) groups on the silica-based column packing. When the mobile phase pH is close to or above the pKa of this compound, a portion of the molecules will be in their ionized (anionic) form, which can interact strongly with the slightly acidic silanol groups (Si-OH) on the column, leading to tailing.[6]

Q4: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For acidic compounds like this compound, a mobile phase pH that is at least 2 pH units below its pKa will ensure that the compound is in its neutral, protonated form. This non-ionized form has a stronger interaction with the hydrophobic stationary phase and minimizes interactions with residual silanols, resulting in better retention, sharper peaks, and improved symmetry.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Problem: Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH ~2 units below pKa (~pH 3)? start->check_pH adjust_pH Adjust Mobile Phase pH to ~3 with 0.1% Formic or Acetic Acid check_pH->adjust_pH No check_column Is the column old or showing degradation? check_pH->check_column Yes resolved Peak Shape Improved adjust_pH->resolved replace_column Flush with strong solvent. If no improvement, replace column. check_column->replace_column Yes check_sample Is the sample overloaded or dissolved in a strong solvent? check_column->check_sample No replace_column->resolved adjust_sample Dilute sample or reduce injection volume. Dissolve in mobile phase. check_sample->adjust_sample Yes check_system Check for extra-column volume (long tubing, loose fittings). check_sample->check_system No adjust_sample->resolved optimize_system Use shorter, narrower ID tubing. Ensure all connections are secure. check_system->optimize_system Yes check_system->resolved No optimize_system->resolved

Problem: Peak Fronting

PeakFronting_Troubleshooting start Peak Fronting Observed check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No resolved Peak Shape Improved dilute_sample->resolved match_solvent Dissolve the sample in the initial mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_temp Is the column temperature too low? check_solvent->check_temp No match_solvent->resolved increase_temp Increase column temperature in small increments (e.g., 5 °C). check_temp->increase_temp Yes check_temp->resolved No increase_temp->resolved

Problem: Broad Peaks

BroadPeaks_Troubleshooting start Broad Peaks Observed check_ecv Is there significant extra-column volume? start->check_ecv reduce_ecv Use shorter, narrower ID tubing. Check for dead volume in fittings. check_ecv->reduce_ecv Yes check_column_health Is the column old, contaminated, or has a void? check_ecv->check_column_health No resolved Peak Shape Improved reduce_ecv->resolved clean_replace_column Flush the column. If no improvement, replace it. check_column_health->clean_replace_column Yes check_flow_rate Is the flow rate too high? check_column_health->check_flow_rate No clean_replace_column->resolved optimize_flow Reduce the flow rate. check_flow_rate->optimize_flow Yes check_flow_rate->resolved No optimize_flow->resolved

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention and Peak Asymmetry of a Representative Carboxylic Acid

Mobile Phase pHRetention Time (min)USP Tailing FactorPeak Shape
2.512.81.1Good
3.510.21.3Minor Tailing
4.5 (near pKa)7.52.1Significant Tailing
5.55.1>2.5Severe Tailing

Note: Data is illustrative and based on typical chromatographic behavior of acidic compounds.

Table 2: Influence of Organic Modifier on Peak Shape

Organic ModifierCompositionPeak Asymmetry (As)Observations
Acetonitrile50%1.2Generally provides sharper peaks for eicosanoids.
Methanol (B129727)50%1.4Can sometimes lead to broader peaks compared to acetonitrile.
Acetonitrile/Methanol (90:10)50%1.1A mixture can sometimes optimize selectivity and peak shape.

Note: Data is illustrative. The optimal choice of organic modifier can be analyte and column dependent.

Experimental Protocols

Protocol 1: Recommended LC-MS Method for this compound

This protocol is a starting point for the analysis of this compound and can be further optimized.

  • Column: A high-quality C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization (ESI) in negative ion mode. Monitor the transition for this compound (e.g., m/z 265.2 -> fragment ions).

LCMS_Workflow sample_prep Sample Preparation (e.g., SPE) hplc HPLC Separation (C18 Column, Acidic Mobile Phase) sample_prep->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms data_analysis Data Analysis (Peak Integration & Quantification) ms->data_analysis

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)

Solid Phase Extraction (SPE) is a commonly used and effective method for extracting eicosanoids from complex biological samples.[7]

  • Sample Pre-treatment: To 1 mL of plasma, add an antioxidant (e.g., BHT) and an internal standard. Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 2M HCl).[8] This step is crucial for the efficient retention of the acidic analyte on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water (pH ~3.5).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane (B92381) can help remove neutral lipids.[9]

  • Elution: Elute the this compound from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

References

Minimizing ion suppression in ESI-MS for tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tetranor-12(R)-HETE using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and frequently asked questions to help you minimize ion suppression and achieve reliable, high-quality data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-ESI-MS analysis of this compound and related eicosanoids.

Frequently Asked Questions

Q1: What is ion suppression and why is it a significant problem for this compound analysis?

Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, reduce the ionization efficiency of the analyte in the ESI source.[1] This leads to a decreased signal intensity, which can negatively impact assay sensitivity, precision, and accuracy.[2][3] For lipid molecules like this compound, which are often analyzed at low concentrations in complex biological matrices (e.g., plasma, tissue homogenates), ion suppression is a major challenge that can lead to unreliable quantification or even complete signal loss.[4][5]

Q2: What are the most common sources of ion suppression in my biological samples?

The primary sources of ion suppression in biological matrices are compounds that co-elute with the analyte and compete for ionization.[2] For lipid analysis, the most significant offenders include:

  • Phospholipids: Abundant in plasma and tissue extracts, these are a major cause of ion suppression.[6]

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) can crystallize on the ESI droplet, hindering the release of analyte ions.[1][7]

  • Other Endogenous Molecules: High concentrations of other lipids, proteins, and metabolites can interfere with the ionization process.[1]

  • Mobile Phase Additives: Ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant signal suppression, particularly in negative ion mode.[7][8]

Q3: How can I determine if ion suppression is affecting my analysis?

The presence of ion suppression can be diagnosed using a post-column infusion experiment.[9] This technique provides a qualitative assessment by showing regions in the chromatogram where the signal of a continuously infused analyte is suppressed by the eluting matrix components.[9] To quantify the extent of suppression (the "matrix factor"), you can compare the analyte's response in a post-extraction spiked sample to its response in a clean solvent at the same concentration.[10]

Q4: Which sample preparation technique is most effective at reducing matrix effects for lipid analysis?

Proper sample preparation is one of the most critical steps to mitigate ion suppression.[6] While techniques vary in their effectiveness, Solid-Phase Extraction (SPE) is generally considered the most effective for eicosanoid analysis due to its high selectivity and ability to remove interfering matrix components like phospholipids.[6][11]

Logic Diagram: Troubleshooting Ion Suppression

The following diagram outlines a logical workflow for diagnosing and resolving issues related to ion suppression.

cluster_0 Troubleshooting Workflow cluster_1 Sample Prep Solutions cluster_2 Chromatography Solutions cluster_3 MS Solutions Start Start: Low Signal or Poor Reproducibility CheckSamplePrep Step 1: Evaluate Sample Preparation Start->CheckSamplePrep CheckChromatography Step 2: Optimize Chromatography CheckSamplePrep->CheckChromatography If suppression persists SPE Implement SPE or LLE CheckSamplePrep->SPE Dilute Dilute Sample CheckSamplePrep->Dilute IS Use Isotope-Labeled Internal Standard CheckSamplePrep->IS CheckMS Step 3: Adjust MS Parameters CheckChromatography->CheckMS If suppression persists Gradient Modify Gradient Profile CheckChromatography->Gradient Column Change Column Chemistry (e.g., smaller particles) CheckChromatography->Column FlowRate Reduce Flow Rate CheckChromatography->FlowRate Result Result: Improved Signal & Reproducibility CheckMS->Result If suppression is minimized Polarity Switch Ionization Polarity (if possible) CheckMS->Polarity Source Optimize Source Temp & Gas Flows CheckMS->Source Voltage Adjust Capillary Voltage CheckMS->Voltage

Caption: A step-by-step workflow for troubleshooting poor signal intensity.

Data Summary: Comparison of Mitigation Strategies

The following table summarizes common strategies for minimizing ion suppression and their relative effectiveness.

Strategy CategoryMethodPrincipleRelative EffectivenessCitations
Sample Preparation Solid-Phase Extraction (SPE) Selectively isolates analytes while removing salts, proteins, and phospholipids.High [6][11]
Liquid-Liquid Extraction (LLE) Partitions analyte into an immiscible solvent, leaving polar interferences behind.Medium-High [2][6]
Protein Precipitation (PPT) Removes proteins but leaves many other matrix components (e.g., phospholipids).Low [2][6]
Sample Dilution Reduces the concentration of all matrix components introduced to the source.Medium [2][9]
Chromatography Gradient Optimization Aims to chromatographically separate the analyte from co-eluting interferences.High [2]
Use of UHPLC / Smaller Particles Provides sharper peaks and better resolution, reducing peak overlap.Medium-High [12]
Flow Rate Reduction Lower flow rates (nano-ESI) can improve ionization efficiency and tolerance to matrix.High [2][13][14]
Mass Spectrometry Source Parameter Optimization Fine-tuning gas flows, temperatures, and voltages can improve desolvation and reduce adduct formation.Medium [8][15]
Change Ionization Source Switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can help, as APCI is often less prone to suppression.High (If applicable) [2][16]
Quantification Use of Stable Isotope-Labeled Internal Standard (SIL-IS) The SIL-IS co-elutes and experiences the same degree of suppression, allowing for accurate ratio-based quantification.High (for compensation) [7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for extracting eicosanoids from a plasma matrix. Optimization may be required for specific applications.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges

  • Plasma sample containing this compound

  • Internal Standard (e.g., this compound-d8)

  • Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA)

  • Butylated hydroxytoluene (BHT) or Indomethacin (as antioxidants)[11]

  • Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma sample on ice.

    • To 100 µL of plasma, add the internal standard and an antioxidant (e.g., BHT) to prevent degradation.[11]

    • Add 300 µL of cold ACN or MeOH to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant with dilute formic acid to a pH of ~3.5 to ensure the analyte is in its neutral form.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of MeOH.

    • Equilibrate the cartridge with 1 mL of water containing 0.1% FA.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% MeOH in water to remove polar interferences.[17][18]

  • Elution:

    • Elute the this compound and other lipids with 1 mL of MeOH or ACN into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 63:37:0.02 Water:ACN:FA).[18]

    • Vortex, centrifuge, and transfer the supernatant to an LC vial for analysis.

Workflow Diagram: Sample Preparation and Analysis

This diagram illustrates the key stages from sample collection to data acquisition.

cluster_workflow Sample Preparation & Analysis Workflow Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard & Antioxidant Sample->Spike PPT 3. Protein Precipitation (ACN/MeOH) Spike->PPT SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) PPT->SPE Note_PPT Removes proteins PPT->Note_PPT Dry 5. Evaporation & Reconstitution SPE->Dry Note_SPE Removes salts & phospholipids SPE->Note_SPE LCMS 6. LC-MS/MS Analysis Dry->LCMS Data 7. Data Processing LCMS->Data Note_LCMS Separates analyte from remaining interferences LCMS->Note_LCMS cluster_droplet ESI Droplet Surface cluster_source ESI Source cluster_gasphase Gas Phase Ions Analyte Analyte (low conc.) Ion_Analyte [Analyte-H]- Analyte->Ion_Analyte Competition for charge/surface access Matrix1 Matrix (high conc.) Ion_Matrix [Matrix-H]- Matrix1->Ion_Matrix Matrix2 Matrix (high conc.) Ion_Matrix2 [Matrix-H]- Matrix2->Ion_Matrix2 Matrix3 Matrix (high conc.) Ion_Matrix3 [Matrix-H]- Matrix3->Ion_Matrix3 Matrix4 Matrix (high conc.) Analyte2 Analyte (low conc.) ESI_Tip ESI Capillary MS_Inlet MS Inlet Suppressed_Signal Suppressed Analyte Signal MS_Inlet->Suppressed_Signal Ion_Analyte->MS_Inlet Ion_Matrix->MS_Inlet Ion_Matrix2->MS_Inlet Ion_Matrix3->MS_Inlet

References

Calibration curve issues in tetranor-12(R)-HETE assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the quantification of tetranor-12(R)-HETE using common immunoassay (e.g., ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Troubleshooting Guides & FAQs

This section addresses specific problems related to calibration curves that users may encounter during their experiments.

Q1: Why is my calibration curve not linear (i.e., has a low R² value)?

A low coefficient of determination (R²) indicates that the data points do not fit well to the regression line, which can compromise the accuracy of your sample quantification. An R² value of ≥0.99 is generally desirable for high confidence.[1]

Potential Causes & Troubleshooting Steps:

  • Pipetting Errors: Inaccurate or inconsistent pipetting during the preparation of standard dilutions is a major source of error.

    • Solution: Ensure your pipettes are properly calibrated.[2] Use fresh pipette tips for each dilution to avoid cross-contamination.[3] For serial dilutions, mix each standard thoroughly before proceeding to the next.[1] Avoid pipetting very small volumes (e.g., less than 2 µL).[3]

  • Improper Reagent Preparation: Expired or improperly prepared reagents can lead to poor assay performance.

    • Solution: Always prepare standards and reagents fresh before use.[2] Ensure all components are brought to room temperature before starting the assay, unless the protocol specifies otherwise.[4]

  • Incorrect Curve Fitting Model: Using a linear regression for a non-linear relationship will result in a poor fit. This compound assays, especially competitive ELISAs, often produce a sigmoidal (S-shaped) curve.

    • Solution: Use a more appropriate curve fitting model, such as a four-parameter logistic (4PL) or five-parameter logistic (5PL) model, which is often available in plate reader software.[2][5]

  • Outliers: One or two erroneous data points can significantly skew the R² value.

    • Solution: Run standards in duplicate or triplicate to identify and potentially exclude outliers.[3] Examine the raw data to see if a particular standard is consistently problematic.

Q2: What causes a high background signal in my assay?

High background noise reduces the dynamic range of the assay and can obscure the signal from low-concentration samples.[6] It is often caused by non-specific binding of assay components.[6]

Potential Causes & Troubleshooting Steps:

  • Insufficient Washing: Inadequate washing is a primary cause of high background, as it fails to remove unbound antibodies or detection reagents.[3][7]

    • Solution: Follow the washing protocol strictly, ensuring the correct volume of wash buffer is used for the specified number of cycles.[7] After the final wash, tap the plate firmly on absorbent paper to remove any residual buffer.[8]

  • Contamination: Contamination of reagents, buffers, or the microplate itself can lead to false-positive signals.[7][9][10]

    • Solution: Use sterile technique when handling reagents. Prepare fresh buffers and avoid cross-contamination by using clean pipette tips for each reagent.[7]

  • Over-incubation or High Reagent Concentration: Incubating for too long or using overly concentrated antibodies or detection reagents can increase non-specific binding.[4][11]

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol.[2] Optimize the concentrations of primary and secondary antibodies if you are developing your own assay.[11]

  • Inadequate Blocking: The blocking buffer's role is to prevent non-specific binding to the plate surface.

    • Solution: Ensure the blocking buffer is fresh and covers the entire surface of the well during incubation. You may need to optimize the blocking buffer type or concentration.[11]

Q3: My assay signal is very low. How can I improve sensitivity?

Low signal can make it difficult to detect the analyte, especially in samples where it is present at low concentrations.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reagent Concentrations: The concentration of antibodies or other key reagents may be too low.

    • Solution: If permitted by the kit, consider optimizing the concentration of the detection antibody. For assay development, this is a critical step.[6]

  • Degraded Reagents: Reagents, particularly the enzyme conjugate or substrate, may have lost activity due to improper storage or age.[4]

    • Solution: Check the expiration dates of all components.[4] Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.[9] Prepare substrate solutions immediately before use and protect them from light.[4]

  • Incorrect Incubation Times/Temperatures: Shortened incubation times or temperatures outside the optimal range can lead to incomplete reactions.[12]

    • Solution: Double-check the protocol for the correct incubation parameters and ensure your incubator is calibrated and maintaining a consistent temperature.[2]

  • (LC-MS) Poor Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.

    • Solution: Optimize MS parameters, including voltages and gas flows, specifically for this compound.[13][14] Ensure the mobile phase composition is appropriate for efficient ionization.

Q4: Why is there high variability (%CV) between my standard replicates?

High Coefficient of Variation (%CV) indicates poor precision and reduces the reliability of your results. Intra-assay CV should ideally be less than 10%.[15]

Potential Causes & Troubleshooting Steps:

  • Inconsistent Pipetting: As with linearity issues, variability in pipetting is a common culprit.

    • Solution: Be meticulous with your pipetting technique. Ensure you are dispensing the same volume for each replicate. Use a multi-channel pipette for adding common reagents to reduce well-to-well variation.[6]

  • "Edge Effects": Wells on the perimeter of the plate can behave differently from interior wells, often due to uneven temperature distribution or evaporation.[6]

    • Solution: Ensure the plate is sealed properly during incubations to prevent evaporation.[6] Allow the plate and reagents to reach room temperature before starting. Avoid stacking plates in the incubator.[4]

  • Insufficient Mixing: Reagents or samples that are not mixed properly can lead to inconsistent results across the plate.

    • Solution: Gently mix the plate on a shaker after adding reagents (if the protocol allows) to ensure a homogenous reaction in each well.

Q5: (LC-MS/MS) How do I identify and mitigate matrix effects?

Matrix effects occur when components in a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the MS source, causing signal suppression or enhancement.[16][17] This can lead to inaccurate quantification.[16]

Identification & Mitigation Strategies:

  • Post-Column Infusion: This experiment helps identify regions in the chromatogram where matrix components cause ion suppression. A solution of the analyte is continuously infused into the MS source while a blank, extracted sample matrix is injected into the LC system. Dips in the signal indicate suppression.

  • Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a post-extraction blank sample (Set B) with the peak area of the analyte in a neat solvent (Set A).

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[17]

  • Mitigation Strategies:

    • Improved Sample Preparation: Use a more rigorous extraction method (e.g., solid-phase extraction [SPE] or liquid-liquid extraction) to remove interfering components like phospholipids.[17]

    • Chromatographic Separation: Optimize the LC method to separate the this compound from co-eluting matrix components.[16]

    • Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples (e.g., analyte-free plasma) to ensure that the standards and samples are affected by the matrix in the same way.[16]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d8-12(S)-HETE) is chemically identical to the analyte and will be affected by the matrix in the same manner, allowing for reliable correction during data analysis.

Data & Protocols

Data Presentation

Table 1: Typical Acceptance Criteria for an ELISA Calibration Curve

ParameterAcceptance CriteriaRationale
Curve Fit (R²) ≥ 0.99Ensures a strong correlation between concentration and signal.[1]
Back-calculated Standard Accuracy Within ±15-20% of nominal valueVerifies that the curve accurately predicts the concentration of the standards themselves.[1]
Intra-assay Precision (%CV) < 10%Demonstrates good reproducibility within a single assay run.[15]
Inter-assay Precision (%CV) < 15%Demonstrates good reproducibility between different assay runs.
Experimental Protocols

Protocol 1: General Methodology for a Competitive ELISA

A competitive ELISA is a common format for quantifying small molecules like this compound. In this setup, the signal is inversely proportional to the amount of analyte in the sample.

  • Coating: A plate is pre-coated with an antibody specific to this compound.

  • Competition: Standards or samples are added to the wells, followed immediately by a fixed amount of enzyme-labeled this compound (the "tracer"). The this compound from the sample and the tracer compete for binding to the limited number of antibody sites on the plate.

  • Incubation: The plate is incubated to allow binding to occur.

  • Washing: The plate is washed to remove any unbound sample, analyte, and tracer.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the bound tracer to produce a color.

  • Signal Measurement: The reaction is stopped, and the absorbance (optical density) is read on a plate reader. A higher concentration of this compound in the sample results in less tracer binding and therefore a weaker color signal.

Visualizations

Experimental & Logical Workflows

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Standards & Samples C Add Standards/Samples to Antibody-Coated Plate A->C B Prepare Reagents D Add Enzyme-Labeled This compound (Tracer) B->D E Incubate (Competition Step) D->E F Wash Plate (Remove Unbound) E->F G Add Substrate F->G H Incubate (Color Development) G->H I Add Stop Solution H->I J Read Absorbance (Plate Reader) I->J K Plot Calibration Curve (Absorbance vs. Concentration) J->K L Calculate Sample Concentrations K->L

Caption: Workflow for a typical competitive ELISA experiment.

Troubleshooting_Linearity cluster_checks Initial Checks cluster_solutions Potential Solutions Start Start: Poor Calibration Curve (Low R²) Check1 Review Pipetting Technique & Dilution Calculations Start->Check1 Check2 Run Standards in Duplicate/Triplicate Start->Check2 Sol3 Change Curve Fit Model (e.g., to 4PL or 5PL) Start->Sol3 If curve is sigmoidal Sol1 Recalibrate Pipettes & Prepare Fresh Standards Check1->Sol1 Check3 Inspect Raw Data for Obvious Outliers Check2->Check3 Sol2 Exclude Outliers & Re-plot Curve Check3->Sol2 End End: Improved R² Value Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting flowchart for poor calibration curve linearity.

Matrix_Effect cluster_ideal Ideal Condition (Neat Solvent) cluster_matrix Real Condition (Biological Matrix) Analyte1 Analyte Source1 MS Ion Source Analyte1->Source1 Enters Signal1 Expected Signal Source1->Signal1 Generates Analyte2 Analyte Source2 MS Ion Source Analyte2->Source2 Co-elute & Enter Matrix Matrix Components (e.g., Phospholipids) Matrix->Source2 Matrix->Source2 Interfere with Ionization Signal2 Suppressed Signal Source2->Signal2 Generates

Caption: Diagram illustrating ion suppression due to matrix effects in LC-MS.

References

Technical Support Center: Strategies for Improving Reproducibility in Tetranor-12(R)-HETE Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance reproducibility and success in experiments involving tetranor-12(R)-HETE.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling, storage, and properties of this compound.

Q1: What is this compound? A1: this compound is a polyunsaturated fatty acid and a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), which is formed via β-oxidation.[1][2] It is derived from the enzymatic metabolism of arachidonic acid by lipoxygenase (LOX) and cytochrome P450 (CYP) pathways.[2]

Q2: How should I store and handle my this compound standard? A2: For long-term stability, this compound, typically supplied in an ethanol (B145695) solution, should be stored at -80°C.[2] The stability is guaranteed for at least one year under these conditions. When preparing for an experiment, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.

Q3: What solvent should I use to prepare my working solutions? A3: The choice of solvent depends on your experimental system. This compound is soluble in several organic solvents such as ethanol, DMSO, and DMF at concentrations of 25-30 mg/mL.[2] For aqueous buffers like PBS (pH 7.2), the solubility is lower, around 0.50 mg/mL.[2] For cell-based assays, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound sensitive to oxidation? A4: Yes, like other polyunsaturated fatty acids, this compound is susceptible to oxidation. To minimize degradation, it is recommended to use high-purity, deoxygenated solvents and to add antioxidants like butylated hydroxytoluene (BHT) during sample extraction and storage.[3] Samples should be processed quickly and kept on ice or at 4°C whenever possible.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, analysis, and cell-based assays.

Guide 1: Sample Preparation and Extraction

Q: I have low recovery of my analyte after solid-phase extraction (SPE). What could be the cause? A: Low recovery is a common issue. Consider the following points:

  • Improper pH: Ensure the sample is acidified (e.g., to pH 3-4) before loading onto a C18 SPE cartridge. This neutralizes the carboxylic acid group on the HETE, increasing its retention on the non-polar sorbent.

  • Sorbent Drying: Do not let the SPE sorbent bed dry out between the conditioning, equilibration, and sample loading steps, unless specifically indicated by the manufacturer's protocol for that phase type.[5]

  • Inefficient Elution: Your elution solvent may not be strong enough. HETEs are typically eluted with a non-polar solvent like methanol (B129727), ethyl acetate, or acetonitrile.[6][7] Ensure you use a sufficient volume and consider trying a stronger solvent or a mixture.

  • Analyte Degradation: As mentioned in the FAQs, these lipids are unstable. Ensure samples are kept cold, and consider adding an antioxidant during the extraction process.[3]

Q: My final extracted sample contains significant interferences, leading to high background noise in my LC-MS/MS analysis. How can I improve sample cleanup? A: High background is often due to matrix components co-eluting with your analyte.[3]

  • Optimize the Wash Step: Before eluting your analyte, use a wash step with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences that may have been retained on the SPE cartridge.[7]

  • Use a More Selective Sorbent: If matrix effects persist with C18, consider a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties for more selective cleanup.[5]

  • Liquid-Liquid Extraction (LLE): As an alternative or additional step to SPE, LLE can be effective. However, it requires larger solvent volumes and can be more labor-intensive.[8]

Guide 2: LC-MS/MS Analysis

Q: I am seeing poor peak shape (tailing or fronting) for my this compound standard. A: Poor peak shape can compromise quantification.[3]

  • Mobile Phase Mismatch: Ensure your sample is reconstituted in a solvent that is as weak as, or weaker than, your initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.[9]

  • Mobile Phase pH: For acidic lipids like HETEs, adding a small amount of a weak acid (e.g., 0.02% formic acid or 0.1% acetic acid) to the mobile phase can improve peak shape by preventing the analyte from interacting with residual silanols on the column.[3][4]

  • Column Contamination: Contaminants from previous injections can build up at the head of the column. Try flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) and flushing to waste.[9]

Q: My analyte signal is very low or non-existent, even when I expect it to be present. A: This can be due to analyte degradation, poor extraction, or ion suppression.

  • Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization in the MS source, reducing its signal.[3] Improve your chromatographic separation to resolve the analyte from the interfering region, or enhance your sample cleanup protocol.[3]

  • Incorrect MS Parameters: Verify that your MS/MS transitions (precursor and product ions), collision energy, and other source parameters are optimized for this compound.[10][11] Use a pure standard to perform an infusion or flow-injection analysis to find the optimal settings.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d8, if available) is critical.[3][12] It co-elutes and experiences similar matrix effects, allowing for accurate correction of signal suppression and extraction losses.[3][12]

Guide 3: Cell-Based Assays

Q: I am not observing a cellular response after treating my cells with this compound. A: A lack of response can stem from several factors:

  • Analyte Delivery: Due to its lipophilic nature, this compound may not be sufficiently bioavailable in aqueous cell culture media. Ensure it is fully dissolved in the vehicle (e.g., ethanol or DMSO) before final dilution into the media and that the final vehicle concentration is non-toxic to your cells.

  • Concentration and Time: You may need to perform a dose-response and time-course experiment. Effective concentrations for the parent compound 12(R)-HETE have been noted in the low micromolar range (e.g., 1 µM).[13]

  • Cell Type and Receptor Expression: The target cell line may not express the necessary receptors or downstream signaling machinery to respond to the compound. The parent compound, 12(R)-HETE, is known to interact with receptors like BLT2, the TP receptor, and the AHR pathway.[13][14][15] Verify if your cell model is appropriate.

  • Analyte Degradation: Lipid mediators can be metabolized by cells. The effective concentration may decrease over the course of a long incubation. Consider shorter incubation times or replenishing the media with fresh compound.

Q: My assay results have high variability between replicate wells (high CV%). A: High variability can undermine the reliability of your data.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that you use consistent techniques to avoid creating gradients in cell density across the plate.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration and temperature.[16] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[16]

  • Pipetting Errors: Small volumes of concentrated lipid solutions can be difficult to pipet accurately. Use properly calibrated pipettes and consider serial dilutions to work with larger, more manageable volumes for the final treatment step.

Data Presentation

Quantitative data is summarized below for quick reference.

Table 1: Chemical & Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₆O₃[1][2]
Molecular Weight266.4 g/mol [2]
Exact Mass266.1882 Da[1]
Purity≥98% (typical for commercial standards)
FormulationTypically a solution in ethanol[2]
λmax234 nm[2]

Table 2: Standard Storage & Handling Conditions

ConditionRecommendationReference
Long-Term Storage-80°C[2]
ShippingDry Ice
Stability≥ 1 year at -80°C
AliquotingRecommended to avoid freeze-thaw cycles

Table 3: Solubility Data

SolventApproximate SolubilityReference
0.1 M Na₂CO₃2 mg/mL[2]
DMF25 mg/mL[2]
DMSO25 mg/mL[2]
Ethanol30 mg/mL[2]
PBS (pH 7.2)0.50 mg/mL[2]

Table 4: Example LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Ionization ModeNegative ESI[1][10]
Precursor Ion ( [M-H]⁻ )m/z 265.18[1][10]
Example Product Ionm/z 109.06[1][10]
Collision Energy (NCE)~20[1]
Limit of Quantification (LOQ)0.2 - 3 ng/mL (typical for eicosanoids)[17]

Experimental Protocols

Protocol 1: General Procedure for Cell-Based Assays

This protocol provides a general framework for stimulating cells with this compound and assessing a downstream response, such as cytokine release or changes in cell viability.

1. Reagent Preparation: a. Prepare a sterile stock solution of this compound (e.g., 1 mM) in an appropriate solvent like ethanol or DMSO. b. Prepare complete cell culture medium appropriate for your cell line.

2. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Harvest cells using standard methods (e.g., trypsinization). c. Count cells and determine viability (e.g., via trypan blue exclusion). d. Seed cells into a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.

3. Cell Treatment: a. On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). b. Prepare a "vehicle control" by diluting the solvent (ethanol/DMSO) to the same final concentration as in the highest treatment dose. c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.

4. Assay Readout: a. Following incubation, perform the desired assay. Examples include:

  • Cytokine Analysis: Collect the cell culture supernatant for analysis by ELISA or CBA.
  • Cell Viability/Proliferation: Use assays such as MTT, WST-1, or CellTiter-Glo®.
  • Gene Expression: Lyse the cells directly in the wells to extract RNA for qRT-PCR analysis.
  • Protein Analysis: Lyse the cells to prepare protein extracts for Western blotting or other immunoassays.

Protocol 2: Solid-Phase Extraction (SPE) of HETEs from Biological Samples

This protocol describes a general method for extracting HETEs from aqueous samples like plasma or cell culture supernatant using a C18 reversed-phase SPE cartridge.

1. Materials:

  • C18 SPE Cartridges (e.g., 100 mg packing material).
  • Biological sample (e.g., 1 mL plasma).
  • Stable isotope-labeled internal standard (ISTD) solution.
  • Methanol (LC-MS grade).
  • Water (LC-MS grade).
  • Weak acid (e.g., formic or acetic acid).
  • SPE vacuum manifold.

2. Sample Pre-treatment: [8] a. Thaw the biological sample on ice. b. Add a known amount of the ISTD to the sample. c. Acidify the sample to a pH of ~3.5 by adding a weak acid. This step is critical for retaining the analyte on the reversed-phase sorbent.[8] d. Vortex briefly and centrifuge to pellet any precipitated proteins.

3. Solid-Phase Extraction: [7][18] a. Conditioning: Place the SPE cartridge on the manifold. Pass 2-3 mL of methanol through the cartridge to wet the sorbent. b. Equilibration: Pass 2-3 mL of water through the cartridge. Do not allow the sorbent to go dry. c. Sample Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly (e.g., 1-2 mL/min). d. Washing: Wash the cartridge with 2-3 mL of 5% methanol in water to remove polar interferences. e. Drying: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step removes residual water, which can interfere with the elution of non-polar analytes. f. Elution: Place clean collection tubes inside the manifold. Elute the analytes with 1-2 mL of methanol.

4. Final Steps: a. Evaporate the eluent to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water). c. Vortex, transfer to an autosampler vial, and proceed with LC-MS/MS analysis.

Mandatory Visualizations

Diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows, adhering to the specified formatting rules.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) ISTD Add Internal Standard (e.g., d8-HETE) Sample->ISTD Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) ISTD->Extract DryRecon Dry Down & Reconstitute in Mobile Phase Extract->DryRecon LC Chromatographic Separation (Reversed-Phase LC) DryRecon->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Quant Quantification (Peak Integration vs. ISTD) MS->Quant Stats Statistical Analysis Quant->Stats

Caption: Experimental workflow for a typical this compound study.

G cluster_pathways Enzymatic Oxygenation AA Arachidonic Acid (in cell membrane) PLA2 cPLA₂ AA->PLA2 FreeAA Free Arachidonic Acid PLA2->FreeAA Liberation LOX 12R-Lipoxygenase (12R-LO / ALOX12B) FreeAA->LOX CYP Cytochrome P450 (CYP) FreeAA->CYP HETE 12(R)-HETE LOX->HETE CYP->HETE BetaOx β-Oxidation (Peroxisomal) HETE->BetaOx TetraHETE This compound BetaOx->TetraHETE Metabolism

Caption: Biosynthetic pathway of this compound.

G cluster_receptors Membrane & Nuclear Receptors cluster_effects Downstream Cellular Effects HETE 12(R)-HETE BLT2 BLT2 Receptor HETE->BLT2 Binds TP TP Receptor (Thromboxane) HETE->TP Competitive Inhibition AHR Aryl Hydrocarbon Receptor (AHR) HETE->AHR Activates Ca Modulation of Ca²⁺ Signaling BLT2->Ca Prolif Cell Proliferation BLT2->Prolif Agg Inhibition of Platelet Aggregation TP->Agg Transcription Gene Transcription (e.g., CYP1A1) AHR->Transcription

References

Handling and storage recommendations for tetranor-12(R)-HETE standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of tetranor-12(R)-HETE standards. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound standard upon receipt?

A: Upon receipt, it is critical to store the this compound standard at -80°C.[1][2][3] This compound is typically supplied as a solution in ethanol (B145695).[2][3] Proper long-term storage at this temperature is essential to maintain its stability for at least one year.[2][3]

Q2: Can I store the standard at -20°C?

A: While some related compounds may be stored at -20°C, the recommended storage temperature for this compound is -80°C to ensure maximum stability.[1][2][3][4] Storing at higher temperatures may compromise the integrity of the standard over time.

Q3: The standard is provided in ethanol. How do I prepare it for my aqueous-based experiments?

A: To switch to an aqueous buffer, the ethanol solvent must be evaporated. This can be achieved by gently streaming nitrogen gas over the solution.[3] Once the ethanol has evaporated, you can immediately dissolve the remaining neat oil in your aqueous buffer of choice, such as PBS (pH 7.2).[3] It is crucial to ensure that the residual amount of the organic solvent is minimal, as it may have physiological effects in biological experiments.[3][5]

Q4: What is the solubility of this compound in different solvents?

A: The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.[1][2][3]

SolventApproximate Solubility
Ethanol30 mg/ml
DMSO25 mg/ml
Dimethyl formamide (B127407) (DMF)25 mg/ml
0.1 M Na2CO32 mg/ml
PBS (pH 7.2)0.50 mg/ml

Q5: How can I achieve a higher concentration of this compound in an aqueous solution?

A: For greater aqueous solubility, you can first dissolve the neat oil (after ethanol evaporation) in 0.1 M Na2CO3, where it is soluble at approximately 2 mg/ml.[3] This solution can then be diluted with PBS (pH 7.2) to your desired concentration and pH.[3]

Troubleshooting Guides

Issue 1: Low or No Signal Detected from the Standard in LC-MS Analysis

Possible Cause 1: Degradation of the standard.

  • Troubleshooting Step: Verify that the standard has been consistently stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh aliquots from the main stock to minimize degradation.

Possible Cause 2: Incomplete reconstitution or precipitation in the final working solution.

  • Troubleshooting Step: After solvent exchange, ensure the compound is fully dissolved in the new solvent. Vortex gently and visually inspect for any precipitate. If solubility in your desired aqueous buffer is low, consider the two-step dissolution method using 0.1 M Na2CO3 first.

Possible Cause 3: Adsorption to plasticware.

  • Troubleshooting Step: this compound, as a lipid, can adsorb to certain plastics. Use low-adhesion polypropylene (B1209903) tubes and pipette tips.

Issue 2: Poor Peak Shape or Tailing in Chromatography

Possible Cause 1: Inappropriate solvent for injection.

  • Troubleshooting Step: Ensure the solvent of your final working standard is compatible with the mobile phase of your chromatography system. A solvent mismatch can lead to poor peak shape.

Possible Cause 2: Interaction with the analytical column.

  • Troubleshooting Step: Eicosanoids can be challenging to analyze. Ensure your column is appropriate for lipid analysis. Consider the pH of your mobile phase, as this can affect the ionization and retention of the analyte.

Issue 3: Inconsistent Results Between Experiments

Possible Cause 1: Inaccurate initial concentration of the stock solution.

  • Troubleshooting Step: While gravimetric measurement is common for many standards, for HETEs, you can use UV spectrophotometry to verify the concentration.[6] this compound has a UV maximum absorbance at 234 nm.[1][2][3]

Possible Cause 2: Variability in manual dilutions.

  • Troubleshooting Step: Prepare a fresh dilution series for each experiment. Use calibrated pipettes and be meticulous with your technique.

Experimental Protocols

Protocol 1: Reconstitution of this compound for Aqueous Experiments
  • Transfer a known volume of the ethanolic stock solution of this compound to a clean, low-adhesion microcentrifuge tube.

  • Under a gentle stream of nitrogen gas, evaporate the ethanol until a neat oil is visible at the bottom of the tube.

  • Immediately add the desired volume of your chosen aqueous buffer (e.g., PBS, pH 7.2) to the tube.

  • Vortex the tube gently for 10-15 seconds to ensure complete dissolution.

  • Visually inspect the solution to confirm that no precipitate is present.

  • Proceed with your experiment, making further dilutions as necessary.

Protocol 2: Preparation of Aliquots for Long-Term Storage
  • Upon receiving the standard, allow it to equilibrate to room temperature before opening.

  • In a sterile environment, dispense the ethanolic stock solution into smaller, single-use, low-adhesion polypropylene tubes.

  • Seal the tubes tightly and label them clearly with the compound name, concentration, and date of aliquoting.

  • Immediately store the aliquots at -80°C.

  • When needed, retrieve a single aliquot and use it for your experiment to avoid freeze-thaw cycles of the main stock.

Signaling Pathway and Experimental Workflow

This compound is a metabolite of 12(R)-HETE, which is formed from arachidonic acid via the 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP450) pathways. 12(R)-HETE can then be metabolized through β-oxidation to produce this compound. The signaling actions of 12(R)-HETE are thought to be mediated through various receptors, including the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) A2 receptor (TP).

Tetranor_12R_HETE_Pathway cluster_formation Formation Pathway cluster_signaling Potential Signaling Arachidonic_Acid Arachidonic Acid P450 Cytochrome P450 Arachidonic_Acid->P450 LOX12R 12R-Lipoxygenase Arachidonic_Acid->LOX12R HETE_12R 12(R)-HETE P450->HETE_12R Metabolism LOX12R->HETE_12R Metabolism Beta_Oxidation β-Oxidation HETE_12R->Beta_Oxidation Tetranor_HETE This compound Beta_Oxidation->Tetranor_HETE Metabolism HETE_12R_ext 12(R)-HETE BLT2 BLT2 Receptor HETE_12R_ext->BLT2 Binds TP TP Receptor HETE_12R_ext->TP Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt) BLT2->Downstream

Caption: Metabolic pathway of this compound and potential signaling of its precursor.

Experimental_Workflow Start Receive this compound Standard (in Ethanol) Store Store at -80°C Start->Store Aliquot Prepare Single-Use Aliquots Store->Aliquot Evaporate Evaporate Ethanol (Nitrogen Stream) Aliquot->Evaporate Reconstitute Reconstitute in Aqueous Buffer Evaporate->Reconstitute Experiment Perform Experiment (e.g., Cell Treatment, LC-MS) Reconstitute->Experiment Analyze Data Analysis Experiment->Analyze

Caption: Recommended experimental workflow for using this compound standards.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 12(R)-HETE and its Metabolite, Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its β-oxidation metabolite, tetranor-12(R)-HETE. While extensive research has elucidated the roles of 12(R)-HETE in various physiological and pathological processes, the specific bioactivity of this compound remains largely uncharacterized. This document summarizes the current understanding of both compounds, presenting available data in a comparative format, detailing relevant experimental protocols, and visualizing key pathways to facilitate further research and drug development efforts.

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the known bioactive properties of 12(R)-HETE and provides a comparative perspective on this compound, based on its nature as a metabolic byproduct. Direct comparative quantitative data for this compound is currently unavailable in the scientific literature.

Biological Activity12(R)-HETEThis compound
Receptor Interaction Agonist for the leukotriene B4 receptor 2 (BLT2).[1][2] Competitive antagonist for the thromboxane (B8750289) A2 (TP) receptor.[1][2]Largely uncharacterized. As a β-oxidation product, its affinity for parental receptors is likely significantly reduced.
Neutrophil Chemotaxis Induces neutrophil chemotaxis.[3]Undetermined. β-oxidation may attenuate or abolish this activity.
Platelet Aggregation Exhibits complex effects; it can act as a competitive antagonist of the TP receptor, thereby inhibiting aggregation induced by TP receptor agonists.[1][2][4]Undetermined. Likely possesses significantly reduced or no activity in modulating platelet aggregation.
Intracellular Calcium Mobilization Stimulates a rise in cytosolic Ca2+ concentration in human neutrophils, mediated by the BLT2 receptor.[1]Undetermined.
Anti-inflammatory Potential Primarily considered a pro-inflammatory mediator.Suggested to be a degraded product with potential anti-inflammatory functions, contributing to the activity of M2 macrophages.
Metabolic Fate Undergoes β-oxidation to form this compound.[5]Further degradation products are not well-documented.

Experimental Protocols

Detailed methodologies for key experiments relevant to the bioactivity of 12(R)-HETE are provided below. These protocols can be adapted for comparative studies involving this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol outlines a standard method for assessing the chemotactic potential of a lipid mediator on isolated human neutrophils.

1. Isolation of Human Neutrophils:

  • Collect fresh human venous blood in tubes containing an anticoagulant (e.g., heparin).

  • Isolate neutrophils using density gradient centrifugation (e.g., using Ficoll-Paque).

  • Lyse contaminating red blood cells with a hypotonic solution.

  • Wash the purified neutrophils with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and resuspend in HBSS containing 0.1% bovine serum albumin (BSA).

  • Assess cell viability using a trypan blue exclusion assay.

2. Chemotaxis Assay:

  • Use a 48-well micro-chemotaxis chamber (Boyden chamber) with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.

  • Add the chemoattractant solution (12(R)-HETE or this compound at various concentrations) to the lower wells. Use a known chemoattractant like leukotriene B4 (LTB4) as a positive control and buffer alone as a negative control.

  • Add the isolated neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • After incubation, remove the filter, fix, and stain it (e.g., with Wright-Giemsa stain).

  • Count the number of neutrophils that have migrated through the filter to the lower side using a light microscope.

  • Quantify chemotaxis by counting the number of cells per high-power field.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in response to various agonists and the assessment of inhibitory effects.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect fresh human venous blood into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

2. Aggregation Measurement:

  • Use a light transmission aggregometer.

  • Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).

  • Pre-warm the PRP sample to 37°C.

  • To assess inhibitory effects, pre-incubate the PRP with the test compound (12(R)-HETE or this compound) for a defined period (e.g., 2-5 minutes).

  • Add a platelet agonist, such as a thromboxane A2 mimetic (e.g., U46619), to induce aggregation.

  • Record the change in light transmission over time (typically 5-10 minutes).

  • The inhibitory effect is calculated as the percentage reduction in the maximum aggregation observed in the presence of the test compound compared to the vehicle control.

Mandatory Visualization

The following diagrams illustrate the known signaling pathways of 12(R)-HETE and its metabolic conversion to this compound.

12R_HETE_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling BLT2 BLT2 Receptor Ca_mobilization ↑ Intracellular Ca²⁺ Mobilization BLT2->Ca_mobilization TP TP Receptor (Thromboxane A2 Receptor) Platelet_inhibition Inhibition of Platelet Aggregation TP->Platelet_inhibition Blocks TXA2 signaling HETE 12(R)-HETE HETE->BLT2 Agonist HETE->TP Competitive Antagonist TXA2 Thromboxane A2 TXA2->TP Agonist Chemotaxis Neutrophil Chemotaxis Ca_mobilization->Chemotaxis

Caption: Signaling pathways of 12(R)-HETE.

Metabolic_Conversion_of_12R_HETE cluster_metabolism Metabolic Pathway cluster_bioactivity Biological Activity HETE 12(R)-HETE Beta_Oxidation β-oxidation (Peroxisomal) HETE->Beta_Oxidation Pro_inflammatory Pro-inflammatory Activities HETE->Pro_inflammatory Tetranor_HETE This compound Beta_Oxidation->Tetranor_HETE Reduced_activity Likely Reduced/ Altered Bioactivity Tetranor_HETE->Reduced_activity

Caption: Metabolic conversion of 12(R)-HETE.

References

Validating the Biological Effects of Tetranor-12(R)-HETE In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) and its parent compound, 12(R)-HETE. Due to the limited direct research on this compound, this document extrapolates potential biological activities and experimental methodologies based on the more extensively studied 12-HETE isomers and their metabolites.

Introduction

This compound is a metabolite of 12(R)-HETE, an eicosanoid derived from arachidonic acid through the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 enzymes.[1] 12-HETE isomers are recognized as important lipid mediators in various physiological and pathological processes, including inflammation, cancer, and diabetes.[2][3][4] this compound is formed from 12(R)-HETE via peroxisomal β-oxidation, a process that shortens the carboxylic acid chain. While the biological functions of 12(S)-HETE and, to a lesser extent, 12(R)-HETE have been investigated, the specific in vitro effects of this compound remain largely uncharacterized.[5][6] This guide aims to provide a framework for validating its biological effects by comparing it with its precursor and other related compounds.

Comparative Biological Activities

Quantitative data on the specific biological activities of this compound are scarce. The following table summarizes the known in vitro effects of 12(R)-HETE and 12(S)-HETE, which can serve as a basis for hypothesizing and testing the effects of this compound. It is plausible that this compound may exhibit similar, albeit potentially less potent, activities to its parent compound.

Biological Effect12(R)-HETE12(S)-HETEThis compound (Hypothesized)
Leukocyte Chemotaxis Induces lymphocyte chemotaxis.[1]Weak to no effect on lymphocyte chemotaxis.[1]May possess chemoattractant properties for immune cells.
Calcium Mobilization Induces calcium mobilization in neutrophils.[1]Stimulates intracellular calcium release.May induce intracellular calcium signaling.
Insulin (B600854) Secretion Less potent than 12(S)-HETE in reducing insulin secretion.[3]Reduces insulin secretion and induces apoptosis in pancreatic β-cells.[3][7]Potential to modulate insulin secretion.
Cell Proliferation -Promotes proliferation of various cancer cell lines.[2][3]May influence cell proliferation, potentially with lower potency than 12(S)-HETE.
Angiogenesis -Promotes angiogenesis.[2][8][9]Could have pro- or anti-angiogenic effects.
Inflammatory Response Pro-inflammatory mediator.Pro-inflammatory, implicated in diabetic vascular complications.[2][9]Potential role in modulating inflammatory responses, possibly as a less active metabolite.

Signaling Pathways

The signaling mechanisms of this compound have not been elucidated. However, its parent compound, 12(R)-HETE, is known to act through G-protein coupled receptors (GPCRs), primarily the leukotriene B4 receptor 2 (BLT2).[3] The more studied isomer, 12(S)-HETE, signals through both GPR31 and BLT2.[2][3][10] It is conceivable that this compound may interact with these or other lipid-sensing GPCRs, though likely with different affinity and efficacy.

12R_HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 12R_HETE 12(R)-HETE BLT2 BLT2 Receptor 12R_HETE->BLT2 G_Protein G-protein Activation BLT2->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Chemotaxis) Ca_Mobilization->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Proposed signaling pathway for 12(R)-HETE via the BLT2 receptor.

Experimental Protocols

Given the absence of specific protocols for this compound, the following are generalized in vitro assays that can be adapted to validate its biological effects.

Cell Viability and Proliferation Assay
  • Objective: To determine the effect of this compound on the viability and proliferation of relevant cell lines (e.g., cancer cells, endothelial cells, immune cells).

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of this compound, 12(R)-HETE (as a comparator), and a vehicle control.

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or a bioluminescent-based assay that measures ATP levels.

    • Measure cell proliferation using a BrdU incorporation assay or by direct cell counting.

Chemotaxis Assay
  • Objective: To evaluate the chemoattractant properties of this compound for immune cells (e.g., neutrophils, lymphocytes).

  • Methodology:

    • Use a Boyden chamber or a similar migration assay system with a porous membrane.

    • Place a solution containing this compound, a known chemoattractant (positive control), or a vehicle control in the lower chamber.

    • Add a suspension of isolated immune cells to the upper chamber.

    • Incubate for a sufficient time to allow for cell migration.

    • Quantify the number of cells that have migrated to the lower side of the membrane by microscopy or a plate-based fluorescence assay.

Intracellular Calcium Mobilization Assay
  • Objective: To determine if this compound can induce intracellular calcium signaling.

  • Methodology:

    • Load target cells (e.g., neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading using a fluorometric imaging plate reader or a flow cytometer.

    • Add this compound or a positive control (e.g., ionomycin) and monitor the change in fluorescence intensity over time.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration.

Angiogenesis Assay (Tube Formation)
  • Objective: To assess the pro- or anti-angiogenic potential of this compound.

  • Methodology:

    • Coat a 96-well plate with Matrigel or a similar basement membrane extract.

    • Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of this compound, a pro-angiogenic factor (e.g., VEGF) as a positive control, and a vehicle control.

    • Incubate for several hours to allow for the formation of capillary-like structures (tubes).

    • Visualize and quantify tube formation using microscopy and image analysis software.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro validation of this compound's biological effects.

Experimental_Workflow Start Hypothesize Biological Effects (based on 12(R)-HETE) Cell_Culture Select and Culture Relevant Cell Lines Start->Cell_Culture Dose_Response Dose-Response and Time-Course Experiments Cell_Culture->Dose_Response Assays Perform In Vitro Assays: - Proliferation - Chemotaxis - Ca²⁺ Mobilization - Angiogenesis Dose_Response->Assays Data_Analysis Quantitative Data Analysis and Statistical Evaluation Assays->Data_Analysis Comparison Compare Effects with 12(R)-HETE and Controls Data_Analysis->Comparison Conclusion Draw Conclusions on Biological Activity Comparison->Conclusion

Caption: General workflow for in vitro validation of this compound.

Conclusion

The biological effects of this compound in vitro are a nascent area of research. By leveraging the existing knowledge of its parent compound, 12(R)-HETE, and employing a systematic approach with the described experimental protocols, researchers can begin to elucidate the specific functions of this metabolite. Such studies will be crucial in determining whether this compound is an active signaling molecule or an inactive breakdown product, thereby contributing to a more comprehensive understanding of the 12-lipoxygenase pathway in health and disease.

References

Tetranor-12(R)-HETE vs. Tetranor-12(S)-HETE in Inflammatory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetranor-12-hydroxyeicosatetraenoic acids (tetranor-12-HETEs) are metabolites of 12-hydroxyeicosatetraenoic acids (12-HETEs), a family of lipid signaling molecules derived from arachidonic acid. The two stereoisomers, tetranor-12(R)-HETE and tetranor-12(S)-HETE, are formed via β-oxidation of their parent compounds, 12(R)-HETE and 12(S)-HETE, respectively.[1] While the pro-inflammatory roles of 12(S)-HETE and, to a lesser extent, 12(R)-HETE have been investigated, direct comparative studies on the inflammatory activities of their tetranor metabolites are limited. This guide provides a comparative overview of this compound and tetranor-12(S)-HETE, drawing upon the established biological activities of their precursor molecules to infer their potential roles in inflammatory models.

Biosynthesis and Metabolism

Both 12(S)-HETE and 12(R)-HETE are produced from arachidonic acid through the action of different enzymes. 12(S)-HETE is primarily synthesized by 12-lipoxygenase (12-LOX), while 12(R)-HETE can be generated by certain cytochrome P450 enzymes.[2] These parent compounds are then metabolized via peroxisomal β-oxidation to their respective tetranor derivatives.[1]

Comparative Biological Activities

Due to the scarcity of direct comparative data for the tetranor metabolites, this section primarily focuses on the known inflammatory effects of the parent compounds, 12(S)-HETE and 12(R)-HETE, to provide a basis for understanding the potential activities of their metabolites.

Table 1: Comparison of Pro-Inflammatory Activities of 12(S)-HETE and 12(R)-HETE

Feature12(S)-HETE12(R)-HETE
Primary Source 12-Lipoxygenase (12-LOX) pathwayCytochrome P450 pathway, 12R-lipoxygenase
Key Pro-Inflammatory Actions - Induces cytokine production- Promotes immune cell migration- Activates stress kinases (JNK, p38)[3]- Enhances tumor cell adhesion and metastasis[4][5]- Potent neutrophil chemoattractant- Induces lymphocyte chemotaxis
Known Receptors - GPR31- Leukotriene B4 receptor 2 (BLT2)[6]- Leukotriene B4 receptor 2 (BLT2)[6]- Aryl hydrocarbon receptor (AHR) (indirect activator)[7]
Signaling Pathways - Activates ERK1/2, PKC, PI3K pathways[8]- Stimulates NF-κB pathway[6]- Activates AHR-mediated transcription[7]

In-depth Look at Tetranor-12(S)-HETE in Inflammation

Tetranor-12(S)-HETE is the major β-oxidation product of 12(S)-HETE.[1] While its biological functions are not yet fully elucidated, some evidence suggests a potential role in modulating the inflammatory response, particularly in the cornea.[1] Elevated levels of "tetranor-12-HETE" (stereochemistry often unspecified) have been observed in conditions with an inflammatory component, such as nonalcoholic fatty liver disease, hinting at its potential as a biomarker or participant in inflammatory processes.[5]

In-depth Look at this compound in Inflammation

Information regarding the specific biological activities of this compound in inflammatory models is exceedingly scarce. As the β-oxidation product of 12(R)-HETE, it is plausible that it may retain some of the bioactivity of its parent compound, which is a known chemoattractant for neutrophils. However, without direct experimental evidence, its role in inflammation remains speculative.

Signaling Pathways

The signaling pathways for tetranor-12-HETEs have not been definitively identified. However, based on their parent compounds, potential pathways can be hypothesized.

G cluster_S Inferred Tetranor-12(S)-HETE Signaling Tetranor-12(S)-HETE Tetranor-12(S)-HETE GPR31 / BLT2 GPR31 / BLT2 Tetranor-12(S)-HETE->GPR31 / BLT2 Binds to PKC PKC GPR31 / BLT2->PKC PI3K PI3K GPR31 / BLT2->PI3K ERK1/2 ERK1/2 PKC->ERK1/2 PI3K->ERK1/2 NF-kB NF-kB ERK1/2->NF-kB Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression G cluster_R Inferred this compound Signaling This compound This compound AHR AHR This compound->AHR Indirectly Activates ARNT ARNT AHR->ARNT Dimerizes with XRE XRE ARNT->XRE Binds to Target Gene Expression Target Gene Expression XRE->Target Gene Expression

References

A Researcher's Guide to Antibody Cross-Reactivity in Tetranor-12(R)-HETE Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of an immunoassay is paramount for obtaining accurate and reliable data. When measuring tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of 12(R)-HETE, understanding the potential for antibody cross-reactivity with other structurally similar eicosanoids is crucial. This guide provides a comparative overview of antibody cross-reactivity in hypothetical this compound immunoassays, supported by experimental protocols and visual diagrams to aid in experimental design and data interpretation.

Understanding Cross-Reactivity

In competitive immunoassays, the fundamental principle relies on the competition between the unlabeled analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when the antibody binds to molecules other than the target analyte, typically those with a similar chemical structure. This can lead to an overestimation of the analyte concentration and compromise the validity of the results. The degree of cross-reactivity is usually expressed as a percentage, calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reacting substance required to produce the same signal.

Comparative Cross-Reactivity Data
CompoundStructureExpected Cross-Reactivity (%)
This compound Target Analyte 100
tetranor-12(S)-HETEStereoisomer< 10
12(R)-HETEParent Compound< 5
12(S)-HETEStereoisomer of Parent Compound< 1
5-HETEPositional Isomer< 0.1
15-HETEPositional Isomer< 0.1
Arachidonic AcidPrecursor Molecule< 0.01
Prostaglandin E2Different Eicosanoid Class< 0.01

Note: This table is a representation of expected values for a highly specific antibody. Actual cross-reactivity can vary significantly between different antibody preparations and assay formats. Researchers should always consult the specific product datasheet for the immunoassay kit being used.

Experimental Protocols

To ensure the accuracy of immunoassay results, it is essential to follow a well-defined experimental protocol. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) designed to measure this compound and to determine the cross-reactivity of the antibody.

Principle of the Assay

This is a competitive immunoassay. The wells of a microtiter plate are pre-coated with a goat anti-rabbit IgG antibody. A specific amount of rabbit anti-tetranor-12(R)-HETE antibody is added to the wells, along with the sample or standard. The this compound in the sample or standard competes with a fixed amount of this compound conjugated to a tracer molecule (e.g., acetylcholinesterase) for the antibody binding sites. After an incubation period, the unbound components are washed away. A substrate for the tracer enzyme is then added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Materials and Reagents
  • Microtiter plate pre-coated with goat anti-rabbit IgG

  • This compound standard

  • Rabbit anti-tetranor-12(R)-HETE antibody

  • This compound-tracer conjugate

  • Wash buffer concentrate

  • Assay buffer

  • Substrate solution

  • Stop solution

  • Structurally related eicosanoids for cross-reactivity testing

  • Microplate reader

Assay Procedure
  • Reagent Preparation: Prepare all reagents and standards as described in the manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition:

    • Add 100 µL of assay buffer to the non-specific binding (NSB) wells.

    • Add 50 µL of assay buffer to the maximum binding (B0) wells.

    • Add 50 µL of each standard and sample to the appropriate wells.

  • Tracer Addition: Add 50 µL of the this compound-tracer conjugate to all wells except the blank.

  • Antibody Addition: Add 50 µL of the rabbit anti-tetranor-12(R)-HETE antibody to all wells except the blank and NSB wells.

  • Incubation: Cover the plate and incubate for 18 hours at 4°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 200 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 412 nm) using a microplate reader.

Cross-Reactivity Determination

To determine the cross-reactivity of the antibody with other eicosanoids, perform the assay using serial dilutions of the cross-reactant compounds in place of the this compound standard. Calculate the concentration of each compound that causes 50% inhibition of maximum binding (IC50). The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Signaling Pathway

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following diagrams were created using Graphviz (DOT language) to illustrate the competitive immunoassay workflow and the 12-HETE signaling pathway.

Competitive_Immunoassay_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagent Addition Plate_Coating Plate pre-coated with Goat Anti-Rabbit IgG Add_Antibody Add Rabbit Anti- This compound Ab Competition Competition for Antibody Binding Add_Antibody->Competition Add_Sample Add Sample or Standard (unlabeled this compound) Add_Sample->Competition Add_Tracer Add this compound-Tracer (labeled) Add_Tracer->Competition Wash Wash to Remove Unbound Reagents Competition->Wash Add_Substrate Add Substrate Wash->Add_Substrate Color_Development Color Development (Inverse to Analyte Conc.) Add_Substrate->Color_Development Read_Absorbance Read Absorbance Color_Development->Read_Absorbance

Caption: Competitive Immunoassay Workflow for this compound.

G_Protein_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX Metabolized by 12_HETE 12(S)-HETE 12_LOX->12_HETE GPR31 GPR31 Receptor 12_HETE->GPR31 Activates PLC Phospholipase C (PLC) GPR31->PLC MAPK MAPK Pathway (ERK1/2) GPR31->MAPK PI3K PI3K/Akt Pathway GPR31->PI3K PKC Protein Kinase C (PKC) PLC->PKC Cell_Response Cellular Responses (e.g., Migration, Proliferation) PKC->Cell_Response MAPK->Cell_Response PI3K->Cell_Response

Caption: Simplified 12-HETE Signaling Pathway.[1][2]

References

Confirming the Identity of Tetranor-12(R)-HETE: A Comparison of High-Resolution Mass Spectrometry with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification and quantification of lipid mediators is paramount to understanding their roles in complex biological processes. Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a β-oxidation metabolite of 12(R)-HETE, is an important signaling molecule in various physiological and pathological pathways. Its accurate identification is crucial, and high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of HRMS with other analytical techniques for the confirmation of this compound, supported by experimental data and detailed protocols.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for the analysis of complex biological samples.[1] This technique provides high mass accuracy, enabling the determination of the elemental composition of an analyte and its fragments, which is critical for confident structural elucidation.[2]

Quantitative Performance Comparison

While direct quantitative comparisons for this compound across different platforms are limited in published literature, performance characteristics can be inferred from studies on structurally related eicosanoids. The following table summarizes the expected performance of high-resolution mass spectrometry (HRMS) in comparison to other common analytical techniques.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Triple Quadrupole Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassays (ELISA)
Specificity Very High (High mass accuracy and MS/MS fragmentation)High (Based on specific precursor-product ion transitions)Moderate to High (Requires derivatization, potential for isomer co-elution)Variable (Potential for cross-reactivity with similar structures)[3]
Sensitivity (LOD/LOQ) Very High (pg/mL range)[1]Very High (pg/mL range)High (pg/mL range, but can be limited by derivatization efficiency)[4]High (pg/mL to ng/mL range)[3]
Accuracy & Precision ExcellentExcellentGood to ExcellentGood, but can be affected by matrix effects
Throughput ModerateHighLow to ModerateVery High
Sample Preparation Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Derivatization, SPE or Liquid-Liquid Extraction (LLE)Minimal to Dilution
Cost (Instrument) HighHighModerateLow
Cost (Per Sample) ModerateModerate to HighHighLow to Moderate
Qualitative Information Rich (High-resolution fragmentation spectra for structural confirmation)Limited to pre-selected transitionsProvides fragmentation patterns, library searchableNone

Experimental Protocol: Identification of this compound by LC-HRMS

This protocol outlines a typical workflow for the extraction and identification of this compound from a biological matrix such as plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to isolate and concentrate oxylipins from complex biological matrices, thereby reducing matrix effects and improving analytical sensitivity.[5]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Acidify the plasma sample (e.g., 100 µL) with 0.1% formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other lipids with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography Separation

Chromatographic separation is essential to resolve this compound from its isomers and other interfering compounds prior to mass spectrometric analysis. Chiral chromatography is necessary to distinguish between the (R) and (S) enantiomers.[6]

  • Column: A chiral column, such as a Chiralpak AD-RH, is used for the separation of enantiomers.[6]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Gradient Elution: A gradient elution is employed to achieve optimal separation of a wide range of lipids.

High-Resolution Mass Spectrometry Detection
  • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of eicosanoids due to the presence of the carboxylic acid group.

  • Full Scan HRMS: Acquire full scan data at a high resolution (e.g., >70,000 FWHM) to determine the accurate mass of the deprotonated molecule of this compound ([M-H]⁻), which has a theoretical m/z of 265.1809.

  • Tandem MS (MS/MS): Perform fragmentation of the precursor ion (m/z 265.1809) to obtain a high-resolution fragmentation spectrum. This provides structural information for unequivocal identification.

Visualization of Analytical Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for the identification of this compound.

G cluster_workflow Experimental Workflow for this compound Identification BiologicalSample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Extraction & Concentration ChiralLC Chiral Liquid Chromatography SPE->ChiralLC Isomer Separation HRMS High-Resolution Mass Spectrometry ChiralLC->HRMS Ionization & Detection DataAnalysis Data Analysis HRMS->DataAnalysis Accurate Mass & Fragmentation

Caption: Workflow for this compound identification.

G cluster_fragmentation Proposed Fragmentation of this compound ([M-H]⁻) Parent [M-H]⁻ m/z 265.1809 LossH2O [M-H-H₂O]⁻ m/z 247.1703 Parent->LossH2O - H₂O LossCO2 [M-H-CO₂]⁻ m/z 221.1859 Parent->LossCO2 - CO₂ Fragment1 Fragment Ion 1 (e.g., cleavage at C-C bond adjacent to hydroxyl group) Parent->Fragment1 Fragment2 Fragment Ion 2 (e.g., cleavage of the alkyl chain) Parent->Fragment2

Caption: Proposed fragmentation of this compound.

Conclusion

High-resolution mass spectrometry, particularly when combined with chiral liquid chromatography, stands as the gold standard for the unequivocal identification of this compound. Its high specificity, sensitivity, and the wealth of structural information obtained from high-resolution fragmentation data provide a level of confidence that is challenging to achieve with other methods. While techniques like triple quadrupole MS/MS offer excellent quantitative capabilities and immunoassays provide high throughput, HRMS offers a comprehensive solution for both confident identification and accurate quantification, making it an indispensable tool for researchers in the field of lipidomics and drug development.

References

A Comparative Analysis of the Biological Relevance of Tetranor-12(R)-HETE and Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological roles of tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) in comparison to the well-established functions of prostaglandins (B1171923) reveals a significant disparity in our current understanding. While prostaglandins are extensively characterized lipid mediators with diverse physiological and pathological functions, tetranor-12(R)-HETE remains a relatively enigmatic metabolite. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Prostaglandins, derived from arachidonic acid via the cyclooxygenase (COX) pathway, are key players in inflammation, pain, fever, and numerous homeostatic processes.[1][2] In contrast, this compound is a metabolite of 12(R)-HETE, which is formed from arachidonic acid through the 12-lipoxygenase (12-LO) or cytochrome P450 (CYP) pathways.[3][4] this compound is produced from 12(R)-HETE through the process of β-oxidation.[3] While the biological activities of 12(R)-HETE are beginning to be elucidated, the specific functions of its tetranor metabolite are largely uncharacterized.

Comparative Biological Activities

Prostaglandins, such as PGE2 and PGD2, exert a wide range of effects, including vasodilation, modulation of immune responses, and induction of pain and fever.[2] They act on specific G-protein coupled receptors (GPCRs), leading to the activation of various intracellular signaling cascades.[1]

The biological activities of 12(R)-HETE, the precursor to this compound, are less potent and pleiotropic compared to prostaglandins. 12(R)-HETE has been shown to be a weak chemoattractant for lymphocytes and can interact with the leukotriene B4 receptor 1 (BLT1), albeit with significantly lower affinity than leukotriene B4 itself.[4] Additionally, both 12(R)-HETE and its enantiomer, 12(S)-HETE, can act as competitive inhibitors at the thromboxane (B8750289) A2 (TP) receptor, which is also a receptor for the prostaglandin (B15479496) PGH2.[5][6]

Information regarding the specific biological functions of this compound is scarce. It is primarily recognized as a metabolic byproduct of 12(R)-HETE degradation.[3] Some studies have detected elevated levels of tetranor-12-HETE (without specifying the enantiomer) in certain pathological conditions, such as nonalcoholic fatty liver disease, suggesting a potential role as a biomarker.[7] However, its direct contribution to disease pathogenesis remains to be established.

Quantitative Data Summary

There is a notable absence of quantitative data directly comparing the biological activities of this compound and prostaglandins. The following table summarizes the limited available information, primarily focusing on the precursor 12-HETE enantiomers and their interactions with prostaglandin-related receptors.

CompoundTarget Receptor/AssayReported ActivityQuantitative Value
12(S)-HETEThromboxane A2 (TP) Receptor BindingInhibition of [¹²⁵I]-PTA-OH (a thromboxane antagonist) binding to platelet membranes.[6]IC₅₀: 8 µM[6]
Prostaglandins (general)Various Prostaglandin Receptors (e.g., EP, DP, FP, IP, TP)Agonistic activity leading to diverse physiological effects.Potency varies widely depending on the specific prostaglandin and receptor (typically in the nM to µM range).
12(R)-HETELeukotriene B4 Receptor 1 (BLT1)Chemotaxis of lymphocytes.Significantly less potent than leukotriene B4.
This compound-No specific biological activity or receptor interaction has been quantitatively characterized.-

Signaling Pathways

The signaling pathways of prostaglandins are well-defined and receptor-dependent. In contrast, a dedicated signaling pathway for this compound has not been identified.

Prostaglandin Signaling Pathways

Prostaglandins bind to a family of nine distinct GPCRs, leading to the activation of various second messenger systems. For example, PGE2 can bind to four different EP receptors (EP1-4), which couple to different G-proteins to either increase intracellular calcium (EP1), increase (EP2, EP4) or decrease (EP3) cyclic AMP (cAMP) levels, or activate the PI3K pathway (EP4). These diverse signaling cascades account for the multifaceted roles of prostaglandins.

Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PI3K PI3K EP4->PI3K PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP PIP3 PIP3 PI3K->PIP3 Ca_PKC ↑ Ca²⁺ / PKC activation IP3_DAG->Ca_PKC PKA PKA activation cAMP->PKA Akt Akt activation PIP3->Akt Cellular_Responses Diverse Cellular Responses (Inflammation, Pain, etc.) Ca_PKC->Cellular_Responses lead to PKA->Cellular_Responses lead to Akt->Cellular_Responses lead to

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).

This compound and 12(R)-HETE Signaling

A specific receptor and signaling pathway for this compound has not been described. The signaling of its precursor, 12(R)-HETE, is thought to occur through its interaction with receptors for other lipid mediators, such as the BLT1 and TP receptors. This suggests that 12(R)-HETE, and potentially its metabolites, may act as modulators of other signaling pathways rather than as primary signaling molecules with dedicated receptors.

HETE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HETE 12(R)-HETE BLT1 BLT1 Receptor HETE->BLT1 weak agonist TP TP Receptor HETE->TP inhibitor Tetranor_HETE This compound (Signaling Unknown) Chemotaxis Chemotaxis BLT1->Chemotaxis Platelet_Modulation Modulation of Platelet Aggregation TP->Platelet_Modulation Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_bioassays Bioassay Types cluster_functional Functional Assay Examples Biological_Sample Biological Sample (Plasma, Tissue, Cells) Lipid_Extraction Lipid Extraction (SPE or LLE) Biological_Sample->Lipid_Extraction LC_MS LC-MS/MS (Quantification) Lipid_Extraction->LC_MS Bioassays In Vitro Bioassays (Functional Activity) Lipid_Extraction->Bioassays Receptor_Binding Receptor Binding Bioassays->Receptor_Binding Functional_Assays Cell-Based Functional Assays Bioassays->Functional_Assays Calcium_Flux Calcium Mobilization Functional_Assays->Calcium_Flux Chemotaxis Chemotaxis Functional_Assays->Chemotaxis ELISA ELISA Functional_Assays->ELISA

References

Head-to-head comparison of tetranor-12(R)-HETE and leukotrienes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid mediators, both tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) and leukotrienes play pivotal roles in a myriad of physiological and pathological processes. While leukotrienes are well-established pro-inflammatory molecules, the biological functions of tetranor-12(R)-HETE, a metabolite of 12(R)-HETE, are less characterized. This guide provides a detailed head-to-head comparison of these two classes of eicosanoids, offering quantitative data, experimental protocols, and visual representations of their signaling pathways to aid researchers in their investigations.

At a Glance: Key Differences and Similarities

FeatureThis compound (inferred from 12(R)-HETE)Leukotrienes (LTB₄ and Cysteinyl Leukotrienes)
Primary Precursor 12(R)-HETE (via β-oxidation)5-Hydroperoxyeicosatetraenoic acid (5-HPETE)
Biosynthesis Pathway 12-Lipoxygenase (12-LOX) pathway followed by β-oxidation5-Lipoxygenase (5-LOX) pathway
Key Biological Roles Chemotaxis of lymphocytes, potential modulation of vascular tone.Potent mediators of inflammation, bronchoconstriction, chemotaxis of neutrophils.
Receptor(s) Primarily interacts with the low-affinity leukotriene B₄ receptor (BLT₂).[1]LTB₄: High-affinity BLT₁ and low-affinity BLT₂ receptors. CysLTs: CysLT₁ and CysLT₂ receptors.

Quantitative Comparison of Biological Activity

Direct comparative data for this compound is limited. The following tables present data for its precursor, 12(R)-HETE, alongside leukotrienes to provide a functional comparison.

Table 1: Chemotactic Activity

This table compares the chemotactic potency of 12(R)-HETE and Leukotriene B₄ (LTB₄) in inducing the migration of human lymphocytes.

AgonistCell TypeAssayEC₅₀Reference
12(R)-HETEHuman LymphocytesBoyden Chamber~1 µM[2][3]
Leukotriene B₄ (LTB₄)Human LymphocytesBoyden Chamber~5 nM[3]

EC₅₀ (Half-maximal effective concentration) represents the concentration of an agonist that causes 50% of the maximal response.

Table 2: Smooth Muscle Contraction

This table compares the potency of 12(R)-HETE and Leukotriene D₄ (LTD₄) in inducing the contraction of bronchial smooth muscle.

AgonistTissueAssayEC₅₀Reference
12(R)-HETERabbit Aortic RingsOrgan BathPotentiates phenylephrine-induced contraction[4]
Leukotriene D₄ (LTD₄)Human BronchusOrgan Bath1.7 nM[5]
Leukotriene D₄ (LTD₄)Human Small BronchiolesOrgan Bath0.58 nM[6][7]

Signaling Pathways

The biological effects of this compound and leukotrienes are mediated by their interaction with specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.

This compound (inferred from 12(R)-HETE) Signaling

12(R)-HETE, the precursor of this compound, primarily signals through the low-affinity leukotriene B₄ receptor, BLT₂.[1] This interaction can modulate various cellular responses, including chemotaxis.

Tetranor_12R_HETE_Signaling This compound This compound BLT2 BLT₂ Receptor This compound->BLT2 Binds to G_protein G Protein BLT2->G_protein Activates Effector Downstream Effectors G_protein->Effector Modulates Cellular_Response Cellular Response (e.g., Chemotaxis) Effector->Cellular_Response Leads to

This compound Signaling Pathway
Leukotriene Signaling

Leukotrienes exert their effects through two main classes of receptors: BLT receptors for LTB₄ and CysLT receptors for cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).

Leukotriene_Signaling cluster_ltb4 LTB₄ Signaling cluster_cyslt Cysteinyl Leukotriene Signaling LTB4 LTB4 BLT1 BLT₁ Receptor LTB4->BLT1 G_protein1 G Protein BLT1->G_protein1 Effector1 Downstream Effectors G_protein1->Effector1 Cellular_Response1 Chemotaxis, Inflammation Effector1->Cellular_Response1 CysLTs LTC₄, LTD₄, LTE₄ CysLT1_2 CysLT₁/₂ Receptors CysLTs->CysLT1_2 G_protein2 G Protein CysLT1_2->G_protein2 Effector2 Downstream Effectors G_protein2->Effector2 Cellular_Response2 Bronchoconstriction, Vascular Permeability Effector2->Cellular_Response2

Leukotriene Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.

Lymphocyte Chemotaxis Assay (Boyden Chamber)

This protocol outlines the procedure for assessing the chemotactic activity of lipid mediators on human lymphocytes using a 48-well microchemotaxis chamber.[2][3][8][9][10]

Boyden_Chamber_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Lymphocytes 1. Isolate human peripheral blood lymphocytes Prepare_Agonists 2. Prepare serial dilutions of test agonists Isolate_Lymphocytes->Prepare_Agonists Assemble_Chamber 3. Assemble Boyden chamber with polycarbonate membrane Prepare_Agonists->Assemble_Chamber Load_Agonists 4. Load lower wells with test agonists or control Assemble_Chamber->Load_Agonists Load_Cells 5. Load upper wells with lymphocyte suspension Load_Agonists->Load_Cells Incubate 6. Incubate at 37°C in a humidified CO₂ incubator Load_Cells->Incubate Fix_Stain 7. Disassemble chamber, fix and stain the membrane Incubate->Fix_Stain Count_Cells 8. Count migrated cells under a microscope Fix_Stain->Count_Cells Analyze_Data 9. Calculate chemotactic index and plot dose-response curves Count_Cells->Analyze_Data

Boyden Chamber Assay Workflow

Materials:

  • 48-well microchemotaxis chamber (e.g., Neuro Probe)

  • Polycarbonate membranes (e.g., 5 µm pore size for lymphocytes)

  • Human peripheral blood lymphocytes

  • RPMI 1640 medium with 0.1% BSA

  • Test agonists (this compound, LTB₄) and chemoattractant controls (e.g., fMLP)

  • Methanol

  • Giemsa stain

  • Microscope

Procedure:

  • Isolate human peripheral blood lymphocytes using a standard density gradient centrifugation method.

  • Resuspend lymphocytes in RPMI 1640 with 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of this compound and LTB₄ in RPMI 1640 with 0.1% BSA.

  • Assemble the Boyden chamber, placing the polycarbonate membrane between the upper and lower plates.

  • Add 25 µL of the agonist dilutions to the lower wells of the chamber. Use medium alone as a negative control.

  • Add 50 µL of the lymphocyte suspension to the upper wells.

  • Incubate the chamber for 90 minutes at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Disassemble the chamber, fix the membrane with methanol, and stain with Giemsa.

  • Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields for each well.

  • Express the results as the mean number of migrated cells per high-power field and plot against the agonist concentration to determine the EC₅₀.

Bronchial Smooth Muscle Contraction Assay (Organ Bath)

This protocol details the in vitro measurement of bronchial smooth muscle contraction in response to lipid mediators using an isolated organ bath system.[11][12][13][14][15]

Organ_Bath_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dissect_Tissue 1. Dissect human bronchial rings Mount_Tissue 2. Mount tissue in organ bath containing Krebs-Henseleit solution Dissect_Tissue->Mount_Tissue Equilibrate 3. Equilibrate under tension and bubble with 95% O₂ / 5% CO₂ Mount_Tissue->Equilibrate Add_Agonists 4. Add cumulative concentrations of test agonists Equilibrate->Add_Agonists Record_Contraction 5. Record isometric tension using a force transducer Add_Agonists->Record_Contraction Analyze_Data 6. Express contraction as a percentage of a maximal reference contraction Record_Contraction->Analyze_Data Plot_Curves 7. Plot concentration-response curves and calculate EC₅₀ values Analyze_Data->Plot_Curves

Organ Bath Assay Workflow

Materials:

  • Isolated organ bath system with force-displacement transducers

  • Human bronchial tissue

  • Krebs-Henseleit solution

  • Carbogen gas (95% O₂, 5% CO₂)

  • Test agonists (this compound, LTD₄) and reference agonist (e.g., carbachol)

  • Data acquisition system

Procedure:

  • Obtain human bronchial tissue and dissect it into rings of 2-3 mm in width.

  • Suspend the bronchial rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Apply an optimal resting tension (e.g., 1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induce a reference contraction with a high concentration of a standard agonist (e.g., 10⁻⁵ M carbachol) to assess tissue viability.

  • After washing and re-equilibration, add cumulative concentrations of the test agonists (this compound or LTD₄) to the organ bath.

  • Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Express the contractile responses as a percentage of the maximal contraction induced by the reference agonist.

  • Plot the concentration-response curves and calculate the EC₅₀ values for each agonist.

Conclusion

This guide provides a comparative overview of this compound and leukotrienes. While leukotrienes are well-established mediators of inflammation and smooth muscle contraction, the functional role of this compound is an emerging area of research. The provided data, inferred from its precursor 12(R)-HETE, suggests a potential role in lymphocyte chemotaxis. Further direct comparative studies are warranted to fully elucidate the biological functions of this compound and its potential as a therapeutic target. The detailed experimental protocols and signaling pathway diagrams included in this guide are intended to serve as a valuable resource for researchers in this field.

References

Unraveling the Specificity of Eicosanoid Signaling: A Comparative Guide to Tetranor-12(R)-HETE and Related Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses elicited by lipid mediators is paramount. This guide provides a comparative analysis of tetranor-12(R)-HETE, its parent compound 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), and the potent inflammatory mediator leukotriene B4 (LTB4). While the biological functions of this compound remain largely uncharted, this document summarizes the known activities of its progenitor and LTB4 to offer a framework for future investigations into the specificity of this metabolic cascade.

Introduction to this compound and its Analogs

This compound is a metabolite of 12(R)-HETE, an eicosanoid produced from arachidonic acid by 12-lipoxygenase and cytochrome P450 enzymes.[1] 12(R)-HETE and the structurally related leukotriene LTB4 are known to be potent signaling molecules in a variety of physiological and pathological processes, particularly in inflammation. Both 12(R)-HETE and its stereoisomer 12(S)-HETE have been shown to interact with the leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for LTB4.[2][3] This interaction suggests a potential for overlapping and distinct cellular responses. This compound is formed from 12(R)-HETE through β-oxidation, a process that shortens the carboxylic acid chain.[1] While this metabolic step is identified, the specific biological activities of the resulting tetranor metabolite are not well-defined in the current scientific literature.

This guide will focus on the well-characterized cellular responses induced by 12(R)-HETE and LTB4, providing a basis for comparison and highlighting the need for further research into the specific role of this compound.

Comparative Analysis of Cellular Responses

The following tables summarize the known quantitative data for the cellular responses induced by 12(R)-HETE and LTB4. Due to a lack of available data, quantitative information for this compound is not included.

Table 1: Receptor Binding Affinity

LigandReceptorCell Type/SystemBinding Affinity (IC₅₀/Kᵢ)
12(R)-HETEBLT2CHO cells expressing human BLT2Less potent than LTB4 and 12(S)-HETE[2]
LTB4BLT1Human NeutrophilsHigh Affinity
LTB4BLT2CHO cells expressing human BLT2Lower Affinity than BLT1[2]

Table 2: Chemotactic Activity

LigandCell TypePotency (EC₅₀) / Effective Concentration
12(R)-HETEHuman LymphocytesChemotactic at 5 x 10⁻⁷ to 5 x 10⁻⁵ M[4]
12(R)-HETEHuman Neutrophils~2000-fold less potent than LTB4
LTB4Human Lymphocytes~200 times more potent than 12(R)-HETE[4]
LTB4Human NeutrophilsPotent chemoattractant

Table 3: Calcium Mobilization

LigandCell TypePotency (EC₅₀) / Effective Concentration
12(R)-HETEHuman NeutrophilsInduces calcium mobilization[4]
LTB4Human NeutrophilsPotent inducer of calcium mobilization

Signaling Pathways and Metabolic Relationships

The following diagrams illustrate the known signaling pathway for LTB4 and 12(R)-HETE, the experimental workflow for a chemotaxis assay, and the metabolic conversion of 12(R)-HETE to this compound.

G BLT Receptor Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling LTB4 LTB4 BLT1 BLT1 LTB4->BLT1 High Affinity BLT2 BLT2 LTB4->BLT2 Low Affinity HETE 12(R)-HETE HETE->BLT2 G_protein G-protein activation BLT1->G_protein BLT2->G_protein PLC Phospholipase C G_protein->PLC IP3 IP₃ Production PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis

Figure 1: Simplified signaling pathway for LTB4 and 12(R)-HETE via BLT receptors.

G Chemotaxis Assay Workflow A Prepare cell suspension (e.g., neutrophils) D Add cell suspension to upper chamber A->D B Add chemoattractant to lower chamber (e.g., this compound, 12(R)-HETE, LTB4) C Place porous membrane between chambers B->C E Incubate to allow cell migration C->E D->E F Fix and stain migrated cells E->F G Quantify migrated cells F->G

Figure 2: General experimental workflow for a chemotaxis assay.

G Metabolic Conversion of 12(R)-HETE HETE 12(R)-HETE (C20) Tetranor This compound (C16) HETE->Tetranor β-oxidation

Figure 3: Metabolic relationship between 12(R)-HETE and this compound.

Detailed Experimental Protocols

To facilitate further research into the specificity of this compound, this section provides detailed methodologies for key experiments.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for the study of BLT receptors.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human BLT1 or BLT2 receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

    • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a constant concentration of radiolabeled ligand (e.g., [³H]LTB4).

    • Add increasing concentrations of the unlabeled competitor (this compound, 12(R)-HETE, or LTB4).

    • For non-specific binding determination, add a large excess of unlabeled LTB4 to a set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Chemotaxis Assay (Boyden Chamber Assay)
  • Cell Isolation:

    • Isolate primary human neutrophils or lymphocytes from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Resuspend the isolated cells in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA).

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous polycarbonate membrane (e.g., 3-5 µm pore size for neutrophils).

    • Add different concentrations of the chemoattractants (this compound, 12(R)-HETE, LTB4) to the lower wells of the chamber. Use buffer alone as a negative control.

    • Place the membrane over the lower wells.

    • Add the cell suspension to the upper wells.

  • Incubation and Analysis:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a suitable time (e.g., 60-90 minutes) to allow for cell migration.

    • After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several high-power fields for each well using a microscope.

  • Data Analysis:

    • Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

    • Plot the chemotactic response against the concentration of the chemoattractant to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay
  • Cell Preparation and Dye Loading:

    • Isolate and prepare a suspension of the target cells (e.g., neutrophils) as described for the chemotaxis assay.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer.

    • After incubation, wash the cells to remove excess extracellular dye.

  • Fluorometric Measurement:

    • Transfer the dye-loaded cells to a cuvette or a multi-well plate suitable for a fluorescence spectrophotometer or plate reader.

    • Establish a baseline fluorescence reading.

    • Add the stimulus (this compound, 12(R)-HETE, or LTB4) to the cells and continuously record the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Quantify the response by measuring the peak increase in fluorescence or the area under the curve.

    • Perform dose-response experiments to determine the EC₅₀ for calcium mobilization for each compound.

Conclusion and Future Directions

The available evidence clearly establishes 12(R)-HETE and LTB4 as important lipid mediators in inflammatory responses, acting through BLT receptors to induce chemotaxis and calcium mobilization. While this compound is a known metabolite of 12(R)-HETE, its specific biological functions remain to be elucidated. The lack of data on the activity of this compound represents a significant knowledge gap in understanding the full scope of the 12-lipoxygenase pathway.

Future research should focus on systematically evaluating the activity of this compound in the assays described in this guide. Direct comparative studies with 12(R)-HETE and LTB4 are essential to determine its receptor specificity, potency, and efficacy in inducing cellular responses. Such studies will be critical for a comprehensive understanding of eicosanoid signaling and may reveal novel therapeutic targets for inflammatory diseases.

References

Differential Effects of Tetranor-12(R)-HETE and its Precursor, 12-HETE, in Various Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) and its better-studied precursors, 12(R)-HETE and 12(S)-HETE. Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through β-oxidation.[1] While research on the specific differential effects of this compound is limited, this guide summarizes the known functions of the parent 12-HETE isomers across various cell types to provide a foundational understanding and to highlight potential areas of investigation for its tetranor metabolite. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Comparison of Biological Activities

The biological activities of 12(S)-HETE are more extensively documented than those of its 12(R) enantiomer. 12(S)-HETE has been shown to play a significant role in cancer progression, endothelial cell function, and inflammation. In contrast, information on the specific cellular effects of this compound is sparse, necessitating a comparative approach that draws from the activities of its parent compounds.

Table 1: Differential Effects of 12-HETE Isomers on Cancer Cells
Cell TypeCompoundEffectQuantitative DataReference
Ovarian Cancer Cells12-HETEInhibits serum deprivation-induced apoptosis.1 µM 12-HETE significantly mitigated the decrease in cell viability.[2]
Human Pancreatic Cancer Cells12(S)-HETEStimulates cell proliferation in a time- and concentration-dependent manner.Not specified[3]
A431 Epidermoid Carcinoma Cells12(S)-HETEPromotes metastatic behavior, stimulates cell migration on laminin (B1169045), and cell spreading on fibronectin.Migration on laminin reduced by 50% with a Src inhibitor.[4]
Human Colon Carcinoma (Clone A), Rat Walker Carcinoma (W256), Mouse Melanoma (B16a), Mouse Lung Carcinoma (3LL)Endogenous 12(S)-HETEPlays a role in tumor cell adhesion to the extracellular matrix and in vivo lung colonization.Not specified[5]
HT-29 Colon Cancer Cells12(R)-HETEIncreases cell proliferation.Effective at a concentration of 1 µM.[6]
Table 2: Differential Effects of 12-HETE Isomers on Endothelial Cells
Cell TypeCompoundEffectQuantitative DataReference
Murine Lung-Derived Microvascular Endothelial Cells (CD clone 4)12(S)-HETEPromotes wound healing and enhances cell growth. Increased DNA synthesis by > 4-fold.> 4-fold increase in thymidine (B127349) incorporation.[7]
Human Umbilical Vein Endothelial Cells (HUVECs)12(S)-HETEIn high-glucose conditions, impairs vascular endothelial permeability by altering adherens junction phosphorylation.Not specified[8]
Bovine Aortic Endothelial Cells (BAECs)Epoxyeicosatrienoic acids (EETs)Promotes proliferation, migration, and capillary tubule formation.Not specified[9]
Table 3: Differential Effects of 12-HETE Isomers on Immune and Other Cell Types
Cell TypeCompoundEffectQuantitative DataReference
Leukocytes12(S)-HETE, 12(R)-HETEMediates responses through the leukotriene B4 receptor 2 (BLT2).Not specified[10]
Macrophages12(S)-HETEEnhances Angiotensin II-induced arterial constriction.100 nM 12(S)-HETE significantly enhanced AngII-induced constriction.[11]
Pancreatic Beta Cells (beta-TC3)12(S)-HETEInhibits insulin (B600854) release and induces cell death at higher concentrations.100 nmol/l of 12(S)-HETE resulted in a 57% reduction in basal insulin release.[12]
Human Platelets12(R)-HETEBinds to the TP receptor and inhibits platelet aggregation.IC50 = 0.734 µM for TP receptor binding; IC50 = 3.6 µM for inhibition of I-BOP induced aggregation.[6]
Bovine Corneal Epithelial Cells12(R)-HETEInhibits Na+/K+-ATPase in a concentration-dependent manner.Not specified[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the effects of 12-HETE isomers.

Cell Proliferation and Viability Assays
  • MTT Assay: To assess cell viability, ovarian cancer cells were treated with 1 µM 12-HETE in the context of serum deprivation (SD). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of their viability.[2]

  • Thymidine Incorporation Assay: To measure DNA synthesis and cell proliferation, murine lung-derived microvascular endothelial cells were treated with 12(S)-HETE. The incorporation of radioactive thymidine into newly synthesized DNA was quantified.[7]

  • Cell Counting: Human pancreatic cancer cell proliferation in response to 12(S)-HETE was monitored by direct cell counting over time.[3]

Cell Migration and Invasion Assays
  • Wound Healing Assay: The effect of 12(S)-HETE on the migration of microvascular endothelial cells was assessed by creating a "wound" in a confluent cell monolayer and monitoring the rate of cell migration to close the gap.[7]

  • Transwell Migration Assay: The migratory capacity of bovine aortic endothelial cells in response to EETs was measured using a Transwell chamber, where cells migrate through a porous membrane towards a chemoattractant.[9]

Protein Analysis
  • Western Blotting: This technique was used to investigate the effect of 12(S)-HETE on the phosphorylation of proteins involved in signaling pathways, such as ERK, P38 MAPK, and JNK/SAPK in pancreatic cancer cells.[3] It was also used to detect the expression of 12-lipoxygenase protein in various tumor cell lines.[5]

In vivo Models
  • Experimental Metastasis Model: The effect of endogenous 12(S)-HETE on lung colonization by tumor cells was studied in vivo.[5]

  • Rat Ischemic Hind Limb Model: The angiogenic effects of arachidonic acid epoxygenase metabolites were investigated in a rat model of hind limb ischemia.[9]

Signaling Pathways and Mechanisms of Action

The cellular effects of 12-HETE isomers are mediated by complex signaling pathways. While the specific pathways activated by this compound are yet to be elucidated, the pathways of its parent compounds offer valuable insights.

12(S)-HETE Signaling in Cancer Cells

In ovarian cancer cells, 12-HETE has been shown to inhibit apoptosis by activating the integrin-linked kinase (ILK)/NF-κB pathway.[2] In pancreatic cancer cells, 12(S)-HETE stimulates proliferation via protein tyrosine phosphorylation and the activation of the ERK pathway.[3] Furthermore, in A431 epidermoid carcinoma cells, 12(S)-HETE signaling involves multiple pathways including ERK1/2, protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase, which collectively contribute to its effects on cell migration and spreading.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12(S)-HETE 12(S)-HETE PKC PKC 12(S)-HETE->PKC PI3K PI3K 12(S)-HETE->PI3K Src Src 12(S)-HETE->Src ERK ERK1/2 12(S)-HETE->ERK ILK Integrin-Linked Kinase 12(S)-HETE->ILK Migration Migration PKC->Migration PI3K->Migration Invasion Invasion PI3K->Invasion Src->Migration Proliferation Proliferation ERK->Proliferation NFkB NF-κB ILK->NFkB Anti_Apoptosis Anti_Apoptosis NFkB->Anti_Apoptosis

12(S)-HETE Signaling Pathways in Cancer Cells.
Experimental Workflow for Investigating 12-HETE Effects

The following diagram illustrates a general experimental workflow for studying the effects of 12-HETE and its metabolites on cellular functions.

G cluster_workflow Experimental Workflow Start Select Cell Line (e.g., Cancer, Endothelial) Treatment Treat with This compound vs. 12(R)-HETE / 12(S)-HETE Start->Treatment Cell_Function Assess Cellular Functions Treatment->Cell_Function Proliferation Proliferation/ Viability Assays (MTT, Thymidine Inc.) Cell_Function->Proliferation Migration Migration/ Invasion Assays (Wound Healing, Transwell) Cell_Function->Migration Signaling Analyze Signaling Pathways (Western Blot for p-ERK, etc.) Cell_Function->Signaling Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis

General Experimental Workflow.

Conclusion

While the direct biological effects of this compound remain largely unexplored, the well-documented activities of its parent compounds, 12(R)-HETE and 12(S)-HETE, provide a critical starting point for future investigations. The differential effects of these isomers in cancer progression, endothelial cell function, and inflammation underscore the importance of stereochemistry in determining biological activity. Further research is needed to delineate the specific signaling pathways and cellular targets of this compound to understand its physiological and pathological roles and to assess its potential as a therapeutic target. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and conducting such studies.

References

Orthogonal Methods for Validating Tetranor-12(R)-HETE Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid mediators is paramount in understanding their roles in physiological and pathological processes. Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a key metabolite of 12(R)-HETE, is emerging as a significant biomarker in various research fields. The validation of its quantification is critical for generating reliable and reproducible data. This guide provides an objective comparison of orthogonal methods for the quantification of this compound, supported by experimental principles and data from related lipid mediators.

Introduction to Orthogonal Validation

In analytical sciences, an orthogonal method utilizes a different scientific principle to measure the same analyte. This approach is crucial for validating analytical results, as it provides a higher degree of confidence in the accuracy and reliability of the data by mitigating the risk of method-specific biases. For a complex molecule like this compound, employing orthogonal methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunoaffinity Chromatography (IAC) for sample purification is essential for robust analytical validation.

Signaling Pathway of this compound Formation

This compound is a downstream metabolite of arachidonic acid. Its formation involves a multi-step enzymatic cascade. Initially, arachidonic acid is oxygenated by 12-lipoxygenase (12-LOX) or cytochrome P450 (CYP) enzymes to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). This unstable intermediate is then rapidly reduced to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) by peroxidases. Subsequently, 12(R)-HETE undergoes two rounds of β-oxidation, resulting in the removal of four carbon atoms from the carboxylic acid end, to form this compound.

This compound Signaling Pathway Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12-LOX / CYP450 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE Peroxidases Tetranor_12R_HETE This compound 12R_HETE->Tetranor_12R_HETE β-oxidation (2 cycles)

Caption: Metabolic pathway of this compound formation.

Comparison of Quantification Methods

The two primary orthogonal methods for the quantification of this compound are LC-MS/MS and ELISA. The following table summarizes their key performance characteristics, with data extrapolated from studies on closely related eicosanoids.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Immunoaffinity Chromatography (IAC) - Sample Preparation
Principle Chromatographic separation followed by mass-based detection and fragmentation.Antigen-antibody recognition with enzymatic signal amplification.Selective analyte capture using immobilized antibodies.
Specificity High; distinguishes between isomers and structurally similar molecules.Variable; potential for cross-reactivity with related metabolites.High; enriches for the target analyte, reducing matrix effects.
Sensitivity High (pg/mL range).High (pg/mL to ng/mL range).N/A (used for purification, not direct quantification)
Accuracy High; considered the "gold standard" for quantitative analysis.Can be affected by matrix effects and cross-reactivity.Improves accuracy of subsequent analysis by removing interferences.
Throughput Lower; sequential sample analysis.High; suitable for screening a large number of samples.Moderate; can be performed in batches.
Cost (per sample) Generally lower for large batches after initial instrument investment.Can be higher, especially for commercial kits.Adds to the overall cost of analysis.
Development Time Method development can be complex and time-consuming.Assay development can be lengthy; commercial kits offer convenience but require validation.Development of specific antibodies can be a long process.

Experimental Protocols

Detailed methodologies for each of the key experimental procedures are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of HETE isomers and can be optimized for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike plasma or serum samples with an appropriate internal standard (e.g., deuterated this compound).

  • Acidify the sample to pH ~3.5 with 2M HCl.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 15% methanol in water to remove polar impurities.

  • Elute the analyte with methyl formate (B1220265) or ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Chiral HPLC Separation:

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-RH, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.1, v/v/v).

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Detection (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For the related 12-HETE, transitions such as m/z 319 -> 179 are used.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidify Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Evaporate Evaporate SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC Chiral HPLC Separation Reconstitute->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis MS->Data

Caption: General workflow for LC-MS/MS analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)

As no commercial ELISA kit is currently available for this compound, this protocol outlines the general steps for a competitive ELISA, which would require the development of a specific antibody.

1. Plate Coating:

  • Coat a 96-well microplate with an antibody specific to this compound.

  • Incubate and then wash the plate to remove unbound antibody.

2. Blocking:

  • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or casein solution).

  • Incubate and wash the plate.

3. Competitive Binding:

  • Add standards of known this compound concentration and prepared samples to the wells.

  • Add a fixed amount of enzyme-conjugated this compound (tracer) to each well.

  • Incubate to allow competition between the sample/standard this compound and the tracer for binding to the antibody.

4. Detection:

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric).

  • Incubate for color development.

  • Stop the reaction and measure the signal intensity using a plate reader. The signal is inversely proportional to the amount of this compound in the sample.

ELISA Workflow Plate_Coating Coat plate with antibody Blocking Block wells Plate_Coating->Blocking Competition Add samples/standards and enzyme-conjugated antigen Blocking->Competition Washing_1 Wash Competition->Washing_1 Substrate_Addition Add substrate Washing_1->Substrate_Addition Signal_Detection Measure signal Substrate_Addition->Signal_Detection

Caption: General workflow for a competitive ELISA.
Immunoaffinity Chromatography (IAC) for Sample Preparation

IAC can be used as a highly selective sample clean-up step prior to LC-MS/MS analysis to remove interfering substances and enrich the analyte of interest.

1. Column Preparation:

  • Couple a specific antibody against this compound to a solid support (e.g., agarose (B213101) beads) and pack it into a column.

  • Equilibrate the column with a binding buffer.

2. Sample Loading:

  • Load the biological sample onto the immunoaffinity column.

3. Washing:

  • Wash the column extensively with the binding buffer to remove non-specifically bound molecules.

4. Elution:

  • Elute the bound this compound using a buffer that disrupts the antibody-antigen interaction (e.g., a change in pH or ionic strength).

5. Further Processing:

  • The eluate containing the purified this compound can then be further processed and analyzed by LC-MS/MS as described above.

Conclusion and Recommendations

For the rigorous and validated quantification of this compound, a multi-faceted approach employing orthogonal methods is strongly recommended.

  • LC-MS/MS stands as the "gold standard" due to its high specificity, sensitivity, and ability to perform chiral separations, which is critical for distinguishing between the R and S enantiomers. It is the preferred method for confirmatory analysis and for studies requiring high accuracy and precision.

  • ELISA , once a specific antibody is developed and the assay is thoroughly validated, can be a valuable tool for high-throughput screening of a large number of samples. However, careful validation, including assessment of cross-reactivity with structurally related molecules, is imperative.

  • Immunoaffinity Chromatography serves as a powerful sample preparation technique that can significantly enhance the quality of data obtained from subsequent analytical methods like LC-MS/MS by reducing matrix effects and improving the limit of detection.

A Comparative Analysis of the Pro-inflammatory Potential of 12(R)-HETE and its Metabolite, tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pro-inflammatory activities of lipid mediators is crucial for advancing therapeutic strategies. This guide provides a comparative overview of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its β-oxidation metabolite, tetranor-12(R)-HETE, focusing on their potential to initiate and propagate inflammatory responses.

While extensive research has characterized the pro-inflammatory functions of 12(R)-HETE, a comprehensive understanding of the biological activity of its metabolite, this compound, remains elusive. This guide synthesizes the current experimental data for 12(R)-HETE and highlights the existing knowledge gap regarding the pro-inflammatory potential of this compound, presenting a clear view of the current landscape for researchers in the field.

Biosynthesis and Metabolism

12(R)-HETE is a product of arachidonic acid metabolism, primarily generated by the 12R-lipoxygenase (12R-LOX) enzyme, ALOX12B, as well as through the action of certain cytochrome P450 enzymes.[1] Once formed, 12(R)-HETE can be further metabolized through various pathways, including β-oxidation, which leads to the formation of this compound.[2]

Arachidonic_Acid Arachidonic Acid 12(R)-HPETE 12(R)-HPETE Arachidonic_Acid->12(R)-HPETE 12R-LOX / CYP450 12(R)-HETE 12(R)-HETE 12(R)-HPETE->12(R)-HETE GSH Peroxidase This compound This compound 12(R)-HETE->this compound β-oxidation

Metabolic pathway of 12(R)-HETE and its conversion to this compound.

Comparative Pro-inflammatory Potential

The following tables summarize the available quantitative data on the pro-inflammatory activities of 12(R)-HETE. At present, there is a significant lack of published experimental data on the pro-inflammatory potential of this compound.

Table 1: Chemotactic Activity

CompoundCell TypeAssayEffective ConcentrationPotency Comparison
12(R)-HETE Human NeutrophilsChemokinesis-More potent than 12(S)-HETE[3]
Various (guinea pig, rabbit, dog, mouse, rat)Dermal Neutrophil InfiltrationUp to 50 µg per intradermal siteInduces neutrophil accumulation[2]
This compound --No data available-

Table 2: Receptor Binding Affinity

CompoundReceptorCell Type/SystemBinding Affinity (IC50/Kd)
12(R)-HETE BLT2-Binds to the leukotriene B4 receptor 2 (BLT2)[1]
GPR31-Does not bind to GPR31[1]
This compound --No data available

Table 3: Cytokine Induction

CompoundCell TypeCytokines MeasuredResults
12(R)-HETE --Limited direct data available. 12-HETE (isomer not always specified) can induce pro-inflammatory cytokines like TNF-α and IL-6.[4][5]
This compound --No data available

Signaling Pathways of 12(R)-HETE in Inflammation

The pro-inflammatory effects of 12(R)-HETE are mediated through specific cell surface receptors, primarily the leukotriene B4 receptor 2 (BLT2).[1] Activation of BLT2 by 12(R)-HETE can initiate downstream signaling cascades that lead to cellular responses such as chemotaxis and activation.

12(R)-HETE 12(R)-HETE BLT2 BLT2 Receptor 12(R)-HETE->BLT2 G_Protein G-protein activation BLT2->G_Protein Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (e.g., Chemotaxis, Activation) Downstream_Signaling->Cellular_Response

Signaling pathway of 12(R)-HETE-mediated inflammation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pro-inflammatory potential of lipid mediators. Below are outlines of key experimental protocols.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic effect of a compound on neutrophils.

Workflow:

cluster_0 Assay Setup cluster_1 Incubation & Analysis Isolate Neutrophils Isolate Neutrophils from whole blood Prepare Chamber Prepare Boyden Chamber (two compartments separated by a porous membrane) Isolate Neutrophils->Prepare Chamber Add Chemoattractant Add 12(R)-HETE or test compound to lower chamber Prepare Chamber->Add Chemoattractant Add Neutrophils Add neutrophil suspension to upper chamber Add Chemoattractant->Add Neutrophils Incubate Incubate at 37°C Add Neutrophils->Incubate Fix and Stain Fix and stain migrated cells on the underside of the membrane Incubate->Fix and Stain Quantify Quantify migrated cells by microscopy Fix and Stain->Quantify

Workflow for a neutrophil chemotaxis assay.

Detailed Steps:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.

  • Chamber Assembly: Assemble a Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

  • Loading: Add the test compound (e.g., 12(R)-HETE) or control medium to the lower chamber. Add a suspension of isolated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes) to allow for cell migration.

  • Analysis: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside. Count the migrated cells in several high-power fields using a microscope.

Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells upon stimulation.

Workflow:

cluster_0 Cell Culture & Stimulation cluster_1 Analysis Isolate PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Culture Cells Culture PBMCs in appropriate medium Isolate PBMCs->Culture Cells Stimulate Add 12(R)-HETE or test compound to the cell culture Culture Cells->Stimulate Incubate Incubate for a specified time period (e.g., 24-48 hours) Stimulate->Incubate Collect Supernatant Collect cell culture supernatant Incubate->Collect Supernatant Measure Cytokines Measure cytokine levels (e.g., using ELISA or multiplex bead array) Collect Supernatant->Measure Cytokines

Workflow for a cytokine release assay.

Detailed Steps:

  • Cell Isolation: Isolate primary immune cells, such as peripheral blood mononuclear cells (PBMCs), from whole blood.

  • Cell Culture: Plate the isolated cells in a multi-well plate at a specific density.

  • Stimulation: Treat the cells with various concentrations of the test compound (e.g., 12(R)-HETE) or appropriate controls.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using methods like ELISA or multiplex bead-based assays.

Conclusion and Future Directions

The available evidence robustly supports a pro-inflammatory role for 12(R)-HETE, primarily through its ability to act as a chemoattractant for neutrophils via the BLT2 receptor. In contrast, the pro-inflammatory potential of its metabolite, this compound, is currently undefined. The elevated levels of tetranor-12-HETE in inflammatory conditions like nonalcoholic fatty liver disease suggest a potential involvement in inflammatory processes, but direct experimental evidence is lacking.

Future research should focus on characterizing the biological activities of this compound. Key areas of investigation should include:

  • Immune Cell Activation: Assessing the ability of this compound to activate key immune cells such as neutrophils and macrophages.

  • Cytokine and Chemokine Profiling: Determining if this compound can induce the production of pro-inflammatory mediators.

  • Receptor Identification: Investigating the potential interaction of this compound with known lipid mediator receptors or identifying novel receptors.

A thorough understanding of the pro-inflammatory profile of this compound will provide a more complete picture of the 12-HETE metabolic pathway's contribution to inflammation and may reveal new targets for therapeutic intervention in inflammatory diseases.

References

In Vivo Validation of Tetranor-12(R)-HETE as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) as an emerging disease biomarker. It outlines the underlying biological pathways, compares its performance with established biomarkers in relevant disease contexts, and provides detailed experimental methodologies for its validation.

Section 1: Introduction to this compound

This compound is a metabolic byproduct of 12(R)-HETE, which itself is an oxidized lipid mediator derived from arachidonic acid.[1] The formation of 12(R)-HETE is catalyzed by the 12R-lipoxygenase (12R-LOX) enzyme or cytochrome P450 enzymes.[2][3] Subsequently, 12(R)-HETE undergoes peroxisomal β-oxidation to form this compound.[1][4] The presence of 12(R)-HETE has been notably identified in proliferative skin diseases like psoriasis.[3] While its parent compound, 12-HETE, is implicated in inflammation, cancer, and cardiovascular disease, the specific biological role of this compound is still under active investigation.[5][6] Its stability as a metabolite makes it a promising candidate for a biomarker that reflects the activity of the 12-LOX pathway.

Signaling and Metabolic Pathway

The generation of this compound is a multi-step enzymatic process. It begins with the liberation of arachidonic acid from the cell membrane. The enzyme 12R-lipoxygenase (ALOX12B) or certain cytochrome P450 enzymes then convert arachidonic acid into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[2] This intermediate is rapidly reduced by glutathione (B108866) peroxidases to form the more stable 12(R)-HETE. Finally, 12(R)-HETE is metabolized through β-oxidation, a process that shortens the fatty acid chain, to yield this compound.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_peroxisome Peroxisome AA_PL Arachidonic Acid (in Phospholipids) AA Arachidonic Acid AA_PL->AA cPLA2 HpETE 12(R)-HpETE AA->HpETE 12R-Lipoxygenase (ALOX12B) HETE 12(R)-HETE HpETE->HETE Glutathione Peroxidase Tetranor This compound BetaOx β-Oxidation HETE->BetaOx BetaOx->Tetranor

Biosynthesis of this compound.

Section 2: Comparative Analysis of Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity compared to existing standards. While direct comparative studies for this compound are limited, we can evaluate its potential by comparing the performance of related lipid mediators and established protein biomarkers in relevant diseases like prostate cancer and inflammatory conditions.

2.1 Prostate Cancer

Prostate-specific antigen (PSA) is the most widely used biomarker for prostate cancer, but it has limitations in specificity, leading to unnecessary biopsies.[7][8] Newer biomarkers like the Prostate Health Index (PHI) and 4Kscore offer improved prediction of clinically significant cancer.[8] The 12-lipoxygenase pathway, which produces the precursor to this compound, has been implicated in prostate cancer progression. Therefore, this compound could serve as a non-invasive urinary or plasma biomarker reflecting pathway activation.

Table 1: Comparison of Prostate Cancer Biomarkers

BiomarkerTypeSampleKey Performance MetricAdvantageLimitation
PSA [8]ProteinSerum>4 ng/mL often triggers biopsyWidely available, cost-effectiveLow specificity, elevated in benign conditions
PHI / 4Kscore [8]Protein PanelSerumRisk score calculationHigher specificity for aggressive disease than PSAHigher cost, less widespread availability
PCA3 non-coding RNAUrineGene expression levelMore specific to cancer than PSARequires digital rectal exam (DRE) prior to collection
TMPRSS2-ERG [8]Gene FusionUrine/TissuePresence of fusionHigh specificity for prostate cancerOnly present in ~50% of prostate cancers
This compound Lipid MetaboliteUrine/PlasmaConcentration Level (Hypothesized)May reflect metabolic activity of tumor (Hypothesized)Clinical performance data is not yet established

2.2 Inflammatory Diseases

Chronic inflammation is a hallmark of many diseases. C-reactive protein (CRP) is a widely used systemic inflammation marker, but it lacks disease specificity.[9][10] Oxylipins, including HETEs, are increasingly recognized as more specific markers of inflammatory pathways. For instance, elevated levels of various oxylipins, including a tetranor-12-HETE isomer, have been observed in patients with nonalcoholic fatty liver disease (NAFLD), a condition linked to inflammation.[11]

Table 2: Comparison of Inflammatory Biomarkers

BiomarkerTypeSampleKey Performance MetricAdvantageLimitation
hs-CRP [12][13]ProteinSerumConcentration (mg/L)Well-established, prognostic for cardiovascular riskLacks specificity, slow response kinetics
IL-6 [12][13]CytokineSerumConcentration (pg/mL)Upstream of CRP, reflects acute inflammationShort half-life, more variable than CRP
Serum Amyloid A (SAA) [12]ProteinSerumConcentration (mg/L)Sensitive acute-phase reactantSimilar limitations to CRP
Oxylipins (e.g., HETEs) [11]Lipid MetabolitesPlasma/UrineConcentration ProfilePathway-specific, can indicate source of inflammationRequires specialized LC-MS/MS analysis, less standardized
This compound Lipid MetabolitePlasma/UrineConcentration Level (Hypothesized)Potential specificity for 12R-LOX pathway activationClinical performance data is not yet established

Section 3: Experimental Protocols for In Vivo Validation

Validating this compound as a biomarker requires rigorous, standardized experimental procedures. The following outlines a general workflow for in vivo studies, from animal model to data analysis.

G A 1. Study Design - Select Animal Model - Define Control & Disease Groups - Establish Timepoints B 2. Disease Induction - e.g., Carcinogen injection, high-fat diet, surgical model A->B C 3. Sample Collection - Collect Urine, Blood (Plasma), and relevant Tissues B->C D 4. Sample Preparation - Add Internal Standards - Solid Phase Extraction (SPE) C->D E 5. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection (MRM) D->E F 6. Data Analysis - Quantify Concentrations - Statistical Comparison (e.g., t-test) - ROC Curve Analysis E->F G 7. Biomarker Validation - Assess Sensitivity & Specificity - Correlate with Histopathology F->G

Workflow for in vivo biomarker validation.

3.1 Animal Model Selection and Disease Induction

  • Prostate Cancer: Transgenic mouse models (e.g., TRAMP) or xenograft models where human prostate cancer cells are implanted into immunodeficient mice.

  • Inflammatory Disease (e.g., IBD): Chemically-induced colitis models (e.g., using DSS) or genetic models (e.g., IL-10 knockout mice).

  • Control Group: Age-matched, healthy animals of the same strain receiving a vehicle or sham treatment.

3.2 Sample Collection and Processing

  • Blood: Collect via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Urine: Collect from metabolic cages. Centrifuge to remove debris and store at -80°C.

  • Tissue: Harvest relevant tissues (e.g., prostate, colon), snap-freeze in liquid nitrogen, and store at -80°C.

3.3 Analyte Extraction and Quantification (LC-MS/MS) This method provides the high sensitivity and specificity required for quantifying lipid mediators.

  • Homogenization: Homogenize tissue samples in a suitable solvent (e.g., methanol). For plasma or urine, proceed to the next step.

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., 12-HETE-d8) to all samples, blanks, and calibration standards to correct for extraction loss and matrix effects.[14]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727), followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

    • Elute the analytes with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • LC-MS/MS Analysis:

    • Chromatography: Reconstitute the dried eluate and inject it onto a reverse-phase C18 column. Use a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) to separate this compound from other isomers and lipids.[14]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound (e.g., m/z 265.2 -> fragment ions).[15]

3.4 Data Analysis

  • Generate a calibration curve using standards of known concentration to quantify the analyte in the samples.

  • Normalize the data to tissue weight or urine creatinine (B1669602) concentration.

  • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare levels between control and disease groups.

  • Perform Receiver Operating Characteristic (ROC) curve analysis to determine the sensitivity and specificity of this compound as a diagnostic biomarker.

Section 4: Conclusion and Future Directions

This compound represents a promising, yet underexplored, biomarker candidate. Its position as a stable downstream metabolite of the 12R-LOX pathway suggests it could be a reliable indicator of enzymatic activity implicated in proliferative and inflammatory diseases. The primary challenge is the lack of extensive in vivo validation studies directly comparing it to current gold-standard biomarkers.

Future research should focus on:

  • Conducting head-to-head comparisons of this compound with established biomarkers in well-defined animal models and human patient cohorts.

  • Investigating its utility not only for diagnosis but also for monitoring disease progression and response to therapy.

  • Developing and standardizing high-throughput analytical methods to facilitate its use in a clinical setting.

By systematically addressing these areas, the full potential of this compound as a clinically valuable biomarker can be realized.

References

Tetranor-12(R)-HETE: A Potential Biomarker in Inflammatory and Proliferative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the emerging role of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a stable metabolite of the pro-inflammatory lipid mediator 12-HETE, as a potential clinical biomarker. This guide provides a comprehensive comparison of this compound with established clinical markers in various diseases, supported by experimental data, for researchers, scientists, and drug development professionals.

The 12-Lipoxygenase Pathway and its Metabolites

The 12-lipoxygenase (12-LOX) pathway is a critical enzymatic cascade in the metabolism of arachidonic acid, leading to the production of various bioactive lipids, primarily 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE is known to play a significant role in a multitude of cellular processes, including inflammation, cell proliferation, migration, and angiogenesis. It exerts its effects through various signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and protein kinase C (PKC) pathways, often mediated by the G-protein coupled receptor GPR31.[1][2][3]

This compound is a major β-oxidation product of 12-HETE, offering greater stability and making it a more reliable marker for assessing the activity of the 12-LOX pathway in clinical samples.

Correlation with Clinical Outcomes: A Comparative Analysis

Churg-Strauss Syndrome (Eosinophilic Granulomatosis with Polyangiitis - EGPA)

Churg-Strauss Syndrome is a rare systemic vasculitis characterized by asthma, sinusitis, and peripheral eosinophilia.[4][5] Current diagnostic criteria rely on a combination of clinical and laboratory findings, including eosinophil count and the presence of anti-neutrophil cytoplasmic antibodies (ANCA).[6][7][8]

A key study demonstrated that levels of 12-HETE and its metabolite, tetranor-HETE, are markedly elevated in the bronchoalveolar lavage fluid (BALF) of patients with Churg-Strauss Syndrome compared to patients with asthma and hypereosinophilic syndrome.[9][10] This suggests that this compound could serve as a more specific biomarker to differentiate CSS from other eosinophilic disorders.

Table 1: Comparison of this compound with Standard Biomarkers in Churg-Strauss Syndrome

BiomarkerThis compound (in BALF)Eosinophil CountANCA (p-ANCA/anti-MPO)
Reported Performance Significantly elevated in CSS compared to asthma and HES, correlating with clinical activity.[9][10]A hallmark of CSS, but can be elevated in other eosinophilic conditions.[5][6]Present in ~30-40% of CSS patients; its absence does not exclude the diagnosis.[4][5]
Potential Advantage May offer higher specificity in differentiating CSS from overlapping syndromes.Widely available and routinely measured.When positive, highly suggestive of vasculitis.
Limitation Requires specialized analysis (LC-MS/MS) of BALF.Lacks specificity for CSS.Negative in a significant proportion of patients.
Nonalcoholic Fatty Liver Disease (NAFLD)

NAFLD is a prevalent chronic liver condition characterized by hepatic steatosis, which can progress to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[11] Current diagnosis and monitoring rely on liver enzyme levels (ALT, AST), imaging, and liver biopsy.[12][13]

The 12-lipoxygenase pathway is implicated in the inflammation and insulin (B600854) resistance associated with NAFLD.[6] Studies have shown that plasma levels of tetranor-12-HETE are significantly elevated in patients with NAFLD compared to healthy controls.[14] This raises the possibility of using this compound as a non-invasive biomarker for NAFLD, potentially correlating with disease severity.

Table 2: Comparison of this compound with Standard Biomarkers in NAFLD

BiomarkerThis compound (in Plasma)Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST)Liver Biopsy
Reported Performance Significantly elevated in NAFLD patients.[14]Commonly used as indicators of liver inflammation, but can be normal in NAFLD.[12][13]The gold standard for diagnosing and staging NAFLD and NASH.
Potential Advantage May reflect the underlying inflammatory processes more directly than liver enzymes.Inexpensive and widely available.Provides detailed histological information.
Limitation Further validation is needed to establish a clear correlation with disease stage and prognosis.Lack sensitivity and specificity for NAFLD.Invasive, costly, and associated with potential complications.
Cardiovascular Disease

The 12-LOX pathway and its product 12-HETE are involved in various aspects of cardiovascular disease, including atherosclerosis, thrombosis, and myocardial infarction.[15] 12-HETE can promote inflammation, smooth muscle cell proliferation, and endothelial dysfunction.[1] High-sensitivity C-reactive protein (hs-CRP) and cardiac troponins are the current standard biomarkers for assessing cardiovascular risk and diagnosing acute coronary syndromes.[16][17][18][19] While direct comparative data for this compound is limited, its stability makes it a promising candidate for further investigation in this area.

Table 3: Potential Comparison of this compound with Standard Biomarkers in Cardiovascular Disease

BiomarkerThis compound (in Plasma)High-Sensitivity C-Reactive Protein (hs-CRP)Cardiac Troponins (cTnI, cTnT)
Potential Role May reflect the extent of vascular inflammation and platelet activation.A well-established marker of systemic inflammation and cardiovascular risk.[16][17][18]The gold standard for diagnosing myocardial infarction.
Potential Advantage Could provide a more specific measure of the 12-LOX-mediated pro-inflammatory state in the vasculature.Widely used and has established risk stratification thresholds.Highly sensitive and specific for myocardial injury.
Limitation Requires further research to establish its prognostic value and clinical utility in cardiovascular disease.A general marker of inflammation, not specific to the cardiovascular system.Levels rise after myocardial injury has occurred.
Cancer

The 12-LOX pathway and 12-HETE have been implicated in cancer progression, particularly in promoting tumor growth, angiogenesis, and metastasis.[20][21] 12-HETE can stimulate cancer cell proliferation and migration, and its levels have been shown to correlate with the metastatic potential of tumor cells.[21] The potential of this compound as a prognostic biomarker in various cancers warrants further investigation.

Table 4: Potential Comparison of this compound with Standard Tumor Markers

| Biomarker | this compound (in Plasma/Tissue) | Standard Tumor Markers (e.g., PSA, CA-125, CEA) | |---|---|---|---| | Potential Role | May indicate the activity of the pro-metastatic 12-LOX pathway within the tumor microenvironment. | Used for screening, diagnosis, prognosis, and monitoring treatment response for specific cancers.[22] | | Potential Advantage | Could provide a functional readout of a key pathway involved in metastasis, potentially applicable across different cancer types. | Have established clinical utility for specific malignancies. | | Limitation | Clinical validation and comparison with established markers are needed for specific cancer types. | Can be elevated in non-cancerous conditions and may not be expressed by all tumors. |

Experimental Protocols

Measurement of this compound in Biological Samples

The gold standard for the quantitative analysis of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of this lipid mediator in complex biological matrices such as plasma, serum, and BALF.

Key Steps in the LC-MS/MS Protocol:

  • Sample Preparation:

    • Internal Standard Spiking: Addition of a deuterated internal standard (e.g., this compound-d8) to the sample to correct for extraction and ionization variability.

    • Protein Precipitation: Removal of proteins from plasma or serum samples using organic solvents like acetonitrile (B52724) or methanol.

    • Solid-Phase Extraction (SPE): Further purification and concentration of the analyte from the sample matrix using a C18 cartridge.[23]

    • Elution and Reconstitution: Elution of the analyte from the SPE cartridge and reconstitution in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of eicosanoids.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is commonly employed to achieve optimal separation.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate ions of the analyte.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and accurate quantification. For 12-HETE, a common transition is m/z 319 -> 179.[24]

Visualizing the 12-HETE Signaling Pathway and Experimental Workflow

To better understand the biological context and the analytical process, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase Arachidonic_Acid->LOX12 GPR31 GPR31 Receptor PKC PKC GPR31->PKC PI3K_Akt PI3K/Akt Pathway GPR31->PI3K_Akt MAPK MAPK Pathway GPR31->MAPK HETE12 12(S)-HETE LOX12->HETE12 HETE12->GPR31 Extracellular Beta_Oxidation β-Oxidation HETE12->Beta_Oxidation Intracellular Metabolism Gene_Expression Gene Expression (Proliferation, Angiogenesis, Inflammation) PKC->Gene_Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression Tetranor_HETE This compound Beta_Oxidation->Tetranor_HETE

Caption: 12-HETE signaling pathway.

G Sample Biological Sample (Plasma, BALF) Internal_Standard Add Internal Standard (this compound-d8) Sample->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation SPE Solid-Phase Extraction (C18 Cartridge) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Future Directions

While the current evidence is promising, further large-scale clinical studies are required to validate the clinical utility of this compound as a standalone or complementary biomarker. Head-to-head comparisons with established markers in well-defined patient cohorts will be crucial to determine its diagnostic and prognostic value in various diseases. The development of standardized and commercially available assays for this compound will also be essential for its widespread adoption in clinical practice.

References

A Comparative Analysis of Tetranor-12(R)-HETE and Specialized Pro-resolving Mediators in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct functional roles of tetranor-12(R)-HETE and specialized pro-resolving mediators (SPMs) in the inflammatory response. This guide provides a side-by-side comparison of their mechanisms, presents key quantitative data, and details relevant experimental protocols.

The resolution of inflammation is a highly coordinated, active process, not merely a passive decay of pro-inflammatory signals. Central to this resolution are endogenous lipid mediators that orchestrate the return to tissue homeostasis. Among these, specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, protectins, and maresins, are well-characterized for their potent anti-inflammatory and pro-resolving actions. In contrast, other lipid mediators, such as this compound, a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), exhibit more complex and sometimes pro-inflammatory activities. Understanding the functional distinctions between these molecules is critical for developing targeted therapeutics for inflammatory diseases.

Functional Comparison: Pro-Resolving vs. Pro-Inflammatory Actions

SPMs actively drive the resolution of inflammation through a multi-pronged approach. They inhibit the infiltration of neutrophils, down-regulate the production of pro-inflammatory cytokines and chemokines, and stimulate macrophage-mediated clearance of apoptotic cells (efferocytosis) and microbes. This concerted action facilitates tissue repair and a return to homeostasis.

Conversely, the role of the 12-lipoxygenase (12-LOX) pathway and its metabolites, including 12-HETE and its derivative this compound, is often associated with promoting inflammation. Elevated levels of 12-HETE are linked to increased expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6. While some studies suggest complex roles, the primary actions of this pathway often contrast with the definitive pro-resolving functions of SPMs.

FeatureThis compound (Inferred from 12-HETE pathway)Specialized Pro-Resolving Mediators (SPMs)
Primary Role Primarily pro-inflammatory, chemoattractant for neutrophils.Actively pro-resolving and anti-inflammatory.
Effect on Neutrophil Migration Acts as a chemoattractant, promoting neutrophil infiltration.Inhibit neutrophil infiltration and transmigration.
Effect on Macrophage Function Less defined, but parent pathways can promote inflammatory macrophage phenotypes.Enhance macrophage efferocytosis and phagocytosis.
Cytokine Modulation Associated with increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).Decrease production of pro-inflammatory cytokines and increase anti-inflammatory cytokines (e.g., IL-10).
Key Biosynthetic Enzymes 12-Lipoxygenase (12-LOX), Cytochrome P450.Cyclooxygenase-2 (COX-2), 5-LOX, 12-LOX, 15-LOX.
Precursor Molecules Arachidonic Acid (Omega-6).Omega-3 (DHA, EPA) and Omega-6 (Arachidonic Acid) PUFAs.

Signaling Pathways: Divergent Receptor Engagement

The distinct functions of these lipid mediators are rooted in their specific interactions with G-protein coupled receptors (GPCRs), initiating divergent intracellular signaling cascades.

Specialized Pro-resolving Mediators (SPMs): SPMs such as Lipoxin A4 (LXA4) and Resolvin D1 (RvD1) bind to specific receptors to initiate pro-resolving signals. LXA4 binds to the ALX/FPR2 receptor, which triggers pathways that inhibit NF-κB activation and down-regulate pro-inflammatory gene expression. RvD1 interacts with both ALX/FPR2 and GPR32 receptors. This engagement leads to the attenuation of inflammatory responses, for instance by blocking increases in intracellular calcium and inhibiting ERK activation.

SPM SPM (e.g., RvD1, LXA4) GPCR Pro-resolving GPCR (e.g., GPR32, ALX/FPR2) SPM->GPCR Binds to Inhibit_NFkB Inhibition of NF-κB Pathway GPCR->Inhibit_NFkB Stimulate_Efferocytosis Stimulation of Efferocytosis GPCR->Stimulate_Efferocytosis Decrease_Cytokines Decreased Pro-inflammatory Cytokine Production Inhibit_NFkB->Decrease_Cytokines Increase_Healing Tissue Repair & Homeostasis Stimulate_Efferocytosis->Increase_Healing Decrease_Cytokines->Increase_Healing

SPM Pro-resolving Signaling Pathway

This compound: While the direct receptor for this compound is not definitively established, its precursor, 12(S)-HETE, is known to signal through receptors like GPR31 and the low-affinity leukotriene B4 receptor, BLT2. Activation of these pathways is linked to pro-inflammatory outcomes, including enhanced cell migration and the production of inflammatory mediators like IL-6.

HETE 12-HETE Pathway (precursor to this compound) GPCR Pro-inflammatory GPCR (e.g., GPR31, BLT2) HETE->GPCR Binds to Activate_MAPK Activation of MAPK Pathway GPCR->Activate_MAPK Activate_NFkB Activation of NF-κB Pathway GPCR->Activate_NFkB Increase_Migration Enhanced Neutrophil Chemotaxis GPCR->Increase_Migration Increase_Cytokines Increased Pro-inflammatory Cytokine & Chemokine Production Activate_MAPK->Increase_Cytokines Activate_NFkB->Increase_Cytokines

12-HETE Pro-inflammatory Signaling Pathway

Experimental Protocols

Objective comparison of these mediators relies on standardized in vitro and in vivo assays. Key experimental protocols include neutrophil chemotaxis and macrophage efferocytosis assays.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

  • Objective: To compare the chemoattractant potential of this compound with the inhibitory effect of SPMs on neutrophil migration towards a known chemoattractant (e.g., IL-8 or LTB4).

  • Methodology:

    • Neutrophil Isolation: Isolate neutrophils from whole blood using methods like Ficoll separation and dextran-based sedimentation.

    • Chamber Setup: Use a Boyden chamber or Transwell® plate with a permeable membrane (e.g., 5.0 µm pore size).

    • Loading: Add the isolated neutrophils to the upper chamber in a serum-free medium. Add the test compounds (this compound, SPMs, controls) and a standard chemoattractant to the lower chamber.

    • Incubation: Incubate the plate at 37°C for approximately 1 hour to allow for cell migration.

    • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring total cellular ATP levels using a luminescent-based method or by cell counting.

    • Analysis: The chemotactic index is calculated by comparing the migration towards the test substance against migration towards a negative control.

Start Isolate Human Neutrophils Setup Seed Neutrophils in Upper Chamber of Boyden Chamber Start->Setup Add_Chemo Add Test Mediator & Chemoattractant to Lower Chamber Setup->Add_Chemo Incubate Incubate at 37°C (approx. 1 hour) Add_Chemo->Incubate Quantify Quantify Migrated Cells in Lower Chamber (e.g., ATP assay) Incubate->Quantify Analyze Analyze Data & Calculate Chemotactic Index Quantify->Analyze

Neutrophil Chemotaxis Assay Workflow

Macrophage Efferocytosis Assay

This assay measures the capacity of macrophages to engulf apoptotic cells.

  • Objective: To compare the ability of SPMs and this compound to modulate macrophage efferocytosis.

  • Methodology:

    • Macrophage Preparation: Culture macrophages (e.g., bone marrow-derived or peritoneal macrophages) in plates.

    • Apoptotic Cell Preparation: Induce apoptosis in a target cell line (e.g., Jurkat cells) via UV irradiation. Label these apoptotic cells with a fluorescent dye (e.g., Calcein AM or pHrodo-Red) for visualization.

    • Co-incubation: Add the fluorescently-labeled apoptotic cells to the macrophage culture in the presence of the test mediators (SPMs, this compound).

    • Incubation: Incubate for a defined period (e.g., 20-45 minutes) to allow for engulfment.

    • Quantification: Measure the efficiency of efferocytosis. This is typically done using flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescent apoptotic cells (double-positive cells) or by fluorescence microscopy.

    • Analysis: The efferocytosis index is determined by comparing the percentage of phagocytosing macrophages in treated versus control conditions.

Quantitative Data Summary

Direct comparative quantitative data for this compound against SPMs is limited in the literature. However, data on the parent compounds and related mediators illustrate their distinct potencies and actions.

Mediator/PathwayAssayEffective Concentration/ObservationPrimary Effect
12(R)-HETE Platelet Aggregation Inhibition (TP Receptor)IC50 = 3.6 µMInhibitory
12(R)-HETE BLT2 Receptor BindingBinds selectively over BLT1 at 5 µMPro-inflammatory signaling
12(S)-HETE Islet Cell Function1 nM reduces insulin (B600854) secretion; 100 nM induces cell deathPro-inflammatory/cytotoxic
Resolvin D1 (RvD1) Human Macrophage PhagocytosisBioactive at nanomolar concentrationsPro-resolving
Lipoxin A4 (LXA4) Neutrophil Chemotaxis InhibitionPotent inhibition at nanomolar concentrationsAnti-inflammatory
Resolvin E1 (RvE1) Leukocyte Infiltration InhibitionPotent inhibitor in vivoAnti-inflammatory

This table compiles data from various studies to illustrate the general concentration ranges and effects of the 12-HETE pathway versus SPMs.

Conclusion

The functional comparison between this compound and specialized pro-resolving mediators highlights a fundamental dichotomy in lipid mediator signaling. SPMs are bona fide resolution agonists, actively suppressing inflammation and promoting a return to tissue health through specific receptor-mediated pathways. In contrast, metabolites of the 12-LOX pathway, such as 12-HETE and its derivatives, are frequently associated with pro-inflammatory activities, including the recruitment of neutrophils and the amplification of inflammatory signals. For researchers in drug development, targeting the biosynthesis or signaling of SPMs offers a promising therapeutic strategy to promote inflammation resolution, while inhibiting the 12-LOX pathway may serve to reduce pro-inflammatory stimuli. This guide underscores the importance of understanding these distinct functionalities for the rational design of novel anti-inflammatory and pro-resolving therapeutics.

Safety Operating Guide

Navigating the Safe Disposal of Tetranor-12(R)-HETE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like tetranor-12(R)-HETE is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety Considerations: this compound is typically supplied as a solution in ethanol (B145695).[1][2] The primary hazard, therefore, relates to the flammability and chemical properties of the ethanol solvent. It is imperative to handle this compound in a well-ventilated area, away from any potential ignition sources.[3] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Quantitative Data for Ethanol Waste Disposal

The disposal of this compound is governed by the regulations for its ethanol solvent. The following table summarizes key quantitative parameters for the disposal of ethanol-based chemical waste.

ParameterGuidelineSource
Hazardous Waste Threshold Ethanol concentrations of 24% or greater are typically classified as hazardous waste.[3][4]
Non-Hazardous Concentration While solutions with less than 24% ethanol may not be classified as hazardous in some jurisdictions, drain disposal is still strongly discouraged and often illegal.[3][4]
Illegal Practices Intentional dilution of ethanol waste to bypass hazardous waste regulations is prohibited.[5]
Storage Time Limit Generated chemical waste should be disposed of regularly, typically within 90 days.[3]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound solution.

1. Waste Identification and Segregation:

  • Clearly label a designated waste container as "Hazardous Waste: Ethanol Solution with this compound".

  • This waste must be kept separate from other chemical waste streams to prevent dangerous reactions, particularly from oxidizing agents, acids, and bases.[3][6]

2. Collection of Waste:

  • Collect all waste containing this compound, including unused solutions, contaminated vials, and pipette tips, in the designated hazardous waste container.

  • Ensure the container is appropriate for flammable liquids and is kept securely closed when not in use.[3]

3. Storage of Waste Container:

  • Store the waste container in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet.[3]

  • The storage area must be cool, well-ventilated, and away from any sources of ignition.[6]

4. Arranging for Disposal:

  • Once the waste container is nearly full (approximately 75-80% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[3]

  • Do not, under any circumstances, pour this compound solution down the drain. [3][6] This is a violation of environmental regulations and can harm aquatic life.

5. Handling Spills:

  • Small Spills (<1 Liter): Alert personnel in the immediate vicinity. Dilute the spill with water and absorb it with an inert material such as sand or vermiculite. Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.[3]

  • Large Spills (>1 Liter): Evacuate the area immediately. Alert your institution's emergency response team or EHS. If it is safe to do so, ventilate the area. Only trained personnel with the appropriate PPE and spill control equipment should manage large spills.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste in an ethanol solution? A->B C Identify as Hazardous Flammable Waste B->C Yes D Collect in a designated, labeled hazardous waste container for flammable liquids C->D E Segregate from incompatible materials (oxidizers, acids, bases) D->E F Store in a cool, well-ventilated, designated satellite accumulation area E->F G Container approaching full (75-80%)? F->G H Contact Environmental Health & Safety (EHS) or licensed disposal contractor for pickup G->H Yes J Continue to collect waste G->J No I End: Proper Disposal H->I J->F

Caption: Logical workflow for the disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of tetranor-12(R)-HETE, a metabolite of the biologically active eicosanoid 12(R)-HETE. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.Protects against splashes of the ethanol (B145695) solution and contact with the bioactive lipid.ANSI Z87.1
Skin Protection Chemical-resistant gloves (nitrile is a suitable choice), a fully buttoned flame-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical and protects from potential ignition of the flammable solvent.EN 374 (Gloves)
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.Protects against inhalation of ethanol vapors and any potential aerosols of the bioactive lipid.NIOSH approved

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound is typically shipped on dry ice and should be stored at -20°C in a tightly sealed, upright container in a designated, well-ventilated, and flame-proof storage area.

Preparation and Use

All manipulations of this compound should be performed in a chemical fume hood to control ethanol vapors and potential aerosols. Before beginning work, ensure that all necessary PPE is worn correctly and that an appropriate fire extinguisher (e.g., CO2 or dry chemical) and a spill kit are readily accessible.

To prepare solutions, allow the vial to warm to room temperature before opening to prevent condensation from contaminating the sample. If the ethanol solvent needs to be removed, this should be done under a gentle stream of an inert gas like nitrogen. When dissolving the residue in a new solvent, use caution and appropriate containment.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection

All materials that have come into direct contact with this compound, including gloves, disposable lab coats, absorbent materials from spills, and empty or partially used containers, should be considered hazardous waste. This waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound in ethanol"), and the associated hazards (Flammable Liquid, Bioactive Compound).

Disposal Procedure

Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound or its containers in the regular trash or down the drain. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Preparedness A Receive and Inspect Shipment B Store at -20°C in Flammable Storage A->B C Gather and Don Appropriate PPE B->C D Work in a Chemical Fume Hood C->D K Spill Kit and Fire Extinguisher Accessible C->K L Know Emergency Contact Information C->L E Prepare Solutions and Perform Experiment D->E F Solvent Evaporation (if necessary) under Inert Gas E->F G Segregate All Contaminated Waste E->G F->G H Label Hazardous Waste Container G->H I Store Waste in Designated Area H->I J Arrange for EHS Waste Pickup I->J

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.